molecular formula C6H12ClN3O3 B6290079 D-Histidine hydrochloride hydrate CAS No. 328526-86-9

D-Histidine hydrochloride hydrate

Katalognummer: B6290079
CAS-Nummer: 328526-86-9
Molekulargewicht: 209.63 g/mol
InChI-Schlüssel: CMXXUDSWGMGYLZ-ZJIMSODOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

D-Histidine hydrochloride hydrate is a useful research compound. Its molecular formula is C6H12ClN3O3 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
The exact mass of the compound D-Histidine hydrochloride monohydrate (H-D-His-OH.HCl.H2O) is 209.0567189 g/mol and the complexity rating of the compound is 151. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2R)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXXUDSWGMGYLZ-ZJIMSODOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)N.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@H](C(=O)O)N.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328526-86-9, 351-50-8
Record name D-Histidine hydrochloride monohydrate
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URL https://commonchemistry.cas.org/detail?cas_rn=328526-86-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-histidine hydrochloride monohydrate
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Foundational & Exploratory

The Strategic Imperative of D-Histidine Hydrochloride Hydrate in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptide therapeutics and research, the pursuit of enhanced stability, bioavailability, and specific biological activity is paramount. While the canonical L-amino acids form the fundamental blueprint of natural peptides, their synthetic enantiomers, the D-amino acids, offer a powerful toolkit for overcoming the inherent limitations of their natural counterparts. Among these, D-Histidine hydrochloride hydrate emerges as a critical building block, enabling the rational design of peptides with superior pharmacological properties. This technical guide provides a comprehensive overview of the role of this compound in peptide synthesis, detailing its impact on peptide stability and function, providing experimental protocols, and visualizing its influence on critical signaling pathways.

The Core Rationale: Leveraging Stereochemistry for Enhanced Peptide Performance

The incorporation of D-histidine into a peptide sequence is a strategic decision driven by the desire to modulate its three-dimensional structure and its susceptibility to enzymatic degradation. Proteases, the enzymes responsible for peptide breakdown in biological systems, are inherently chiral and stereospecific, primarily recognizing and cleaving peptide bonds involving L-amino acids. By introducing a D-histidine residue, the peptide backbone at that position becomes resistant to proteolytic cleavage, significantly extending the peptide's in vivo half-life.[1][2][3][4]

Beyond enhancing stability, the substitution of L-histidine with its D-isomer can profoundly alter a peptide's conformation. This can lead to modified receptor binding affinities and even a shift in biological activity, for instance, from an agonist to an antagonist. The unique properties of the histidine side chain, with its imidazole ring capable of acting as both a proton donor and acceptor at physiological pH, make the stereochemistry at this position particularly influential in mediating interactions with biological targets.

The use of D-Histidine in its hydrochloride hydrate form is a practical consideration for the synthetic chemist. The hydrochloride salt enhances the solubility of the amino acid in the organic solvents commonly used in solid-phase peptide synthesis (SPPS), such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). The hydrate form indicates the presence of associated water molecules, which must be accounted for when calculating molar equivalents for coupling reactions.

Quantitative Impact of D-Histidine Incorporation

The strategic replacement of L-histidine with D-histidine yields quantifiable improvements in a peptide's stability and can modulate its biological activity. The following tables summarize key quantitative data derived from studies on D-amino acid-containing peptides.

ParameterL-Histidine PeptideD-Histidine PeptideFold ImprovementReference(s)
Proteolytic Half-Life (Trypsin) ~ minutes> hoursSignificant[5]
Proteolytic Half-Life (Chymotrypsin) ~ minutes> hoursSignificant[5]
In vivo Half-Life ShortExtendedVariable[1]

Table 1: Comparative Proteolytic Stability. This table illustrates the significant increase in stability against common proteases when an L-histidine is replaced with a D-histidine residue. The exact fold improvement is sequence-dependent.

Peptide AnalogReceptorBinding Affinity (IC50/Ki)D-Amino Acid PositionReference(s)
GnRH Analog (Antagonist)GnRH ReceptorLow nM range (IC50)D-Alanine at pos 6[6]
GnRH Analog (Antagonist)GnRH Receptor7 nM (IC50)D-Nal, D-Cpa, D-Pal[7]
Somatostatin AnalogSomatostatin ReceptorPotent inhibitionD-Trp at pos 8[8]

Table 2: Modulation of Receptor Binding Affinity. This table provides examples of how the incorporation of D-amino acids, including those in proximity to histidine, can lead to high-affinity receptor binding, often in the context of antagonist design.

Experimental Protocols for the Incorporation of D-Histidine

The following section provides a detailed methodology for the manual solid-phase synthesis of a peptide containing a D-Histidine residue. This protocol is based on the widely used Fmoc/tBu strategy.

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a D-Histidine Containing Peptide

1. Resin Preparation and Swelling:

  • Place the desired amount of Rink Amide resin (or other suitable resin for C-terminal amide) in a fritted syringe or reaction vessel.
  • Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.
  • Agitate the mixture for 5 minutes.
  • Drain the solution.
  • Repeat the piperidine treatment for another 15 minutes.
  • Wash the resin thoroughly with DMF (5 x 1 min).
  • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a blue color).

3. Coupling of this compound:

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-D-His(Trt)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF.
  • Note on the hydrochloride: The hydrochloride salt of the free amino acid is typically used. When using the protected Fmoc-D-His(Trt)-OH, it is generally supplied as the free base. If starting with this compound to prepare the protected amino acid, a neutralization step would be required.
  • Add DIPEA (6 equivalents) to the activation solution and mix for 1-2 minutes.
  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative test will result in a yellow/orange color). If the coupling is incomplete, the coupling step can be repeated.

4. Capping (Optional):

  • If the coupling is incomplete after a second attempt, cap any unreacted free amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
  • Wash the resin with DMF.

5. Subsequent Amino Acid Couplings:

  • Repeat the Fmoc deprotection (Step 2) and coupling (Step 3) steps for the remaining amino acids in the desired sequence.

6. Final Deprotection and Cleavage:

  • After the final amino acid has been coupled, perform a final Fmoc deprotection.
  • Wash the resin with DMF, followed by dichloromethane (DCM).
  • Dry the resin under a stream of nitrogen.
  • Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This will cleave the peptide from the resin and remove the side-chain protecting groups, including the Trityl (Trt) group from the D-Histidine.
  • Filter the resin and collect the filtrate containing the crude peptide.
  • Precipitate the crude peptide by adding cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.
  • Dry the peptide pellet under vacuum.

7. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The strategic use of D-histidine is often central to the design of peptide-based drugs that target specific signaling pathways. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for peptide synthesis and two examples of signaling pathways where D-histidine-containing peptides can play a crucial role.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Wash1 DMF Wash Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-His(Trt)-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Incomplete Sequence Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Complete Sequence Repeat->Fmoc_Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification

A simplified workflow for solid-phase peptide synthesis (SPPS) incorporating D-Histidine.
GnRH Antagonist Signaling Pathway

Gonadotropin-releasing hormone (GnRH) antagonists are a class of drugs that often incorporate D-amino acids to enhance their stability and binding affinity to the GnRH receptor. These antagonists are used to treat hormone-sensitive cancers and in assisted reproduction technologies. By blocking the GnRH receptor in the pituitary gland, they inhibit the downstream signaling cascade that leads to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

GnRH_Antagonist_Pathway cluster_pituitary Pituitary Gonadotrope Cell GnRH_R GnRH Receptor Gq_11 Gq/11 GnRH_R->Gq_11 Activation PLC Phospholipase C Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC LH_FSH_Synthesis LH & FSH Synthesis and Secretion Ca_Release->LH_FSH_Synthesis PKC->LH_FSH_Synthesis GnRH GnRH GnRH->GnRH_R Binds & Activates D_His_Antagonist D-His GnRH Antagonist D_His_Antagonist->GnRH_R Binds & Blocks

Mechanism of a D-Histidine-containing GnRH antagonist blocking the GnRH signaling pathway.
Somatostatin Analog Signaling Pathway

Somatostatin analogs are another class of peptide therapeutics that frequently utilize D-amino acids to improve their stability and receptor subtype selectivity. These analogs are used to treat various conditions, including neuroendocrine tumors and acromegaly. They bind to somatostatin receptors (SSTRs), which are G-protein coupled receptors, and can trigger multiple downstream signaling pathways that ultimately lead to the inhibition of hormone secretion and cell proliferation.

Somatostatin_Pathway cluster_cell Target Cell (e.g., Tumor Cell) SSTR Somatostatin Receptor (SSTR) Gi Gi Protein SSTR->Gi Activation SHP1 SHP-1 Phosphatase SSTR->SHP1 Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Hormone_Secretion Hormone Secretion PKA->Hormone_Secretion Inhibition Cell_Proliferation Cell Proliferation MAPK_Pathway MAPK Pathway (e.g., ERK) SHP1->MAPK_Pathway Inhibition MAPK_Pathway->Cell_Proliferation Somatostatin_Analog D-Amino Acid Somatostatin Analog Somatostatin_Analog->SSTR Binds & Activates

Inhibitory signaling pathways activated by a D-amino acid-containing somatostatin analog.

Conclusion

This compound is a valuable and often indispensable tool in the arsenal of the peptide chemist. Its strategic incorporation allows for the rational design of peptide therapeutics with significantly enhanced proteolytic stability and finely tuned biological activity. By understanding the principles of stereochemical control and employing robust synthetic protocols, researchers and drug development professionals can leverage the unique properties of D-histidine to create novel and more effective peptide-based drugs. The ability to modulate critical signaling pathways, as exemplified by GnRH antagonists and somatostatin analogs, underscores the profound impact that this single stereochemical change can have on the therapeutic potential of a peptide. As the field of peptide drug discovery continues to evolve, the strategic use of D-amino acids like D-histidine will undoubtedly remain a cornerstone of innovation.

References

Unnatural Isomers of Histidine: A Technical Guide to Their Biological Significance and Application

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The canonical 20 amino acids form the fundamental basis of protein structure and function. However, the introduction of unnatural amino acids (UAAs), particularly isomers and analogues of key residues like histidine, has opened new frontiers in protein engineering, drug discovery, and the study of biological systems. Unnatural histidine isomers offer unique stereochemical and physicochemical properties that can be leveraged to enhance the therapeutic potential of peptides, probe enzymatic mechanisms, and modulate signaling pathways. This guide provides an in-depth technical overview of the biological significance of unnatural histidine isomers, focusing on D-histidine and side-chain modified analogues. It includes quantitative data on their effects, detailed experimental protocols for their incorporation into proteins, and visualizations of key concepts and workflows for researchers, scientists, and drug development professionals.

Introduction to Unnatural Histidine Isomers

Unnatural amino acids (UAAs) are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code.[1] They can be introduced into peptides and proteins through chemical synthesis or by repurposing the cellular translational machinery, a process known as genetic code expansion.[2][3] Histidine is a particularly important target for modification due to the unique properties of its imidazole side chain. The side chain's pKa is near physiological pH, allowing it to function as both a proton donor and acceptor in enzymatic catalysis, a coordinator of metal ions in metalloproteins, and a key residue in protein-protein interactions.[4][5]

Unnatural isomers of histidine fall into two main categories:

  • Stereoisomers: The most significant is D-histidine, the D-enantiomer of the natural L-histidine. While L-amino acids are the exclusive building blocks of ribosomally synthesized proteins, D-amino acids are found in nature, particularly in bacterial cell walls and the venom of certain animals.[6][7]

  • Structural Analogues: These are molecules that retain the basic amino acid structure but have modified side chains. Examples include 3-methyl-histidine and analogues where the imidazole ring is replaced by another heterocycle, such as triazole or furan.[8][9]

The strategic incorporation of these isomers allows for the fine-tuning of a peptide or protein's properties, including its stability, binding affinity, and biological activity.[10][11]

Biological Significance and Applications

D-Histidine: Engineering Proteolytic Stability for Enhanced Therapeutics

A major challenge in the development of peptide-based drugs is their rapid degradation by proteases in the body, leading to poor bioavailability and short half-lives.[12][13] Proteases are highly stereospecific and are evolved to recognize and cleave peptide bonds between L-amino acids.[14]

By strategically replacing L-histidine residues at protease cleavage sites with D-histidine, peptides can be rendered highly resistant to enzymatic degradation.[14][15] This enhanced stability significantly prolongs the peptide's circulation time and therapeutic window, making it a more effective drug candidate. This approach is particularly valuable for peptides intended for oral delivery, where they must survive the protease-rich environment of the digestive tract.[14]

Side-Chain Modified Histidine Analogues: Probing and Modifying Protein Function

Incorporating histidine analogues with altered side chains provides a powerful tool for probing protein structure and function at a molecular level.[9][14] These analogues can be used to:

  • Modulate Metal Binding: The imidazole side chain is a crucial ligand for metal ions like Zn²⁺, Cu²⁺, and Fe²⁺ in metalloproteins.[4][16] Replacing histidine with an analogue that has a different affinity or coordination geometry for metal ions can help elucidate the role of metal binding in protein stability and catalysis.[17]

  • Probe Catalytic Mechanisms: As a key residue in many enzyme active sites, histidine often participates in acid-base catalysis.[5] Substituting it with analogues that have an altered pKa or are incapable of forming certain hydrogen bonds can clarify its specific role in the catalytic cycle.

  • Create Novel Protein Properties: The substitution of a native histidine can confer new functionalities. For example, replacing the His66 residue in the chromophore of Blue Fluorescent Protein (BFP) with analogues like 3-pyridyl-alanine or 2-furyl-alanine results in mutant proteins with distinct and useful spectral properties.[1][18]

Quantitative Analysis of Unnatural Histidine Isomer Effects

The incorporation of unnatural histidine isomers leads to measurable changes in the properties of peptides and proteins. The following tables summarize key quantitative data from various studies.

Table 1: Protease Stability of Peptides Containing D-Amino Acids This table illustrates the significant increase in stability against trypsin, a common serine protease, when susceptible L-amino acid cleavage sites are replaced with D-amino acid counterparts.

PeptideAmino Acid at Cleavage SiteTrypsin ConcentrationTreatment TimeRemaining Antibacterial ActivityCitation(s)
OM19R (Parent)L-Arginine, L-Lysine5 mg/mL1 hourInactive (MIC > 128 µg/mL)[14]
OM19D (Modified) D-Arginine, D-Lysine 10 mg/mL 8 hours High (MIC = 16-32 µg/mL) [14]
Polybia-CP (Parent)L-Lysine1 mg/mL2 hours~25%[15]
D-lys-CP (Modified) D-Lysine 1 mg/mL 2 hours ~100% [15]

Table 2: Incorporation Efficiency of Histidine Analogues in E. coli The efficiency of incorporating unnatural amino acids using an engineered pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair can be quantified by the yield of the full-length mutant protein.

Histidine AnaloguePylRS MutantFull-Length Protein Yield (mg/L)Citation(s)
3-methyl-histidinePylHRS2.1[1][18]
3-pyridyl-alaninePylHRS1.8[1][18]
2-furyl-alaninePylHRS1.5[1][18]
3-(2-thienyl)-alaninePylHRS2.4[1][18]

Yields are for expression of a mutant protein in E. coli.

Table 3: Spectral Properties of Blue Fluorescent Protein (BFP) with His66 Analogue Substitution Substitution of the His66 residue within the BFP chromophore with unnatural histidine analogues leads to significant shifts in its fluorescence properties.

Amino Acid at Position 66Excitation Max (nm)Emission Max (nm)Relative Quantum YieldCitation(s)
Histidine (Wild-Type)3834471.00[1]
3-methyl-histidine 381 445 0.95 [1]
3-pyridyl-alanine 399 456 0.56 [1]
2-furyl-alanine 375 432 0.25 [1]
3-(2-thienyl)-alanine 402 458 0.42 [1]

Table 4: Substrate Specificity of Human D-Amino Acid Oxidase (hDAAO) hDAAO is an enzyme that catalyzes the oxidative deamination of D-amino acids. Its kinetic parameters vary for different substrates. While specific kinetic data for D-histidine is not prominently available, this table provides context by showing hDAAO's activity on other D-amino acids.

D-Amino Acid SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)Citation(s)
D-Serine10.610.4981[19]
D-Alanine2.214.26454[19]
D-Cysteine0.939.043333[19]
D-Tryptophan0.37.926333[19]
D-DOPA0.22.713500[20]

Key Experimental Protocols

Site-Specific Incorporation of Histidine Analogues via Genetic Code Expansion

This protocol outlines the general steps for incorporating a histidine analogue into a target protein in mammalian cells using an evolved pyrrolysyl-tRNA synthetase/tRNA pair.[3][21]

1. Component Preparation:

  • Plasmids:
  • Expression Vector 1 (Synthetase/tRNA): A mammalian expression vector encoding the engineered PylRS mutant specific for the desired histidine analogue (e.g., PylHRS) and multiple copies of the orthogonal tRNA gene (e.g., M. mazei tRNAPylCUA).[18]
  • Expression Vector 2 (Target Protein): A second vector encoding the gene of interest, modified to contain an amber stop codon (TAG) at the desired site of incorporation.
  • Unnatural Amino Acid: The histidine analogue of interest (e.g., 3-methyl-histidine) is synthesized or purchased and dissolved in a suitable solvent to prepare a stock solution.
  • Cell Line: A suitable mammalian cell line (e.g., HEK293T) is cultured under standard conditions.

2. Transfection:

  • Plate HEK293T cells to achieve 70-80% confluency on the day of transfection.
  • Co-transfect the cells with the synthetase/tRNA plasmid and the target protein plasmid using a standard transfection reagent (e.g., Lipofectamine).

3. UAA Supplementation:

  • Approximately 4-6 hours post-transfection, replace the culture medium with fresh medium supplemented with the histidine analogue at an optimized final concentration (typically in the range of 0.5-2 mM).

4. Protein Expression and Harvest:

  • Incubate the cells for 48-72 hours to allow for expression of the mutant protein.
  • Harvest the cells by centrifugation and lyse them using an appropriate buffer containing protease inhibitors.

5. Purification and Verification:

  • If the target protein has an affinity tag (e.g., His-tag), purify the protein from the cell lysate using affinity chromatography.
  • Verify the successful incorporation of the UAA using SDS-PAGE (which will show a full-length protein band only in the presence of the UAA) and confirm the precise mass by mass spectrometry (e.g., ESI-MS).

Assay for Protease Resistance

This protocol describes a method to compare the stability of a standard peptide versus its D-histidine-containing analogue against trypsin.[14][22]

1. Peptide Preparation:

  • Synthesize and purify the L-amino acid parent peptide and the D-amino acid modified peptide.
  • Prepare stock solutions of each peptide (e.g., 1 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

2. Protease Digestion:

  • In separate tubes, incubate a fixed concentration of each peptide (e.g., 0.2 mM) with a specific concentration of trypsin (e.g., 0.1 mg/mL to 10 mg/mL) at 37°C.
  • Include a control sample for each peptide with no trypsin added.
  • At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot of the reaction and immediately quench the enzymatic activity by adding a denaturing agent like trifluoroacetic acid (TFA).

3. Analysis of Degradation:

  • Analyze the aliquots using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
  • Monitor the disappearance of the peak corresponding to the full-length peptide over time. The peptide containing D-amino acids should show a significantly slower rate of degradation.

4. Functional Assay (for Antimicrobial Peptides):

  • After the final incubation time point, test the antimicrobial activity of the remaining peptide solution by determining the Minimum Inhibitory Concentration (MIC) against a target bacterium.
  • The D-amino acid version is expected to retain a much lower MIC value, indicating it has not been degraded and remains functional.[14]

Visualizing Workflows and Pathways

Diagram 1: Rationale for D-Histidine in Peptide Therapeutics```dot

// Node Definitions L_Peptide [label="L-Histidine Peptide\n(Therapeutic Candidate)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteases [label="Proteolytic Enzymes\n(e.g., Trypsin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Rapid Degradation", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Low_Bio [label="Poor Pharmacokinetics\n(Low Bioavailability)", fillcolor="#FBBC05", fontcolor="#202124"];

D_Peptide [label="D-Histidine Peptide\n(Engineered Candidate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Stability [label="Protease Resistance", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; High_Bio [label="Improved Pharmacokinetics\n(High Stability)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges L_Peptide -> Proteases [label="Susceptible"]; Proteases -> Degradation; Degradation -> Low_Bio;

D_Peptide -> Proteases [label="Resistant"]; Proteases -> Stability [style=dashed]; Stability -> High_Bio; }

Caption: Workflow for site-specific incorporation of unnatural histidine.

Diagram 3: GPCR Signaling Modulation by a Peptide Ligand

GPCR_Signaling Peptide Peptide Ligand (with D-Histidine) GPCR GPCR Peptide->GPCR Binds G_Protein G-Protein (GDP) GPCR->G_Protein Activates G_Active G-Protein (GTP) G_Protein->G_Active GDP -> GTP Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Active->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Response Cellular Response Second_Messenger->Response Triggers Membrane Plasma Membrane

Caption: A representative GPCR signaling pathway activated by a peptide ligand.

Conclusion and Future Directions

Unnatural isomers of histidine represent a versatile and powerful tool in chemical biology and drug development. The use of D-histidine to confer protease resistance is a proven strategy for enhancing the viability of peptide therapeutics. [14]Furthermore, the site-specific incorporation of a growing library of histidine analogues allows for unprecedented control over protein function, enabling detailed investigation of biological mechanisms and the engineering of proteins with novel properties. [1][18] Future research will likely focus on expanding the diversity of genetically encodable histidine analogues, improving the efficiency of their incorporation in multicellular organisms, and applying these tools to more complex biological questions. [6]The development of new orthogonal synthetase/tRNA pairs will be critical for this expansion. As these methods become more robust and accessible, unnatural histidine isomers will continue to drive innovation, leading to the development of more stable and effective drugs and a deeper understanding of the intricate roles of amino acids in biology.

References

D-Histidine Hydrochloride Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6341-24-8

This technical guide provides an in-depth overview of D-Histidine hydrochloride hydrate, a non-natural isomer of the essential amino acid L-histidine. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This document covers its physicochemical properties, key applications, and detailed experimental protocols.

Core Physicochemical and Spectroscopic Data

This compound is a white to off-white crystalline powder.[1] Its fundamental properties are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 6341-24-8[1][2][3][4]
Molecular Formula C₆H₉N₃O₂·HCl·H₂O[1][3]
Molecular Weight 209.63 g/mol [2][3]
Appearance White to off-white powder[1][3]
Melting Point 252 - 256 °C (decomposes)[1][3][4]
Purity ≥98% (TLC)[1][3]
Synonyms D-α-Amino-β-(4-imidazolyl)propionic acid monohydrochloride, D-His-OH·HCl·H₂O[1][2][4]

Table 2: Spectroscopic and Other Identifiers

IdentifierValueReference
MDL Number MFCD00150081[1][3][4]
PubChem CID 5351508[1]
EC Number 228-733-3[3][4]
Beilstein Registry Number 4161356[3][4]
Optical Rotation [α]D = -9 ± 2º (c=1 in 6N HCl)[1]
InChI Key CMXXUDSWGMGYLZ-ZJIMSODOSA-N[3]
SMILES O.Cl.N--INVALID-LINK--C(O)=O[3]

Applications in Research and Drug Development

This compound is a versatile compound with several applications in scientific research and pharmaceutical development.

  • Peptide Synthesis: As a non-natural amino acid, D-histidine is a crucial building block in the synthesis of peptide analogs.[2] The incorporation of D-amino acids can significantly increase the stability of peptides against enzymatic degradation, thereby enhancing their in vivo half-life and therapeutic potential.

  • Pharmaceutical Development: This compound is utilized in drug formulation. Its unique stereochemistry can influence the pharmacological properties of a drug molecule.

  • Biochemical Research: It serves as a valuable tool in studying protein interactions and functions. It can be used as a structural probe or as a component in synthetic peptides for various biochemical assays.

  • Cell Culture: While L-histidine is an essential component of many cell culture media, D-histidine and dipeptides containing histidine can also be used to supplement media, potentially enhancing cell viability and productivity.[5][6]

  • Analytical Chemistry: this compound is employed as a standard in chromatographic techniques for the separation and quantification of histidine enantiomers.[1]

Key Experimental Protocols

This section provides detailed methodologies for common experimental procedures involving this compound.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-His(Trt)-OH

This protocol outlines the manual solid-phase synthesis of a peptide incorporating a D-histidine residue using Fmoc chemistry. The trityl (Trt) group is a common choice for protecting the imidazole side chain of histidine.

Materials:

  • Fmoc-D-His(Trt)-OH

  • Rink Amide resin (for C-terminal amide peptides) or 2-Chlorotrityl chloride resin (for C-terminal acid peptides)

  • Other Fmoc-protected amino acids

  • Coupling reagents: HBTU/HOBt or HATU

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Isopropanol (IPA)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and then with IPA (2-3 times) to remove residual piperidine.

  • Amino Acid Coupling (for Fmoc-D-His(Trt)-OH):

    • In a separate vial, dissolve Fmoc-D-His(Trt)-OH (3 equivalents relative to resin substitution), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive, the coupling step can be repeated.

    • Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the last amino acid is coupled, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF, IPA) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-His(Trt)-OH, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Elongation Repeat for next Amino Acid Wash2->Elongation Elongation->Deprotection Yes Final_Deprotection Final Fmoc Deprotection Elongation->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Purification Peptide Purification (RP-HPLC) Cleavage->Purification

Solid-Phase Peptide Synthesis Workflow

HPLC Analysis of Histidine Enantiomers

This protocol provides a method for the chiral separation of D- and L-histidine using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • HPLC system with UV detector

  • Chiral HPLC column (e.g., Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm)

  • This compound standard

  • L-Histidine standard

  • Mobile phase: Water, Methanol, Formic acid (HPLC grade)

  • Sample solvent: 50:50 Water:Methanol

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and L-Histidine (e.g., 200 µg/mL) in the sample solvent.

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Water:Methanol:Formic acid (e.g., 30:70:0.006 v/v/v). Degas the mobile phase before use.

  • HPLC Conditions:

    • Column: Astec® CHIROBIOTIC® T

    • Mobile Phase: Water:Methanol:Formic acid (30:70:0.006)

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 15 °C

    • Detection: UV at 205 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution.

    • Record the chromatogram and determine the retention times for D- and L-histidine.

    • Inject the sample solution and identify the enantiomers by comparing their retention times with the standards.

Start Start: Sample & Standards (D/L-Histidine) Inject Inject Sample/Standard Start->Inject Prepare_Mobile_Phase Prepare Mobile Phase (Water/Methanol/Formic Acid) Equilibrate Equilibrate HPLC System (Chiral Column) Prepare_Mobile_Phase->Equilibrate Equilibrate->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection (205 nm) Separate->Detect Analyze Analyze Chromatogram (Identify & Quantify) Detect->Analyze

HPLC Analysis Workflow for Histidine Enantiomers

Biological Context: Histidine Metabolism

While no specific signaling pathways involving D-histidine have been prominently described in the literature, it is crucial to understand the metabolic fate of its natural counterpart, L-histidine. The primary metabolic pathways for L-histidine are its conversion to histamine, a key mediator in immune responses and neurotransmission, and its catabolism to glutamate.

cluster_catabolism Catabolic Pathway cluster_histamine Histamine Synthesis L_Histidine L-Histidine Histamine Histamine L_Histidine->Histamine Histidine Decarboxylase Urocanic_Acid Urocanic Acid L_Histidine->Urocanic_Acid Histidase Imidazolonepropionate 4-Imidazolone-5-propionate Urocanic_Acid->Imidazolonepropionate Urocanase FIGLU N-Formiminoglutamate (FIGLU) Imidazolonepropionate->FIGLU Imidazolonepropionase Glutamate Glutamate FIGLU->Glutamate Glutamate Formiminotransferase Alpha_Ketoglutarate α-Ketoglutarate Glutamate->Alpha_Ketoglutarate TCA_Cycle TCA Cycle Alpha_Ketoglutarate->TCA_Cycle

Metabolic Pathways of L-Histidine

This guide serves as a foundational resource for the use of this compound in a research setting. For specific applications, further optimization of the provided protocols may be necessary. Always refer to the appropriate safety data sheets before handling this or any other chemical compound.

References

A Technical Guide to D-Histidine Hydrochloride Monohydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Histidine hydrochloride monohydrate, a crucial compound in biochemical research and pharmaceutical development. The focus of this document is to detail its core physicochemical properties, with a particular emphasis on its molecular weight, and to provide practical experimental methodologies for its use. D-Histidine hydrochloride monohydrate serves as a vital building block in peptide synthesis and is utilized in the formulation of peptide-based drugs.[1] It is the unnatural isomer of histidine, a key amino acid.

Physicochemical and Quantitative Data

The fundamental properties of D-Histidine hydrochloride monohydrate and its constituent components are summarized below. This data is essential for accurate experimental design, solution preparation, and analytical characterization.

PropertyD-Histidine Hydrochloride MonohydrateD-Histidine (Component)Hydrochloric Acid (Component)Water (Component)
Molecular Formula C₆H₉N₃O₂ · HCl · H₂O[1][2][3]C₆H₉N₃O₂[4][5]HClH₂O
Molecular Weight 209.63 g/mol [2][3][6]155.15 g/mol [5][7]~36.46 g/mol [8]~18.015 g/mol
CAS Number 6341-24-8[1][2][3]351-50-8[4][5]7647-01-07732-18-5
Appearance White to off-white crystalline powder[1]White crystalline powder[4]N/AN/A
Melting Point ~254 °C (decomposes)[2]~280 °C[5]N/AN/A
Purity (Typical) ≥98% (by TLC)[1]≥99%[4]N/AN/A
Synonyms D-α-Amino-β-(4-imidazolyl)propionic acid monohydrochloride[3][6]D-His-OH[4]Muriatic acidAqua

Molecular Weight Determination Workflow

The molecular weight of a hydrated salt is the sum of the molecular weights of its constituent parts. The following diagram illustrates the logical workflow for calculating the total molecular weight of D-Histidine hydrochloride monohydrate.

G cluster_components Component Parts D_Histidine D-Histidine C₆H₉N₃O₂ 155.15 g/mol Summation Summation (Addition of Component Weights) D_Histidine->Summation HCl Hydrochloric Acid HCl 36.46 g/mol HCl->Summation Water Water H₂O 18.015 g/mol Water->Summation Total_MW Total Molecular Weight D-Histidine HCl H₂O 209.63 g/mol Summation->Total_MW =

Calculation of Molecular Weight from Components.

Experimental Protocol: Preparation of a Standard Solution for HPLC

High-Performance Liquid Chromatography (HPLC) is a common analytical technique for which D-Histidine hydrochloride monohydrate can be used as a standard. The following is a generalized protocol for preparing a standard stock solution.

Objective: To accurately prepare a 1 mg/mL stock solution of D-Histidine hydrochloride monohydrate.

Materials:

  • D-Histidine hydrochloride monohydrate (≥98% purity)

  • Analytical balance (readable to 0.1 mg)

  • 100 mL volumetric flask (Class A)

  • Spatula and weighing paper/boat

  • HPLC-grade water

  • Pipettes

Methodology:

  • Calculate Required Mass: To prepare 100 mL of a 1 mg/mL solution, a mass of 100 mg of the compound is required.

    • Calculation: 1 mg/mL * 100 mL = 100 mg

  • Weighing: Carefully weigh approximately 100 mg of D-Histidine hydrochloride monohydrate using an analytical balance. Record the exact weight to four decimal places (e.g., 0.1002 g).

  • Dissolution: Transfer the weighed powder into a 100 mL volumetric flask. Use a small amount of HPLC-grade water to rinse the weighing boat and spatula to ensure the complete transfer of the compound into the flask.

  • Solubilization: Add approximately 50-70 mL of HPLC-grade water to the volumetric flask. Swirl gently or sonicate briefly until all the solid has completely dissolved.

  • Dilution to Volume: Once the solid is fully dissolved, allow the solution to return to room temperature. Then, carefully add HPLC-grade water to the flask until the bottom of the meniscus touches the calibration mark.

  • Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is thoroughly mixed and homogenous.

  • Concentration Calculation: Calculate the precise concentration of the stock solution based on the actual weight recorded in step 2.

    • Example: If 102.5 mg (0.1025 g) was weighed, the concentration is 1.025 mg/mL.

  • Storage: Store the standard solution in a properly labeled, sealed container at the recommended temperature, typically refrigerated, to prevent degradation.

This stock solution can then be used to prepare a calibration curve by performing serial dilutions for the quantitative analysis of samples containing histidine.[1]

Biochemical Context: The L-Histidine Pathway

While D-Histidine is primarily used as a chiral building block in synthesis, its enantiomer, L-Histidine, is an essential amino acid with significant biological roles. The most notable pathway involving L-Histidine is its conversion to histamine, a key mediator in local immune responses, inflammation, and neurotransmission. This conversion is catalyzed by the enzyme L-histidine decarboxylase.

G node_L_His L-Histidine (Essential Amino Acid) node_Histamine Histamine (Neurotransmitter & Immune Mediator) node_L_His->node_Histamine  L-Histidine Decarboxylase (Enzymatic Conversion)  

Conversion of L-Histidine to Histamine.

References

Chiral Properties of D-Histidine in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine, a proteogenic amino acid, possesses a unique imidazole side chain that imparts it with versatile roles in biological systems, including pH buffering, metal ion chelation, and enzymatic catalysis.[1] Like most amino acids, histidine exists as two chiral enantiomers: L-Histidine and D-Histidine. While L-histidine is the predominantly incorporated form in proteins during ribosomal synthesis, the "unnatural" D-enantiomer, D-Histidine, is increasingly recognized for its distinct and significant roles in various biochemical processes.[2][3] This technical guide provides an in-depth exploration of the chiral properties of D-Histidine, its applications in biochemical research, and its potential in drug development.

Physicochemical and Chiral Properties

The fundamental difference between L- and D-Histidine lies in their stereochemistry, which dictates their interactions with other chiral molecules, such as enzymes and receptors. This stereospecificity is the basis for their differential biological activities.

PropertyL-HistidineD-HistidineReference
Molar Mass 155.15 g/mol 155.15 g/mol [4]
Isoelectric Point (pI) ~7.59~7.59[5]
pKa (α-COOH) ~1.8~1.8[5]
pKa (α-NH3+) ~9.33~9.33[5]
pKa (imidazole) ~6.0~6.0[5]
Biological Abundance HighLow, but present[2]

Biochemical and Physiological Roles of D-Histidine

While L-Histidine is a fundamental building block of proteins, D-Histidine exhibits unique physiological functions and metabolic pathways.

Metabolism of D-Histidine

In mammals, the primary enzyme responsible for the degradation of D-amino acids, including D-Histidine, is D-amino acid oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids.[6][7]

Enzyme Kinetics of D-Amino Acid Oxidase (DAAO)

Quantitative data on the kinetic parameters of mammalian DAAO with D-Histidine as a substrate is crucial for understanding its metabolic fate. While comprehensive data for D-Histidine is limited, studies on DAAO from various sources provide insights into its substrate specificity.

Enzyme SourceSubstrateKm (mM)Vmax (relative activity)Reference
Porcine Kidney DAAOD-Alanine1.7100[7]
Porcine Kidney DAAOD-Serine1.885[8]
Porcine Kidney DAAOD-HistidineData not availableData not available
D-Histidine in Neurological Systems

D-amino acids, notably D-serine and D-aspartate, are now recognized as important signaling molecules in the mammalian central nervous system, particularly through their modulation of the N-methyl-D-aspartate (NMDA) receptor.[9][10][11] While the direct role of D-Histidine in NMDA receptor signaling is less characterized, the presence of D-amino acids in the brain suggests potential undiscovered functions.

Antimicrobial and Anti-biofilm Activity

Recent research has highlighted the potential of D-Histidine as an anti-biofilm agent. A study on the periodontal pathogen Aggregatibacter actinomycetemcomitans demonstrated that D-Histidine could inhibit biofilm formation and disrupt established biofilms in a concentration-dependent manner, without affecting bacterial growth.[12] This suggests a potential therapeutic application for D-Histidine in combating biofilm-associated infections.

Differential In Vivo Efficacy

The chirality of histidine can lead to distinct in vivo effects. For instance, a study investigating the protective effects of histidine against Salmonella typhimurium-induced intestinal damage in mice found that L-Histidine significantly reduced fluid accumulation and tissue damage, whereas D-Histidine showed no significant protective effect. This highlights the stereospecificity of its biological activity.

D-Histidine in Drug Development and Peptide Synthesis

The unique properties of D-Histidine make it an attractive component in drug design and peptide synthesis.

Enhanced Peptide Stability

Incorporating D-amino acids, such as D-Histidine, into peptide-based drugs can significantly increase their stability by rendering them resistant to degradation by proteases, which are stereospecific for L-amino acids.[2] This increased stability can lead to a longer plasma half-life and improved therapeutic efficacy.

Racemization of Histidine

During peptide synthesis, histidine residues are particularly prone to racemization, the conversion of an L-amino acid to a D-amino acid, especially under basic conditions or during prolonged activation.[10][13][14] This can lead to the formation of diastereomeric peptides with altered biological activity. Careful selection of protecting groups and coupling reagents is crucial to minimize racemization.

Experimental Protocols

Synthesis of D-Histidine from L-Histidine

A common method for the preparation of D-Histidine involves the racemization of L-Histidine in the presence of an aldehyde and a carboxylic acid, followed by the resolution of the resulting racemic mixture.

Protocol: Racemization and Resolution

  • Racemization: Reflux L-Histidine in a solution of acetic acid containing a catalytic amount of an aldehyde (e.g., salicylaldehyde). The reaction progress can be monitored by polarimetry until the optical rotation approaches zero.

  • Formation of Diastereomeric Salts: Add a chiral resolving agent, such as L-(+)-tartaric acid, to the racemic histidine solution to form diastereomeric salts (L-His-L-tartrate and D-His-L-tartrate).

  • Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts to separate them by fractional crystallization.

  • Liberation of D-Histidine: Treat the purified D-His-L-tartrate salt with a base to neutralize the tartaric acid and precipitate the free D-Histidine.

  • Purification: Recrystallize the D-Histidine from a suitable solvent (e.g., water/ethanol) to obtain the pure enantiomer.

Chiral Separation of Histidine Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used method for the analytical and preparative separation of amino acid enantiomers.

Protocol: Chiral HPLC

  • Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based CSP), is effective for the separation of underivatized amino acid enantiomers.[15]

  • Mobile Phase: A common mobile phase for the separation of histidine enantiomers is a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and retention.[15] A gradient elution may be necessary to achieve optimal separation of a mixture of amino acids.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is typically used for the detection of underivatized amino acids. Mass spectrometry (MS) can also be coupled with HPLC for sensitive and specific detection.

  • Sample Preparation: Samples should be dissolved in the mobile phase or a compatible solvent and filtered before injection.

Assay for D-Amino Acid Oxidase (DAAO) Activity

Several methods can be used to measure the activity of DAAO, including monitoring oxygen consumption, or the production of hydrogen peroxide or the α-keto acid.[6][7]

Protocol: Spectrophotometric Assay for DAAO Activity

This assay measures the production of hydrogen peroxide, a product of the DAAO reaction, using a coupled enzyme reaction with horseradish peroxidase (HRP).

  • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., sodium pyrophosphate, pH 8.5), a chromogenic peroxidase substrate (e.g., o-dianisidine), horseradish peroxidase, and the D-amino acid substrate (D-Histidine).

  • Enzyme Addition: Initiate the reaction by adding a known amount of DAAO.

  • Measurement: Monitor the change in absorbance at the appropriate wavelength for the oxidized chromogen over time using a spectrophotometer.

  • Calculation: The rate of the reaction is proportional to the DAAO activity and can be calculated using the molar extinction coefficient of the oxidized chromogen.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly initiated by D-Histidine in mammals are still under investigation, we can visualize the known metabolic pathway of D-amino acids and a proposed logical workflow for investigating the chiral properties of histidine.

D_Histidine_Metabolism D_His D-Histidine DAAO D-Amino Acid Oxidase (DAAO) D_His->DAAO Substrate Im_Pyr Imidazolepyruvic Acid NH3 Ammonia H2O2 Hydrogen Peroxide DAAO->Im_Pyr Product DAAO->NH3 Product DAAO->H2O2 Product

Metabolic pathway of D-Histidine via D-Amino Acid Oxidase.

Chiral_Histidine_Research_Workflow cluster_synthesis Synthesis & Separation cluster_analysis Biochemical Analysis cluster_invivo In Vitro / In Vivo Studies Synthesis Chemical or Enzymatic Synthesis of D-Histidine Separation Chiral HPLC Separation of D/L-Histidine Synthesis->Separation Enzyme_Kinetics Enzyme Kinetics (e.g., DAAO) Separation->Enzyme_Kinetics Binding_Assay Receptor/Protein Binding Assays Separation->Binding_Assay Cell_Culture Cell-based Assays (e.g., Signaling, Cytotoxicity) Separation->Cell_Culture Animal_Models Animal Models (Pharmacokinetics, Efficacy) Enzyme_Kinetics->Animal_Models Binding_Assay->Cell_Culture Cell_Culture->Animal_Models

Experimental workflow for investigating chiral properties of histidine.

Conclusion

The study of D-Histidine is a rapidly evolving field with significant implications for biochemical research and drug development. Its unique chiral properties confer distinct metabolic fates and biological activities compared to its L-enantiomer. The resistance of D-Histidine-containing peptides to proteolysis offers a promising strategy for enhancing the stability and efficacy of peptide-based therapeutics. Furthermore, the emerging roles of D-amino acids in signaling and as antimicrobial agents open new avenues for therapeutic intervention. Continued research into the specific interactions and pathways of D-Histidine will undoubtedly uncover novel biological functions and therapeutic opportunities.

References

A Technical Guide to D-Histidine vs. L-Histidine Hydrochloride Hydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Stereoisomers in Biological Systems and Pharmaceutical Applications

Histidine, an essential amino acid, plays a pivotal role in a multitude of biological processes, from protein synthesis to neurotransmission. Its unique imidazole side chain, with a pKa near physiological pH, allows it to act as both a proton donor and acceptor, making it a common residue in enzyme active sites. However, like all alpha-amino acids (except glycine), histidine exists as two non-superimposable mirror images, or enantiomers: D-Histidine and L-Histidine. In biological systems, this stereochemical difference is profound. This guide provides a detailed technical comparison of D-Histidine hydrochloride hydrate and L-Histidine hydrochloride hydrate, focusing on their distinct physicochemical properties, biological activities, and applications, particularly relevant to researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Comparative Analysis

While enantiomers share the same chemical formula and connectivity, their three-dimensional arrangement leads to differences in their interaction with polarized light and chiral environments. The hydrochloride hydrate forms of these amino acids are commonly used in research and pharmaceutical formulations due to their enhanced stability and solubility.

As stereoisomers, the fundamental physicochemical properties of D- and L-histidine are identical. Their molecular formula and weight are the same. The pKa values for the ionizable groups (α-carboxyl, α-amino, and imidazole side chain) are also identical, as these depend on the chemical environment of the groups, which is achiral.[1] However, their interaction with plane-polarized light, known as optical rotation, is equal in magnitude but opposite in direction, a defining characteristic of enantiomers.

PropertyThis compoundL-Histidine Hydrochloride Hydrate
Molecular Formula C₆H₉N₃O₂ · HCl · H₂O[2]C₆H₉N₃O₂ · HCl · H₂O[3]
Molecular Weight 209.63 g/mol [2]209.63 g/mol [3]
Appearance White to off-white crystalline powderWhite to off-white crystalline powder[4]
Melting Point 254 °C (decomposes)254 °C (decomposes)[3][5]
pKa Values pKa₁ (α-COOH): ~1.8pKa₂ (Imidazole): ~6.0pKa₃ (α-NH₃⁺): ~9.3pKa₁ (α-COOH): 1.80pKa₂ (Imidazole): 6.04pKa₃ (α-NH₃⁺): 9.33[1]
Specific Optical Rotation ([α]D) Negative value; e.g., -9 ± 2° (c=1 in 6N HCl)Positive value; e.g., +8.9° to +10.5° (c=1 in 6M HCl, 25°C)[1]
Solubility in Water SolubleFreely soluble (~150-170 g/L at 20°C)[3][4][6]

Biological Significance and Metabolic Pathways

The stereospecificity of enzymes and receptors means that D- and L-histidine have vastly different biological roles and metabolic fates.

L-Histidine: The Proteinogenic Standard

L-Histidine is the naturally occurring enantiomer incorporated into proteins during ribosomal protein synthesis.[7] It serves as a precursor for several vital biomolecules, most notably histamine and carnosine.

  • Histamine Synthesis: The primary metabolic pathway for L-histidine is its decarboxylation to histamine, a reaction catalyzed by the highly specific enzyme L-histidine decarboxylase (HDC).[8][9] Histamine is a crucial mediator of immune responses, inflammation, gastric acid secretion, and neurotransmission.[8]

  • Degradation: L-Histidine can also be catabolized in the liver, primarily through deamination by histidase, eventually leading to the formation of glutamate, which can enter the citric acid cycle.[1][2]

L_Histidine_Metabolism L_His L-Histidine Histamine Histamine L_His->Histamine Decarboxylation Proteins Protein Synthesis L_His->Proteins Translation Glutamate Glutamate L_His->Glutamate Catabolism HDC L-Histidine Decarboxylase (HDC) HDC->Histamine Histidase Histidase Pathway Histidase->Glutamate Ribosomes Ribosomes Ribosomes->Proteins

Core metabolic fates of L-Histidine.
D-Histidine: The "Unnatural" Isomer

D-Histidine is generally absent from protein synthesis in mammals and is not a substrate for the key enzymes in L-histidine metabolic pathways, such as L-histidine decarboxylase. Its primary metabolic route in organisms that can process D-amino acids is through the action of D-amino acid oxidase (DAAO).

  • Metabolism by D-Amino Acid Oxidase (DAAO): DAAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide.[10] While DAAO has broad substrate specificity for D-amino acids, its primary role in the mammalian brain is the regulation of the neuromodulator D-serine. D-histidine can be a substrate, though detailed kinetic data is sparse compared to other D-amino acids.

D_Histidine_Metabolism D_His D-Histidine Keto_Acid Imidazolepyruvic Acid + NH₃ + H₂O₂ D_His->Keto_Acid Oxidative Deamination DAAO D-Amino Acid Oxidase (DAAO) DAAO->Keto_Acid

Primary metabolic pathway for D-Histidine.

Comparative Enzymatic Interactions

The starkest difference between the two enantiomers lies in their interaction with enzymes. The chiral active sites of enzymes lead to high stereoselectivity.

EnzymeSubstrate / InhibitorSpecies / SourceKinetic Parameter (Value)Notes
L-Histidine Decarboxylase (HDC) L-HistidineHuman BrainK_m_ : ~0.03 mM (3 x 10⁻⁵ M)[4]HDC is highly specific for the L-enantiomer.
L-HistidineMouse StomachK_m_ : 0.29 mMThe affinity can vary between species and tissues.
D-Histidine(Various)Ki : Not reported, ineffectiveD-Histidine is not a substrate and is not considered a significant inhibitor of HDC.[1][4]
D-Amino Acid Oxidase (DAAO) D-Histidine(Various)K_m_ : Not readily availableDAAO acts on a broad range of D-amino acids, but specific kinetic data for D-Histidine is not well-documented in literature.[3]
L-Histidine(Various)Not a substrateDAAO is strictly stereoselective and does not oxidize L-amino acids.[10]

Applications in Research and Drug Development

The distinct biological properties of D- and L-histidine dictate their applications.

  • L-Histidine: As an essential amino acid, it is a standard component of cell culture media for biomanufacturing and research. It is also used in pharmaceutical formulations as a buffer and stabilizer, and as a nutritional supplement.

  • D-Histidine: The primary application of D-histidine is in peptide-based drug development. Synthetic peptides incorporating D-amino acids are significantly more resistant to degradation by proteases, which are stereospecific for L-amino acid peptide bonds. This strategy is widely used to increase the in vivo half-life and bioavailability of therapeutic peptides.

Peptide_Stability cluster_0 Peptide with L-Histidine cluster_1 Peptide with D-Histidine L_Peptide Ala L-His Gly Protease_L Protease L_Peptide:f1->Protease_L Recognized & Cleaved Fragments_L Cleaved Fragments Protease_L->Fragments_L D_Peptide Ala D-His Gly Protease_D Protease D_Peptide:f1->Protease_D Not Recognized Stable_D Stable Peptide Protease_D->Stable_D

D-Histidine enhances peptide resistance to proteolysis.

Experimental Protocols

Detailed and reproducible methodologies are critical for studying histidine enantiomers. Below are example protocols for key experiments.

Protocol 1: Chiral Separation by HPLC

This protocol provides a general framework for separating D- and L-histidine enantiomers without derivatization. Optimization may be required based on the specific instrument and sample matrix.

Objective: To resolve and quantify D- and L-histidine in a sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector.

  • Chiral Stationary Phase (CSP) Column: Crown-ether based columns (e.g., CROWNPAK CR-I(+)) or macrocyclic glycopeptide columns (e.g., Astec CHIROBIOTIC T) are effective for underivatized amino acids.

  • Mobile Phase A: Perchloric acid or Trifluoroacetic acid (TFA) in water (e.g., 0.1% v/v).

  • Mobile Phase B: Organic solvent (e.g., Methanol or Acetonitrile).

  • Histidine standards (D- and L-isomers).

  • Sample for analysis, appropriately diluted in mobile phase.

Procedure:

  • System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (e.g., 80% Mobile Phase B) at a constant flow rate (e.g., 0.5 mL/min) and temperature (e.g., 20°C).

  • Standard Preparation: Prepare a stock solution of a racemic (50:50) mixture of D- and L-histidine, as well as individual standards, in the mobile phase. Create a calibration curve by preparing a series of dilutions.

  • Sample Preparation: Deproteinate plasma or serum samples if necessary (e.g., using ultrafiltration or acetonitrile precipitation). Dilute the sample in the mobile phase to a concentration within the range of the standard curve.

  • Injection: Inject a fixed volume (e.g., 10 µL) of the standard or sample onto the column.

  • Chromatography: Run an isocratic or gradient elution method. An example isocratic method: 80% Acetonitrile, 15% Ethanol, 5% Water, 0.5% TFA.

  • Detection: Monitor the eluent using a UV detector (e.g., at 210 nm) or an MS detector for higher specificity and sensitivity. The D-enantiomer typically elutes after the L-enantiomer on many common chiral columns.

  • Quantification: Identify peaks by comparing retention times with the pure standards. Quantify the amount of each enantiomer by integrating the peak area and comparing it to the standard curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dilution, Filtration) Injection Inject Sample (10 µL) SamplePrep->Injection MobilePhase Mobile Phase Preparation Separation Chiral HPLC Column (e.g., CROWNPAK) MobilePhase->Separation Injection->Separation Detection UV or MS Detector Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification vs. Standard Curve Integration->Quantification

General workflow for chiral HPLC analysis.
Protocol 2: D-Amino Acid Oxidase (DAAO) Activity Assay

This spectrophotometric assay measures the production of hydrogen peroxide (H₂O₂) resulting from the oxidation of a D-amino acid substrate.

Objective: To determine the activity of DAAO using D-histidine as a substrate.

Materials:

  • UV/Vis microplate reader or spectrophotometer.

  • DAAO enzyme (recombinant or purified).

  • D-Histidine substrate solution (e.g., 100 mM in buffer).

  • Assay Buffer: 100 mM Sodium Pyrophosphate, pH 8.5.

  • Horseradish Peroxidase (HRP) solution (e.g., 10 U/mL).

  • Chromogenic Peroxidase Substrate: e.g., 4-Aminoantipyrine (4-AAP) and Phenol, or Amplex™ Red.

  • 96-well microplate.

Procedure:

  • Reagent Preparation: Prepare a reaction mixture containing the assay buffer, HRP, 4-AAP (e.g., 1.5 mM), and phenol (e.g., 2 mM).

  • Sample Wells: To each well of a 96-well plate, add a sample containing DAAO enzyme. Include a positive control (known active DAAO) and a negative control (buffer only, no enzyme).

  • Initiate Reaction: Add the D-histidine substrate to each well to initiate the reaction. The final volume should be consistent (e.g., 200 µL). The final substrate concentration should be well above the expected K_m_.

  • Incubation and Measurement: Immediately place the plate in a microplate reader set to 25°C or 37°C. Measure the increase in absorbance at 505 nm (for 4-AAP/phenol) kinetically over a period of 10-30 minutes. The absorbance increases as the colored product is formed.

  • Calculate Activity: Determine the initial reaction velocity (ΔAbs/min) from the linear portion of the kinetic curve. DAAO activity can be calculated using the molar extinction coefficient of the product. One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of H₂O₂ per minute.

Conclusion

The distinction between D-Histidine and L-Histidine hydrochloride hydrate is a clear and powerful example of stereoisomerism's impact in biology and medicine. While L-histidine is a fundamental component of life, participating in protein structure and a host of metabolic pathways, D-histidine's value lies in its "unnatural" configuration. This resistance to enzymatic degradation makes it an invaluable tool for medicinal chemists seeking to enhance the stability and therapeutic lifetime of peptide-based drugs. For researchers and drug development professionals, a thorough understanding of these differences is not merely academic but essential for accurate experimental design, effective drug formulation, and the development of novel therapeutics.

References

The Unconventional Players: A Technical Guide to the Function of D-Amino Acids in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long considered biological anomalies, D-amino acids are emerging from the shadows of their L-enantiomeric counterparts to reveal a world of intricate and vital functions across all domains of life. From the structural integrity of bacterial cell walls to the complex signaling within the mammalian brain, these "unnatural" amino acids are now recognized as key players in a multitude of physiological and pathological processes. This technical guide provides an in-depth exploration of the core functions of D-amino acids in biological systems, offering a comprehensive resource for researchers, scientists, and drug development professionals. We delve into their roles in prokaryotic and eukaryotic life, their impact on the nervous, endocrine, and immune systems, and their potential as novel biomarkers and therapeutic targets. This guide presents quantitative data in structured tables for comparative analysis, detailed experimental protocols for key methodologies, and visualized signaling pathways and experimental workflows to facilitate a deeper understanding of this burgeoning field.

Introduction

For decades, the central dogma of biochemistry held that life was built almost exclusively from L-amino acids. However, with the advent of highly sensitive analytical techniques, the presence and functional significance of D-amino acids in a wide range of biological systems have become undeniable. These chiral molecules are no longer viewed as mere metabolic byproducts but as active participants in cellular communication, structural modification, and host-microbe interactions. This guide aims to provide a detailed technical overview of the multifaceted roles of D-amino acids, with a focus on the molecular mechanisms and experimental approaches that are driving our understanding of their importance.

D-Amino Acids in Prokaryotic Systems

D-amino acids are fundamental to the physiology of bacteria, playing critical roles in the structure and regulation of the peptidoglycan (PG) cell wall and in the modulation of community behaviors such as biofilm formation.

Peptidoglycan Synthesis and Remodeling

The bacterial cell wall is a dynamic structure composed of glycan strands cross-linked by short peptides, which critically contain D-amino acids, primarily D-alanine and D-glutamic acid.[1][2][3] These D-enantiomers confer resistance to degradation by common proteases, which are stereospecific for L-amino acids.[2]

Bacteria can also incorporate non-canonical D-amino acids (NCDAAs) into their PG, leading to significant remodeling of the cell wall.[1][4] This process is particularly active during stationary phase and in response to environmental stress. The incorporation of NCDAAs, such as D-methionine and D-leucine in Vibrio cholerae, can alter the degree of PG cross-linking, impacting the cell's shape, strength, and resistance to osmotic stress.[1][4]

The following diagram illustrates the pathways for the incorporation of D-methionine into the peptidoglycan of Vibrio cholerae.

bacterial_cell_wall_modification cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm L_Met L-Methionine BsrV BsrV (Racemase) L_Met->BsrV 1 D_Met_periplasm D-Methionine LdtA_LdtB L,D-Transpeptidases (LdtA, LdtB) D_Met_periplasm->LdtA_LdtB 2 ABC_transporter ABC Transporter D_Met_periplasm->ABC_transporter 3 BsrV->D_Met_periplasm PG Peptidoglycan PG->LdtA_LdtB Modified_PG Modified Peptidoglycan (D-Met incorporated) LdtA_LdtB->Modified_PG D_Met_cytoplasm D-Methionine Ddl Ddl (D-Ala-D-Ala ligase) D_Met_cytoplasm->Ddl 4 ABC_transporter->D_Met_cytoplasm D_Ala D-Alanine D_Ala->Ddl D_Ala_D_Met D-Ala-D-Met Ddl->D_Ala_D_Met MurF MurF Ligase D_Ala_D_Met->MurF 5 UDP_M5M UDP-MurNAc-pentapeptide (contains D-Met) MurF->UDP_M5M UDP_MurNAc_tripeptide UDP-MurNAc-tripeptide UDP_MurNAc_tripeptide->MurF

Caption: Pathways of D-methionine incorporation into the bacterial cell wall.
Biofilm Regulation

D-amino acids are also key regulators of biofilm formation, a critical process for bacterial survival and pathogenesis. A mixture of D-amino acids, including D-tyrosine, D-leucine, D-tryptophan, and D-methionine, can trigger the disassembly of mature biofilms in Bacillus subtilis.[5] In contrast, in Staphylococcus aureus, D-phenylalanine, D-proline, and D-tyrosine inhibit biofilm formation by preventing the accumulation of the protein component of the extracellular matrix.[5][6] The effect of different D-amino acids on biofilm biomass can be significant, as highlighted in the table below.

Table 1: Quantitative Effects of D-Amino Acids on Biofilm Formation

D-Amino AcidOrganism(s)ConcentrationEffect on Biofilm BiomassReference(s)
D-TyrosineMixed microorganisms2.35 (control) vs 1.78 (treated) A59024.37% decrease[7]
D-Aspartic AcidMixed microorganisms2.35 (control) vs 2.00 (treated) A59014.89% decrease[7]
D-TryptophanMixed microorganisms2.35 (control) vs 1.94 (treated) A59017.45% decrease[7]
D-LeucineMixed microorganisms2.35 (control) vs 2.27 (treated) A5903.40% decrease[7]
D-Aspartic Acid + D-Glutamic AcidStaphylococcus aureus40 mM96.89% inhibition of formation[8]
D-Aspartic Acid + D-Glutamic AcidStaphylococcus aureus40 mM37.55% dispersal of mature biofilm[8]
D-GlycineKlebsiella pneumoniae, Staphylococcus aureus50-100 mMInhibitory
D-Aspartic AcidEscherichia coli, Staphylococcus aureus50-100 mMInhibitory

D-Amino Acids in the Mammalian Nervous System

The discovery of high concentrations of D-serine and D-aspartate in the mammalian brain revolutionized our understanding of neurotransmission. These D-amino acids act as key signaling molecules, primarily through their interaction with the N-methyl-D-aspartate (NMDA) receptor.

D-Serine as a Co-agonist of the NMDA Receptor

D-serine is a potent co-agonist of the NMDA receptor, binding to the "glycine site" on the GluN1 subunit.[9][10] The simultaneous binding of glutamate to the GluN2 subunit and a co-agonist to the GluN1 subunit is required for receptor activation, leading to calcium influx and the initiation of downstream signaling cascades crucial for synaptic plasticity, learning, and memory.[9][11] D-serine is synthesized from L-serine by the enzyme serine racemase and is degraded by D-amino acid oxidase (DAAO).[9][12]

The following diagram illustrates the key elements of D-serine signaling at a synapse.

d_serine_signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate_vesicle Glutamate Glutamate_released Glutamate Glutamate_vesicle->Glutamate_released Release NMDA_receptor NMDA Receptor (GluN1/GluN2) Glutamate_released->NMDA_receptor Binds to GluN2 D_Serine_released D-Serine D_Serine_released->NMDA_receptor Binds to GluN1 DAAO DAAO D_Serine_released->DAAO Degradation Ca_ion Ca²⁺ NMDA_receptor->Ca_ion Influx Signaling_cascade Downstream Signaling (Synaptic Plasticity) Ca_ion->Signaling_cascade L_Serine L-Serine Serine_racemase Serine Racemase L_Serine->Serine_racemase D_Serine_astrocyte D-Serine Serine_racemase->D_Serine_astrocyte D_Serine_astrocyte->D_Serine_released Release Metabolites α-keto acid + NH₃ + H₂O₂ DAAO->Metabolites

Caption: D-serine signaling at the NMDA receptor.
D-Aspartate in the Nervous System

D-aspartate is also present in the central nervous system and acts as an agonist at the NMDA receptor, binding to the glutamate site on the GluN2 subunit.[13] Its levels are particularly high during embryonic and early postnatal development, suggesting a role in neurogenesis.

Table 2: Concentrations of D-Amino Acids in Mammalian Brain and Fluids

D-Amino AcidTissue/FluidSpeciesConcentration (µmol/g or µM)Reference(s)
D-SerineHippocampus (perfused)Mouse~150 nmol/g[14]
D-SerineCortex (perfused)Mouse~130 nmol/g[14]
D-AspartateHippocampus (perfused)Mouse~60 nmol/g[14]
D-AspartateCortex (perfused)Mouse~50 nmol/g[14]
D-AlanineHippocampus (perfused)Mouse~40 nmol/g[14]
D-AlanineCortex (perfused)Mouse~35 nmol/g[14]
D-SerineCerebrospinal Fluid (AD patients)Human~3 µM[15]
D-SerinePlasmaHumanData varies[16]
GlutamateCerebrospinal Fluid (Healthy)Human~1.5 µM[16]
GlycineCerebrospinal Fluid (Healthy)Human~5 µM[16]

D-Amino Acids in the Endocrine System

D-aspartate plays a significant role in the endocrine system, where it is involved in the regulation of hormone synthesis and release. It has been shown to stimulate the release of luteinizing hormone (LH), growth hormone (GH), and prolactin from the pituitary gland, and testosterone from the testes.

D-Amino Acids and the Immune System

D-amino acids are increasingly recognized for their role in modulating the immune system, particularly at the interface between the host and the microbiome.

Innate Immune Response

The enzyme D-amino acid oxidase (DAAO), present in neutrophils and intestinal epithelial cells, plays a key role in the innate immune response.[17] DAAO catalyzes the oxidative deamination of D-amino acids released by bacteria, producing hydrogen peroxide (H₂O₂), a potent antimicrobial agent.[17][18][19] This mechanism contributes to the clearance of pathogenic bacteria.

The following diagram outlines a typical experimental workflow to investigate the role of DAAO in the innate immune response.

daao_innate_immunity_workflow cluster_setup Experimental Setup cluster_experiment Experiment cluster_analysis Data Analysis Neutrophils Isolate Neutrophils Co_culture Co-culture Neutrophils and Bacteria +/- D-Amino Acids Neutrophils->Co_culture Bacteria Culture Bacteria (e.g., V. cholerae) Bacteria->Co_culture D_AA Isolate/Synthesize D-Amino Acids D_AA->Co_culture DAAO_activity Measure DAAO Activity Co_culture->DAAO_activity H2O2_production Quantify H₂O₂ Production Co_culture->H2O2_production Bacterial_viability Assess Bacterial Viability (e.g., CFU counting) Co_culture->Bacterial_viability Correlation Correlate DAAO Activity, H₂O₂ Levels, and Bacterial Killing DAAO_activity->Correlation H2O2_production->Correlation Bacterial_viability->Correlation Conclusion Elucidate Role of DAAO in Neutrophil-mediated Bacterial Clearance Correlation->Conclusion

Caption: Workflow for studying DAAO in innate immunity.

Table 3: Kinetic Parameters of D-Amino Acid Oxidase (DAAO)

SubstrateEnzyme SourceKm (mM)Vmax (U/mg) or kcat (s-1)Catalytic Efficiency (Vmax/Km or kcat/Km)Reference(s)
D-AlanineRhodotorula gracilis (RgDAAO)1.3 ± 0.2100 ± 376.9[20][21]
D-LysineRhodotorula gracilis (RgDAAO)14.6 ± 1.416.4 ± 0.51.1[20][21]
D-GlutamateRhodotorula gracilis (RgDAAO)76.4 ± 6.41.7 ± 0.10.02[20][21]
D-TyrosineHuman (hDAAO)0.9 ± 0.113.1 ± 0.2 (s-1)14.6[22]
D-PhenylalanineHuman (hDAAO)1.1 ± 0.111.0 ± 0.2 (s-1)10.0[22]
D-TryptophanHuman (hDAAO)1.5 ± 0.13.2 ± 0.1 (s-1)2.1[22]
D-AspartateHuman (hDAAO)~20006.7 ± 1.2 (s-1)0.0035[22]

D-Amino Acids as Disease Biomarkers

Alterations in the levels of D-amino acids have been associated with several pathological conditions, making them promising candidates for disease biomarkers. For instance, elevated levels of D-serine in the brain and cerebrospinal fluid have been linked to Alzheimer's disease.[13][15] Changes in plasma and urine concentrations of various D-amino acids are also being investigated as potential biomarkers for neurological disorders, cancer, and kidney disease.

Experimental Protocols

Quantification of D-Amino Acids in Biological Samples by HPLC

This protocol outlines a general method for the analysis of D-amino acids in biological tissues using high-performance liquid chromatography (HPLC) with pre-column derivatization.

Materials:

  • Biological tissue sample (e.g., brain tissue)

  • Homogenization buffer (e.g., phosphate-buffered saline)

  • Perchloric acid (PCA) or other protein precipitating agent

  • Potassium hydroxide (KOH) for neutralization

  • Derivatizing reagent (e.g., Nα-(5-fluoro-2,4-dinitrophenyl)-L-valine amide, L-FDVA)[23][24]

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column

  • Mobile phases (e.g., acetonitrile and water with trifluoroacetic acid)

  • D- and L-amino acid standards

Procedure:

  • Sample Preparation:

    • Homogenize the tissue sample in ice-cold buffer.

    • Precipitate proteins by adding PCA to the homogenate (e.g., a final concentration of 0.4 M).

    • Centrifuge at high speed (e.g., 14,000 x g for 15 minutes at 4°C) to pellet the protein.

    • Carefully collect the supernatant.

    • Neutralize the supernatant with KOH.

    • Centrifuge to remove the potassium perchlorate precipitate.

    • The resulting supernatant contains the free amino acids.

  • Derivatization:

    • To a known volume of the amino acid-containing supernatant, add a solution of the derivatizing reagent (e.g., L-FDVA in acetone) and a buffer (e.g., sodium bicarbonate).[23]

    • Incubate the mixture at an elevated temperature (e.g., 40°C for 1 hour) to allow the reaction to complete.[23]

    • Acidify the reaction mixture to stop the reaction.[23]

  • HPLC Analysis:

    • Inject a defined volume of the derivatized sample onto the HPLC system.

    • Separate the diastereomeric derivatives using a gradient elution with the appropriate mobile phases.

    • Detect the derivatives at the appropriate wavelength (e.g., 340 nm for DNP derivatives).[23]

  • Quantification:

    • Prepare a standard curve using known concentrations of D- and L-amino acid standards that have undergone the same derivatization procedure.

    • Identify and quantify the D-amino acid peaks in the sample chromatogram by comparing their retention times and peak areas to the standards.

In Situ Labeling of Bacterial Peptidoglycan with Fluorescent D-Amino Acids (FDAAs)

This protocol describes a method for visualizing peptidoglycan synthesis in live bacteria using fluorescent D-amino acid analogs.[25][26][27][28]

Materials:

  • Bacterial culture (e.g., E. coli or B. subtilis)

  • Growth medium (e.g., LB broth)

  • Fluorescent D-amino acid (FDAA) probe (e.g., HADA - 7-hydroxycoumarin-amino-D-alanine)

  • Fluorescence microscope

Procedure:

  • Bacterial Growth:

    • Grow the bacterial culture to the desired growth phase (e.g., exponential phase).

  • Labeling:

    • Add the FDAA probe to the bacterial culture at a final concentration typically in the low micromolar range.

    • Incubate the culture with the probe for a specific duration, which can range from a few minutes to several generations, depending on the experimental goal.

  • Washing:

    • Pellet the bacterial cells by centrifugation.

    • Resuspend the cells in fresh, pre-warmed growth medium or buffer to remove unincorporated probe. Repeat this washing step 2-3 times.

  • Imaging:

    • Mount the labeled and washed cells on a microscope slide or in a flow cell.

    • Visualize the cells using a fluorescence microscope equipped with the appropriate filter set for the fluorophore of the FDAA probe.

    • Capture images to observe the sites of active peptidoglycan synthesis.

Conclusion

The study of D-amino acids has transitioned from a niche area of research to a vibrant and rapidly expanding field with profound implications for microbiology, neuroscience, endocrinology, and immunology. The diverse and critical functions of these molecules are continually being uncovered, challenging long-held paradigms and opening up new avenues for therapeutic intervention and diagnostic development. The data, protocols, and visualizations presented in this guide offer a solid foundation for researchers and professionals seeking to explore the fascinating world of D-amino acids and harness their potential for scientific and medical advancement. As our analytical capabilities continue to improve, we can anticipate even more exciting discoveries about the roles of these unconventional players in the complex orchestra of life.

References

Methodological & Application

Application Notes and Protocols for the Incorporation of D-Histidine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the successful incorporation of D-Histidine into synthetic peptides using solid-phase peptide synthesis (SPPS). The inclusion of D-amino acids, such as D-Histidine, is a critical strategy in drug design to enhance peptide stability against enzymatic degradation, thereby improving their pharmacokinetic profiles and therapeutic potential.[1][2]

Histidine's unique imidazole side chain, while often crucial for biological activity, presents significant challenges during SPPS, most notably a high propensity for racemization.[3][4][5][6] This document outlines the underlying chemical principles, compares various protected D-Histidine derivatives, and provides detailed protocols to mitigate side reactions and ensure high-purity peptide synthesis.

The Challenge of Histidine Racemization in SPPS

Histidine is one of the amino acids most susceptible to racemization during peptide synthesis.[7][8] The racemization mechanism involves the π-nitrogen of the imidazole side chain acting as an intramolecular base, which can abstract the α-proton of the activated amino acid.[3] This leads to the formation of a planar enolate intermediate, which upon reprotonation can yield a mixture of both L- and D-enantiomers.[3] When incorporating D-Histidine, this can lead to contamination with the L-histidine diastereomer, compromising the purity and biological activity of the final peptide.[9]

The extent of racemization is influenced by several factors, including the choice of protecting group for the imidazole side chain, the coupling reagents, activation time, and temperature.[4][10]

Side-Chain Protection of D-Histidine

Effective protection of the imidazole side chain is the primary strategy to suppress racemization.[3] Several protecting groups are commercially available for Fmoc-D-Histidine, each offering a different balance of racemization suppression, cost, and stability.

  • Trityl (Trt): This is a widely used and cost-effective protecting group for the τ-nitrogen of the imidazole ring.[3][5] While it effectively prevents side-chain acylation, it only offers minimal suppression of racemization.[3][4] Careful control of coupling conditions is necessary when using Fmoc-D-His(Trt)-OH to minimize the formation of the L-diastereomer.[5]

  • tert-Butoxycarbonyl (Boc): The Boc group on the imidazole side chain has proven to be highly effective at reducing racemization, even at the elevated temperatures often used in microwave-assisted peptide synthesis.[3][10] Fmoc-D-His(Boc)-OH offers a good balance of performance and cost, making it a suitable choice for complex syntheses or when high chiral purity is paramount.[5]

  • Methoxybenzyl (Momb) and π-Benzyloxymethyl (Bom): These groups protect the π-nitrogen of the imidazole, directly hindering its ability to act as an internal base and thus effectively suppressing racemization.[3][4] However, these derivatives can be more expensive.[4]

Table 1: Comparison of Common Fmoc-D-Histidine Protecting Groups

Protecting GroupPosition of ProtectionRacemization SuppressionCostKey Considerations
Trityl (Trt) τ-nitrogenLow to Moderate[3][4]Low[5]Prone to racemization, especially with strong bases or long pre-activation times.[4]
tert-Butoxycarbonyl (Boc) Imidazole nitrogenHigh[3][10]Moderate[5]Offers a good balance of performance and cost for high-purity synthesis.[5]
π-Benzyloxymethyl (Bom) π-nitrogenVery High[3]HighVery effective at preventing racemization.
4-methoxybenzyloxymethyl (MBom) π-nitrogenVery High[4]HighCan be associated with side reactions during cleavage.[4]

Experimental Protocols

The following protocols are generalized for Fmoc-based solid-phase peptide synthesis and should be optimized for specific peptide sequences and synthesis scales.

Materials and Reagents
  • Fmoc-protected D-Histidine derivative (e.g., Fmoc-D-His(Trt)-OH, Fmoc-D-His(Boc)-OH)

  • SPPS Resin (e.g., Rink Amide, Wang resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Fmoc Deprotection Solution: 20% piperidine in DMF

  • Coupling Reagents: HBTU, HATU, HCTU, or DIC

  • Coupling Additives: HOBt or Oxyma Pure

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing Solvents: DMF, DCM, Isopropanol

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

General SPPS Cycle for D-Histidine Incorporation

This workflow outlines the key steps for coupling a D-Histidine residue to a growing peptide chain on a solid support.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle SPPS Cycle cluster_final Final Steps Resin_Swell Swell Resin in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection Wash_After_Deprot Wash Resin (DMF, DCM) Fmoc_Deprotection->Wash_After_Deprot Coupling D-Histidine Coupling (See Protocol 3.3) Wash_After_Deprot->Coupling Wash_After_Coupling Wash Resin (DMF, DCM) Coupling->Wash_After_Coupling Kaiser_Test Kaiser Test (Check for completion) Wash_After_Coupling->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Kaiser_Test->Cleavage Final Residue Coupled Precipitation Precipitate Peptide (Cold Ether) Cleavage->Precipitation Purification Purify & Analyze (HPLC/MS) Precipitation->Purification

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

D-Histidine Coupling Protocols

The choice of coupling reagent and conditions is critical to minimize racemization.

Protocol 3.3.1: HBTU/HOBt Mediated Coupling

This is a standard and generally effective coupling method.

  • Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF and DCM.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-D-His(Side-Chain Protection)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

  • Activation: Add DIPEA (6 eq.) to the activation mixture and allow to pre-activate for no more than 2 minutes to minimize racemization.

  • Coupling: Immediately add the activated amino acid solution to the resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Monitor the reaction completion using a qualitative method like the Kaiser test.

  • Washing: Once coupling is complete, wash the resin thoroughly with DMF and DCM.

Protocol 3.3.2: DIC/HOBt Mediated Coupling

This method can be beneficial for reducing racemization, particularly with Trt-protected histidine.[4]

  • Deprotection and Washing: Perform N-terminal Fmoc deprotection and wash the resin as described above.

  • Reagent Preparation: In a separate vessel, dissolve Fmoc-D-His(Side-Chain Protection)-OH (3 eq.) and HOBt (3 eq.) in DMF.

  • Addition to Resin: Add the amino acid/HOBt solution to the resin.

  • Coupling Initiation: Add DIC (3 eq.) to the resin slurry.

  • Reaction: Agitate the reaction mixture at room temperature for 1-3 hours.

  • Monitoring and Washing: Monitor the reaction and wash the resin as described in the previous protocol.

Table 2: Representative Reagent Quantities for D-Histidine Coupling (0.1 mmol scale)

ReagentEquivalents (eq.)Amount for 0.1 mmolPurpose
Fmoc-D-His(X)-OH 3 - 50.3 - 0.5 mmolAmino acid building block.
Coupling Reagent (e.g., HBTU) 2.9 - 4.50.29 - 0.45 mmolActivates the carboxylic acid for amide bond formation.[1]
Additive (e.g., HOBt) 3 - 50.3 - 0.5 mmolSuppresses racemization and accelerates coupling.[8][11]
Base (e.g., DIPEA) 6 - 100.6 - 1.0 mmolNeutralizes the reaction mixture and facilitates activation.[1]

Note: Equivalents are relative to the loading capacity of the resin.

Cleavage and Deprotection
  • Final Deprotection: After the final amino acid is coupled, perform a final N-terminal Fmoc deprotection.

  • Resin Washing: Wash the peptide-resin thoroughly with DMF, DCM, and finally methanol, then dry under vacuum.

  • Cleavage: Prepare a cleavage cocktail of TFA / TIS / Water (95:2.5:2.5, v/v/v). Use approximately 10 mL of the cocktail per gram of resin.[2]

  • Reaction: Add the cleavage cocktail to the dried peptide-resin and stir at room temperature for 2-3 hours.[2]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[2]

  • Collection: Centrifuge to pellet the crude peptide and wash the pellet several times with cold diethyl ether.

  • Drying: Dry the crude peptide under vacuum.

Logical Relationship of Factors Affecting D-Histidine Racemization

The following diagram illustrates the interplay of factors that contribute to or mitigate racemization during the incorporation of D-Histidine.

Racemization_Factors cluster_causes Factors Promoting Racemization cluster_mitigation Factors Suppressing Racemization Activation Carboxyl Activation Racemization D-His Racemization Activation->Racemization Base Presence of Base (e.g., DIPEA) Base->Racemization Preactivation Long Pre-activation Time Preactivation->Racemization High_Temp High Temperature High_Temp->Racemization Pi_Protection π-Nitrogen Protection (e.g., Boc, Bom) Pi_Protection->Racemization Additives Additives (HOBt, Oxyma) Additives->Racemization Optimized_Coupling Optimized Coupling Reagents (e.g., DIC) Optimized_Coupling->Racemization Minimal_Preactivation Minimal Pre-activation Minimal_Preactivation->Racemization

Caption: Key factors influencing the racemization of D-Histidine during SPPS.

Conclusion

The successful incorporation of D-Histidine in SPPS is achievable with careful consideration of the potential for racemization. The selection of an appropriate side-chain protecting group, such as the Boc group for enhanced security against epimerization, along with optimized coupling conditions including the use of additives like HOBt and minimal pre-activation times, are crucial for obtaining high-purity peptides. The protocols provided herein serve as a robust starting point for researchers to develop and synthesize novel peptide-based therapeutics with enhanced stability and efficacy.

References

Application Notes and Protocols for D-Histidine Hydrochloride Hydrate in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is an essential amino acid crucial for cell growth and proliferation. While L-Histidine is the naturally occurring isomer incorporated into proteins and is a standard component of most cell culture media, the role of its stereoisomer, D-Histidine, is less defined in mammalian cell culture. These application notes provide a comprehensive overview of the use of D-Histidine hydrochloride hydrate in cell culture, with a focus on its concentration, potential applications, and experimental protocols. The information presented here is intended to guide researchers in designing experiments to investigate the effects of D-Histidine on mammalian cells.

Applications in Cell Culture

The use of this compound in mammalian cell culture is not as a routine supplement for promoting cell growth but rather as an experimental compound to investigate specific cellular responses. Current research suggests the following potential applications:

  • Cytotoxicity and Anti-cancer Studies: High concentrations of D-Histidine have been shown to induce cell injury.[1] This suggests its potential use as a cytotoxic agent in cancer research. Studies have explored the effects of histidine on the efficacy of chemotherapeutic drugs like gemcitabine in pancreatic cancer cells.[2][3]

  • Neuroprotective Research: While research has focused on L-Histidine and its analogues, the investigation of D-Histidine's role in neuroprotection or neurotoxicity could be a potential area of study. L-Histidine has been shown to have neuroprotective effects in models of brain aging.[4][5]

  • Investigation of D-Amino Acid Metabolism: D-Histidine can be used as a substrate to study the activity of D-amino acid oxidase (DAO), an enzyme that metabolizes D-amino acids and is present in various mammalian tissues. The metabolism of D-amino acids can produce byproducts like hydrogen peroxide, which can influence cellular redox state and signaling.

It is important to note that for routine cell culture maintenance and recombinant protein production, L-Histidine is the recommended supplement. Supplementation with specific amino acids, including L-Histidine, is a common strategy to optimize cell growth and productivity in CHO cell cultures.[6]

Recommended Concentrations

Based on available literature, this compound is not typically used to enhance cell proliferation. High concentrations have been shown to be cytotoxic. Therefore, the appropriate concentration will depend on the specific research objective.

For Experimental Investigations:

  • Initial Range Finding: A starting concentration range of 1 µM to 10 mM is recommended for initial screening experiments to assess the dose-dependent effects of D-Histidine on a specific cell line.

  • Cytotoxicity Studies: Based on a study on cultured hepatocytes, concentrations around 198 mM of D-Histidine can cause significant cell injury.[1] For determining the IC50 value, a broader range of concentrations will be necessary, guided by initial range-finding experiments.

The following table summarizes quantitative data on histidine concentrations from various studies. It is important to note that most of these studies used L-Histidine.

CompoundCell LineConcentrationApplication/EffectReference
D-HistidineCultured Hepatocytes198 mMInduced significant cell injury and lipid peroxidation.[1]
L-HistidinePancreatic Cancer Cells (SW1990)10 mM - 25 mMInduced cytotoxicity.[2]
L-HistidinePancreatic Cancer Cells (SW1990, Colo357)25 mMEnhanced the cytotoxic effect of gemcitabine.[2]
L-HistidineCHO CellsMicromolar concentrationsIncreased the cytotoxicity of hydrogen peroxide.[7]
L-HistidineSH-SY5Y (neuronal cells)1 mMImproved proliferation and neurogenesis in a D-galactose-induced aging model.[4][5]
L-HistidinolB16F10 Melanoma CellsDose-dependentInhibited cell cycle transit and increased susceptibility to anticancer drugs.[8]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound (powder)

  • Sterile distilled water or phosphate-buffered saline (PBS)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile filters (0.22 µm)

  • Vortex mixer

Protocol:

  • Calculate the required mass: Determine the mass of this compound powder needed to prepare a stock solution of the desired concentration (e.g., 100 mM). The molecular weight of D-Histidine hydrochloride monohydrate is 209.63 g/mol .

  • Dissolution: In a sterile conical tube, add the calculated mass of this compound powder. Add a small volume of sterile distilled water or PBS and vortex thoroughly to dissolve the powder.

  • Adjust to final volume: Once the powder is completely dissolved, add sterile distilled water or PBS to reach the final desired volume.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm sterile filter into a new sterile tube.

  • Storage: Store the sterile stock solution at 4°C for short-term use (up to one week) or in aliquots at -20°C for long-term storage.

G cluster_start Preparation cluster_dissolve Dissolution cluster_finalize Finalization & Storage Calculate Mass Calculate Mass of D-Histidine HCl Hydrate Add Powder Add Powder to Sterile Tube Calculate Mass->Add Powder Add Solvent Add Sterile Water/PBS and Vortex Add Powder->Add Solvent Adjust Volume Adjust to Final Volume Add Solvent->Adjust Volume Sterile Filter Sterile Filter (0.22 µm) Adjust Volume->Sterile Filter Store Store at 4°C or -20°C Sterile Filter->Store

Fig. 1: Workflow for D-Histidine Stock Solution Preparation.
Protocol for Assessing the Cytotoxicity of D-Histidine

This protocol outlines a general method for determining the cytotoxic effects of this compound on a mammalian cell line using a colorimetric assay such as the MTT assay.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, CHO, HepG2)

  • Complete cell culture medium

  • This compound stock solution (e.g., 100 mM)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well plate reader

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.

  • Treatment Preparation: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (medium without D-Histidine).

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared D-Histidine dilutions to the respective wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

    • Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

G cluster_setup Experiment Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Seed Cells Seed Cells in 96-well Plate Prepare Dilutions Prepare D-Histidine Serial Dilutions Seed Cells->Prepare Dilutions Treat Cells Add D-Histidine Dilutions to Cells Prepare Dilutions->Treat Cells Incubate Incubate for 24/48/72 hours Treat Cells->Incubate Add MTT Add MTT Reagent Incubate->Add MTT Solubilize Add Solubilization Buffer Add MTT->Solubilize Read Absorbance Measure Absorbance Solubilize->Read Absorbance Calculate Viability Calculate % Viability and IC50 Read Absorbance->Calculate Viability

Fig. 2: Experimental Workflow for D-Histidine Cytotoxicity Assay.

Signaling Pathways

The role of histidine in mammalian cell signaling is an area of active research. While histidine phosphorylation is a well-established signaling mechanism in bacteria, its role as a primary signaling switch in mammalian cells is debated.[9]

Histidine Metabolism and Potential for ROS Generation:

Both L- and D-Histidine can be metabolized in mammalian cells. The catabolism of histidine can influence cellular processes. Of particular note is the potential for D-Histidine to be a substrate for D-amino acid oxidase (DAO). The enzymatic reaction of DAO produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). At high concentrations, an accumulation of H₂O₂ can lead to oxidative stress and cellular damage, which may contribute to the observed cytotoxicity of D-Histidine.

G D-Histidine D-Histidine DAO D-Amino Acid Oxidase (DAO) D-Histidine->DAO substrate Imidazol_pyruvate Imidazole Pyruvate DAO->Imidazol_pyruvate product H2O2 Hydrogen Peroxide (H₂O₂) DAO->H2O2 product Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Cell_Injury Cell Injury Oxidative_Stress->Cell_Injury

Fig. 3: Potential Pathway for D-Histidine Induced Cytotoxicity.

Conclusion

This compound is not a standard supplement for promoting growth in mammalian cell culture. Instead, its use is primarily in experimental contexts to investigate specific cellular responses, notably cytotoxicity. Researchers should carefully determine the optimal concentration for their specific cell line and application, starting with a broad range and paying close attention to potential toxic effects at higher concentrations. The protocols provided here offer a starting point for the preparation and evaluation of D-Histidine in cell culture experiments. Further research is needed to fully elucidate the specific mechanisms of action and potential therapeutic applications of D-Histidine in mammalian systems.

References

Application Notes and Protocols for D-Histidine Hydrochloride Hydrate as a Chiral Resolving Agent in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral separation is a critical process in the pharmaceutical industry, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. High-performance liquid chromatography (HPLC) is a powerful technique for the enantioselective separation of chiral molecules. The use of a chiral resolving agent, either as a chiral stationary phase (CSP) or as a chiral mobile phase additive (CMPA), is essential for achieving such separations.

D-Histidine, with its multiple chiral centers and functional groups (imidazole ring, carboxylic acid, and primary amine), possesses the necessary stereochemical complexity to act as a chiral selector. This document outlines a hypothetical application of D-Histidine hydrochloride hydrate as a chiral resolving agent in a ligand-exchange chromatography setup for the separation of racemic amino acids and other compatible analytes.

Principle of Chiral Ligand-Exchange Chromatography

Ligand-exchange chromatography (LEC) is a powerful technique for the resolution of enantiomers, particularly for amino acids and their derivatives. The principle relies on the formation of transient diastereomeric complexes between the analyte enantiomers, a central metal ion (commonly Cu²⁺), and a chiral selector.

In this proposed application, this compound serves as the chiral selector. It is introduced into the mobile phase along with a copper (II) salt. The D-Histidine and the copper ions form a chiral complex. When a racemic mixture of an analyte (e.g., another amino acid) is introduced, its enantiomers will also form complexes with the copper ion. This results in the formation of diastereomeric ternary complexes: [Cu(D-Histidine)(L-Analyte)] and [Cu(D-Histidine)(D-Analyte)].

Due to steric and electronic differences, these diastereomeric complexes will have different formation constants and/or different affinities for the stationary phase, leading to different retention times and thus, enantiomeric separation.

The logical relationship for the formation of these separable complexes is illustrated below.

G cluster_mobile_phase Mobile Phase Components cluster_analyte Racemic Analyte cluster_complexes Diastereomeric Ternary Complexes D_His D-Histidine (Chiral Selector) Complex_L [Cu(D-His)(L-Analyte)] D_His->Complex_L Complex_D [Cu(D-His)(D-Analyte)] D_His->Complex_D Cu Copper (II) Ion Cu->Complex_L Cu->Complex_D L_Analyte L-Enantiomer L_Analyte->Complex_L D_Analyte D-Enantiomer D_Analyte->Complex_D Separation Chromatographic Separation Complex_L->Separation Different Elution Times Complex_D->Separation Different Elution Times

Caption: Formation of diastereomeric complexes in chiral ligand-exchange chromatography.

Experimental Protocols

  • Stock Solution of this compound (10 mM):

    • Accurately weigh 20.96 mg of this compound (MW: 209.63 g/mol ).

    • Dissolve in approximately 90 mL of deionized water in a 100 mL volumetric flask.

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with deionized water.

  • Stock Solution of Copper (II) Sulfate pentahydrate (10 mM):

    • Accurately weigh 24.97 mg of CuSO₄·5H₂O (MW: 249.69 g/mol ).

    • Dissolve in approximately 90 mL of deionized water in a 100 mL volumetric flask.

    • Make up the volume to 100 mL with deionized water.

  • Working Chiral Mobile Phase (e.g., 1 mM D-Histidine, 0.5 mM CuSO₄):

    • In a 1 L mobile phase reservoir, add 100 mL of the 10 mM D-Histidine stock solution.

    • Add 50 mL of the 10 mM Copper (II) Sulfate stock solution.

    • Add 850 mL of deionized water.

    • Adjust the pH of the final solution to a desired value (e.g., 5.5) using dilute sodium hydroxide or phosphoric acid.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes.

The following table outlines a starting point for the chromatographic conditions. Optimization will be required for specific analytes.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase 1 mM D-Histidine HCl hydrate, 0.5 mM CuSO₄ in water
pH 5.0 - 6.0 (optimize for best resolution)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (or as appropriate for the analyte)
Injection Volume 10 µL
Sample Preparation Dissolve analyte in the mobile phase at 1 mg/mL

The general workflow for developing a chiral separation method using this compound as a chiral mobile phase additive is depicted below.

G A Prepare Stock Solutions (D-Histidine, CuSO4, Analyte) B Prepare Working Chiral Mobile Phase A->B C Equilibrate HPLC System with Mobile Phase B->C D Inject Racemic Analyte C->D E Acquire Chromatogram D->E F Baseline Separation Achieved? E->F G Optimize Mobile Phase (pH, Concentration) F->G No H Method Validation F->H Yes G->C I Routine Analysis H->I

Caption: Workflow for chiral separation method development.

Hypothetical Quantitative Data

The following table presents hypothetical data for the separation of a racemic mixture of Alanine using the proposed method.

EnantiomerRetention Time (min)Peak AreaResolution (Rs)
L-Alanine5.8125000\multirow{2}{*}{1.8}
D-Alanine7.2124500

Separation Factor (α): 1.24

Note: The elution order may vary depending on the analyte and the specific conditions. In many ligand-exchange systems, the D-enantiomer of the analyte will form a more stable complex with the D-chiral selector and thus may elute later.

Troubleshooting and Optimization

  • Poor Resolution:

    • Adjust the pH of the mobile phase. The stability of the diastereomeric complexes is often highly pH-dependent.

    • Vary the concentration of D-Histidine and CuSO₄. The ratio of ligand to metal ion can significantly impact resolution.

    • Decrease the column temperature to enhance the stability differences between the complexes.

  • Broad Peaks:

    • Ensure the mobile phase is thoroughly degassed.

    • Check for column contamination or degradation.

    • Reduce the flow rate.

  • No Retention:

    • This is unlikely in a reverse-phase system with polar analytes. If it occurs, consider a more polar stationary phase or ensure the analyte is suitable for ligand-exchange chromatography.

Conclusion

While not a commonly cited application, the use of this compound as a chiral mobile phase additive in ligand-exchange chromatography presents a viable and cost-effective approach for the enantiomeric resolution of suitable analytes, particularly other amino acids. The protocol provided herein offers a solid foundation for researchers to begin exploring this potential application. Methodical optimization of mobile phase composition and chromatographic parameters will be key to achieving successful chiral separations.

The Neuroprotective Landscape of Histidine: A Focus on the L-Isomer and the Absence of Evidence for D-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

While the amino acid histidine has garnered significant interest in neuroprotective research, it is crucial to note that scientific evidence overwhelmingly points to the L-isomer, L-Histidine, as the active form. Current research has not established a neuroprotective role for D-Histidine; in fact, studies suggest a lack of efficacy for this isomer in neurological applications.

This document provides detailed application notes and protocols based on the extensive research available for L-Histidine's neuroprotective effects. The information presented is intended for researchers, scientists, and drug development professionals exploring therapeutic strategies for neurodegenerative diseases and brain injury.

Application Notes: The Neuroprotective Mechanisms of L-Histidine

L-Histidine exhibits its neuroprotective properties through a multi-faceted approach, primarily centered on its antioxidant, anti-inflammatory, and neuromodulatory functions. It often acts as a precursor to the neurotransmitter histamine and the dipeptide carnosine, both of which contribute significantly to its therapeutic potential.

1. Antioxidant and Anti-inflammatory Effects:

L-Histidine is a potent scavenger of reactive oxygen species (ROS), which are key contributors to neuronal damage in various neurological conditions.[1][2] Its imidazole ring is particularly effective at neutralizing hydroxyl radicals and singlet oxygen.[1] By mitigating oxidative stress, L-Histidine helps to preserve neuronal integrity and function.

Furthermore, L-Histidine and its derivatives have been shown to suppress neuroinflammation. Studies have demonstrated that L-Histidine can down-regulate the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain.[1][3] This anti-inflammatory action is critical in conditions like ischemic stroke and Alzheimer's disease, where inflammation exacerbates neuronal injury.

2. Modulation of the Histaminergic System:

L-Histidine is the direct precursor to histamine in the brain. The histaminergic system plays a vital role in regulating various physiological processes, including wakefulness, cognition, and neuroinflammation.[1][4][5][6] Research suggests that L-Histidine exerts some of its neuroprotective effects by increasing brain histamine levels.[1][4][5][6] Histamine, acting through its various receptors (H1, H2, H3, and H4), can modulate neuronal excitability and reduce the production of inflammatory mediators.[5][7] For instance, activation of the histamine H2 receptor has been linked to the promotion of astrocyte migration, which can aid in tissue repair after cerebral ischemia.[5][7]

3. Role as a Component of Carnosine:

L-Histidine combines with β-alanine to form carnosine, a dipeptide with significant neuroprotective properties. Carnosine is a powerful antioxidant and has been shown to protect neurons against various insults, including excitotoxicity and oxidative stress.[1][3] While some studies investigate the direct effects of L-Histidine, it is often acknowledged that its conversion to carnosine contributes to the observed neuroprotection.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the neuroprotective effects of L-Histidine.

Table 1: In Vitro Neuroprotective Effects of L-Histidine

Cell ModelInsultL-Histidine ConcentrationObserved EffectReference
SH-SY5Y Neuronal CellsD-galactose-induced aging1 mM23.7% increase in cell proliferation[1]
SH-SY5Y Neuronal CellsD-galactose-induced aging1 mMDown-regulation of pro-inflammatory cytokines (IL-8, IL-1β, TNF-α)[1][3]
SH-SY5Y Neuronal CellsD-galactose-induced aging1 mMUp-regulation of antioxidant enzymes (GPX-1, SOD-1)[1][3]
Cultured Cortical NeuronsHydrogen Peroxide5-25 µM (as Zinc-Histidine complex)Inhibition of caspase-3 activation and JNK phosphorylation

Table 2: In Vivo Neuroprotective Effects of L-Histidine

Animal ModelInsultL-Histidine DosageRoute of AdministrationObserved EffectReference
RatTransient Brain Ischemia500 and 1000 mg/kgIntraperitonealSignificant decrease in neuronal degeneration and necrosis[4]
RatCerebral Ischemia1000 mg/kg (early stage), 500 mg/kg (late stage)Not specifiedLong-term neuroprotection, decreased infarct volume, improved neurological function[5][6][7]
MouseFocal Ischemic Stroke20 mg/kg (Histidine analogue)IntravenousReduced brain damage and improved functional outcome[8]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol is based on the methodology used to study the anti-aging effects of L-Histidine in a neuronal cell line.[1][3]

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Neuronal Differentiation: Induce neuronal differentiation by treating the cells with 10 µM retinoic acid for 5-7 days.

  • Induction of Neuronal Aging: Expose the differentiated SH-SY5Y cells to 200 mM D-galactose for 48 hours to induce a cellular model of aging.[1][3]

  • L-Histidine Treatment: Co-treat the cells with D-galactose and varying concentrations of L-Histidine (e.g., 1 mM) for 48 hours.[1][3]

  • Assessment of Neuroprotection:

    • Cell Viability/Proliferation: Perform an MTT assay to quantify cell viability.

    • Oxidative Stress: Measure the levels of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPX) using commercially available kits.

    • Inflammation: Analyze the mRNA expression levels of pro-inflammatory cytokines (IL-1β, TNF-α) using quantitative real-time PCR (qRT-PCR).

    • Apoptosis: Detect the levels of cleaved caspase-3 by Western blotting to assess apoptosis.

Protocol 2: In Vivo Neuroprotection Assay in a Rat Model of Cerebral Ischemia

This protocol is adapted from studies investigating the neuroprotective effects of L-Histidine in stroke models.[4][5][7]

  • Animal Model: Use adult male Wistar rats (250-300g).

  • Induction of Ischemia: Induce transient focal cerebral ischemia by middle cerebral artery occlusion (MCAO) for a defined period (e.g., 60 minutes), followed by reperfusion.[4]

  • L-Histidine Administration: Administer L-Histidine intraperitoneally at doses of 200, 500, or 1000 mg/kg at the onset of reperfusion.[4]

  • Neurological Assessment: Evaluate neurological deficits at various time points (e.g., 24, 48, and 72 hours) post-ischemia using a standardized neurological scoring system.

  • Histopathological Analysis: At the end of the experiment, perfuse the animals and collect the brains.

    • Infarct Volume Measurement: Stain brain sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.

    • Neuronal Damage Assessment: Perform Nissl staining on brain sections to assess neuronal morphology and count the number of surviving neurons in specific brain regions (e.g., hippocampal CA1).

Visualizations

L_Histidine_Neuroprotective_Pathways cluster_stimuli Neurological Insults cluster_histidine L-Histidine cluster_mechanisms Mechanisms of Action cluster_outcomes Neuroprotective Outcomes Oxidative Stress Oxidative Stress L_Histidine L_Histidine Inflammation Inflammation Excitotoxicity Excitotoxicity Antioxidant Antioxidant Effects (ROS Scavenging) L_Histidine->Antioxidant Directly Anti_inflammatory Anti-inflammatory Effects L_Histidine->Anti_inflammatory Directly & Indirectly Histamine Histamine Synthesis L_Histidine->Histamine Carnosine Carnosine Synthesis L_Histidine->Carnosine Neuronal_Survival Increased Neuronal Survival Antioxidant->Neuronal_Survival Reduced_Inflammation Reduced Neuroinflammation Anti_inflammatory->Reduced_Inflammation Histamine->Reduced_Inflammation Carnosine->Neuronal_Survival Improved_Function Improved Neurological Function Neuronal_Survival->Improved_Function Reduced_Inflammation->Neuronal_Survival

Caption: Signaling pathways of L-Histidine's neuroprotective effects.

in_vitro_workflow start Start: SH-SY5Y Cell Culture diff Neuronal Differentiation (Retinoic Acid) start->diff insult Induce Neuronal Aging (D-galactose) diff->insult treat L-Histidine Treatment insult->treat assess Assess Neuroprotection treat->assess viability Cell Viability (MTT) assess->viability oxidative Oxidative Stress Markers (SOD, GPX) assess->oxidative inflammation Pro-inflammatory Cytokines (qRT-PCR) assess->inflammation apoptosis Apoptosis Markers (Western Blot) assess->apoptosis end End viability->end oxidative->end inflammation->end apoptosis->end

Caption: Experimental workflow for in vitro neuroprotection studies.

in_vivo_workflow start Start: Animal Model (Wistar Rats) ischemia Induce Cerebral Ischemia (MCAO) start->ischemia treat L-Histidine Administration (Intraperitoneal) ischemia->treat neuro_assess Neurological Assessment treat->neuro_assess histo_analysis Histopathological Analysis neuro_assess->histo_analysis infarct Infarct Volume (TTC) histo_analysis->infarct damage Neuronal Damage (Nissl) histo_analysis->damage end End infarct->end damage->end

Caption: Experimental workflow for in vivo neuroprotection studies.

References

Application Notes and Protocols: Utilizing D-Histidine for the Inhibition of Bacterial Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms represent a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents and the host immune system. Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. The formation of biofilms is a critical virulence mechanism for numerous pathogenic bacteria, including Pseudomonas aeruginosa and Aggregatibacter actinomycetemcomitans.[1]

Recent research has highlighted the potential of D-amino acids as effective agents for inhibiting biofilm formation and dispersing mature biofilms.[2][3] Among these, D-histidine has emerged as a promising candidate. Unlike its L-isomer, D-histidine has been shown to interfere with key bacterial processes such as quorum sensing (QS), motility, and virulence factor expression, without affecting bacterial growth.[1][2] This unique mode of action makes D-histidine an attractive molecule for the development of novel anti-biofilm therapeutics and for synergistic applications with existing antibiotics.[1][2]

These application notes provide a comprehensive overview of the use of D-histidine as a bacterial biofilm inhibitor, including its mechanism of action, quantitative data on its efficacy, and detailed protocols for in vitro experimentation.

Mechanism of Action

D-histidine primarily exerts its anti-biofilm effects by targeting bacterial quorum sensing (QS) systems and downregulating the expression of genes associated with virulence and biofilm formation.[1][4] In Pseudomonas aeruginosa, D-histidine has been shown to specifically downregulate the RhlI/RhlR quorum sensing system.[4] This interference with cell-to-cell communication leads to a reduction in the production of virulence factors such as pyocyanin and proteases, as well as decreased swarming and swimming motility, all of which are crucial for biofilm development.[2]

In Aggregatibacter actinomycetemcomitans, a key pathogen in periodontitis, D-histidine has been demonstrated to downregulate the expression of the qseB and qseC genes, which are involved in a two-component signal transduction system that regulates biofilm formation and virulence.[5] By suppressing these QS pathways, D-histidine disrupts the initial adhesion of bacteria to surfaces, a critical first step in biofilm formation.[5]

It is important to note that the anti-biofilm activity of D-amino acids can be species-specific. While D-histidine has shown efficacy against P. aeruginosa and A. actinomycetemcomitans, some studies have reported conflicting results regarding the effectiveness of D-amino acids against other bacteria like Staphylococcus aureus.[1][2][6][7]

Data Presentation

The following tables summarize the quantitative data on the efficacy of D-histidine in inhibiting biofilm formation and dispersing pre-formed biofilms for different bacterial species.

Table 1: Inhibition of Biofilm Formation by D-Histidine

Bacterial SpeciesD-Histidine ConcentrationInhibition PercentageReference
Pseudomonas aeruginosa PAO1100 mM~55%[2][4]
Aggregatibacter actinomycetemcomitans100 mM49%[5]

Table 2: Dispersal of Mature Biofilms by D-Histidine

Bacterial SpeciesD-Histidine ConcentrationDispersal PercentageReference
Pseudomonas aeruginosa PAO1100 mM~50%[2]
Pseudomonas aeruginosa PAO150 mM~50%[2]
Aggregatibacter actinomycetemcomitans100 mM38%[5]

Table 3: Synergistic Effect of D-Histidine with Antibiotics

Bacterial SpeciesAntibioticD-Histidine ConcentrationObservationReference
Pseudomonas aeruginosa PAO1Amikacin100 mMDecreased MIC of amikacin from 1.6 µg/mL to 0.8 µg/mL[2]
Aggregatibacter actinomycetemcomitansAmoxicillin, Minocycline, Metronidazole100 mMEnhanced biofilm eradication[1][5]

Visualizations

Signaling Pathway

G Proposed Mechanism of D-Histidine Action D_Histidine D-Histidine QS_System Quorum Sensing System (e.g., RhlI/RhlR in P. aeruginosa, qseB/qseC in A. actinomycetemcomitans) D_Histidine->QS_System Inhibits Virulence_Factors Virulence Factor Production (e.g., Pyocyanin, Proteases) QS_System->Virulence_Factors Regulates Motility Bacterial Motility (Swarming & Swimming) QS_System->Motility Regulates Biofilm_Formation Biofilm Formation Virulence_Factors->Biofilm_Formation Motility->Biofilm_Formation G Experimental Workflow for Biofilm Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_quantification Quantification Culture Overnight Bacterial Culture Dilution Dilute Culture to OD600 = 0.05-0.1 Culture->Dilution Plate Dispense into 96-well plate Dilution->Plate Add_D_Histidine Add D-Histidine (Test) & Control (No Treatment) Plate->Add_D_Histidine Incubation Incubate (e.g., 24-72h at 37°C) Add_D_Histidine->Incubation Wash Wash to remove planktonic cells Incubation->Wash Stain Stain with 0.1% Crystal Violet Wash->Stain Solubilize Solubilize with 30% Acetic Acid or Ethanol Stain->Solubilize Measure Measure Absorbance (OD570-600) Solubilize->Measure

References

Application Notes and Protocols for Stabilizing Protein Formulations with D-Histidine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a widely utilized amino acid in biopharmaceutical formulations, prized for its ability to stabilize therapeutic proteins such as monoclonal antibodies (mAbs). Its multifaceted mechanism of action, which includes pH buffering, antioxidant activity, and direct interaction with the protein surface, makes it a versatile excipient.[1][2] While L-histidine is the naturally occurring and more commonly used stereoisomer, recent studies have begun to explore the unique properties of D-histidine in protein formulations. Emerging evidence suggests that the chirality of histidine can influence its interaction with proteins, presenting D-histidine as a novel excipient with potentially advantageous stabilizing properties.[3]

This document provides a detailed overview of the mechanisms of protein stabilization by histidine, with a specific focus on the comparative effects of D- and L-histidine. It also includes comprehensive experimental protocols for evaluating the efficacy of D-histidine hydrochloride hydrate in stabilizing protein formulations.

Mechanism of Action: How Histidine Stabilizes Proteins

Histidine contributes to protein stability through several key mechanisms:

  • Buffering Capacity: The imidazole side chain of histidine has a pKa of approximately 6.0, making it an effective buffer in the physiologically relevant pH range of 5.5 to 7.4.[1][2] Maintaining a stable pH is critical for preventing protein degradation pathways that are pH-sensitive, such as aggregation and hydrolysis.

  • Antioxidant Effects: Histidine can act as an antioxidant by scavenging reactive oxygen species (ROS) and chelating metal ions that can catalyze oxidation reactions.[4] This protects sensitive amino acid residues, such as methionine and tryptophan, from oxidative damage.

  • Inhibition of Aggregation: Histidine can interact with the surface of proteins, effectively shielding solvent-exposed hydrophobic patches.[5][6] This reduces the propensity for protein-protein interactions that can lead to aggregation, a major degradation pathway for therapeutic proteins.

  • Cryo- and Lyo-protection: During freeze-thawing and lyophilization, histidine can help to maintain the native conformation of proteins, reducing the risk of aggregation and denaturation.[7]

cluster_mechanisms Mechanisms of Protein Stabilization by Histidine cluster_outcomes Outcomes Buffering Buffering (pH 5.5-7.4) Reduced_Aggregation Reduced Aggregation & Fragmentation Buffering->Reduced_Aggregation Antioxidant Antioxidant Activity Reduced_Oxidation Reduced Oxidation Antioxidant->Reduced_Oxidation Aggregation_Inhibition Aggregation Inhibition Aggregation_Inhibition->Reduced_Aggregation Cryo_Lyoprotection Cryo/Lyo-protection Cryo_Lyoprotection->Reduced_Aggregation Maintained_Conformation Maintained Native Conformation Cryo_Lyoprotection->Maintained_Conformation Protein_Stability Enhanced Protein Stability Reduced_Aggregation->Protein_Stability Maintained_Conformation->Protein_Stability Reduced_Oxidation->Protein_Stability

Mechanisms of protein stabilization by histidine.

Stereospecific Interactions of D- and L-Histidine with Monoclonal Antibodies

A key consideration in using D-histidine is its stereospecific interaction with proteins. A study comparing the interactions of D- and L-histidine with a monoclonal antibody revealed that the antibody exhibited a greater number of interaction sites for D-histidine.[3] This suggests a different binding landscape for the D-isomer on the protein surface, which could translate to altered stabilization effects.

Table 1: Comparison of D- and L-Histidine Interactions with a Monoclonal Antibody [3]

ParameterL-HistidineD-HistidineImplication
Interaction Sites (Isothermal Titration Calorimetry) Baseline2-4 additional sitesD-histidine exhibits more extensive interactions with the mAb surface.
Net Protein Charge (Electrophoretic Light Scattering) BaselineReduction in net negative chargeThe increased interaction of D-histidine alters the surface charge of the mAb.

These findings underscore the importance of empirically testing both isomers during formulation development, as the subtle differences in their interactions could have significant impacts on the overall stability of the final product.

Application Note: Evaluating this compound as a Protein Stabilizer

Objective: To systematically evaluate and compare the stabilizing effects of this compound and L-histidine hydrochloride monohydrate on a target therapeutic protein.

Materials:

  • Target protein (e.g., monoclonal antibody) at a stock concentration of ≥10 mg/mL

  • This compound

  • L-Histidine monohydrochloride monohydrate

  • Water for Injection (WFI)

  • Hydrochloric acid and sodium hydroxide for pH adjustment

  • Other excipients as required (e.g., polysorbate 20, sucrose)

  • Dialysis or tangential flow filtration (TFF) system for buffer exchange

  • Sterile, low-protein-binding vials

  • Analytical instrumentation:

    • UV-Vis spectrophotometer

    • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system

    • Differential Scanning Calorimeter (DSC)

    • Dynamic Light Scattering (DLS) instrument

Experimental Protocols

Formulation Preparation
  • Buffer Preparation: Prepare stock solutions of D-histidine and L-histidine buffers (e.g., 100 mM) at the target pH (e.g., pH 6.0).

  • Buffer Exchange: Exchange the buffer of the stock protein solution into the respective D- and L-histidine formulation buffers using dialysis or TFF.

  • Concentration Adjustment: Adjust the protein concentration to the desired final concentration (e.g., 10 mg/mL).

  • Excipient Addition: Add any other required excipients from stock solutions.

  • Final Formulation: Bring the formulations to the final volume with the respective buffers and sterile filter (0.22 µm).

  • Control Formulation: Prepare a control formulation without histidine or with a standard buffer (e.g., phosphate).

  • Aliquoting: Aliquot the final formulations into sterile vials for stability studies.

Accelerated Stability Study
  • Initial Analysis (T=0): Analyze all formulations at the start of the study using the analytical methods described below.

  • Incubation: Place vials of each formulation at various temperature conditions:

    • Refrigerated: 2-8°C (for long-term stability)

    • Accelerated: 25°C and 40°C (to induce degradation)

  • Time Points: Pull samples at predetermined time points (e.g., 2, 4, 8, and 12 weeks) for analysis.

Analytical Methods
  • Visual Inspection: Observe the samples for any visible precipitation or color change.

  • UV-Vis Spectroscopy: Measure the protein concentration (A280) and turbidity (A350).

  • Size-Exclusion HPLC (SEC-HPLC):

    • Objective: To quantify the percentage of monomer, aggregates, and fragments.

    • Protocol:

      • Equilibrate the SEC-HPLC system with the appropriate mobile phase.

      • Inject a defined amount of each sample.

      • Analyze the resulting chromatogram to determine the peak areas for the monomer, high molecular weight species (aggregates), and low molecular weight species (fragments).

      • Calculate the percentage of each species relative to the total peak area.

  • Differential Scanning Calorimetry (DSC):

    • Objective: To determine the thermal stability (melting temperature, Tm) of the protein in each formulation.

    • Protocol:

      • Load the sample and a reference buffer into the DSC pans.

      • Scan the samples over a defined temperature range (e.g., 20-100°C) at a constant heating rate.

      • Analyze the thermogram to determine the onset of unfolding and the melting temperature (Tm). A higher Tm indicates greater conformational stability.

  • Dynamic Light Scattering (DLS):

    • Objective: To assess the hydrodynamic radius and polydispersity of the protein, providing an indication of aggregation.

    • Protocol:

      • Place the sample in a DLS cuvette.

      • Measure the scattered light intensity fluctuations to determine the particle size distribution.

      • An increase in the average hydrodynamic radius or polydispersity index (PDI) can indicate the formation of aggregates.

cluster_workflow Experimental Workflow for Comparing D- and L-Histidine Formulations Formulation_Prep Formulation Preparation (D-His, L-His, Control) Initial_Analysis Initial Analysis (T=0) (SEC, DSC, DLS, UV-Vis) Formulation_Prep->Initial_Analysis Stability_Study Accelerated Stability Study (2-8°C, 25°C, 40°C) Initial_Analysis->Stability_Study Time_Points Analysis at Time Points (2, 4, 8, 12 weeks) Stability_Study->Time_Points Data_Analysis Comparative Data Analysis Time_Points->Data_Analysis

Workflow for evaluating protein stability with D-histidine.

Data Interpretation and Expected Outcomes

The primary goal of this experimental design is to determine if this compound provides superior, equivalent, or inferior stabilization compared to its L-counterpart.

  • Aggregation: Compare the rate of aggregate formation as measured by SEC-HPLC and DLS. A slower rate of increase in high molecular weight species in the D-histidine formulation would indicate better stabilization against aggregation.

  • Conformational Stability: A higher melting temperature (Tm) in the DSC analysis for the D-histidine formulation would suggest enhanced conformational stability.

  • Chemical Stability: Monitor for fragmentation by SEC-HPLC and changes in charge variants (if applicable, using ion-exchange chromatography).

Given that D-histidine may interact more extensively with the protein surface, it is plausible that it could offer enhanced shielding of hydrophobic regions, leading to a greater reduction in aggregation. However, these interactions could also potentially induce conformational changes, making empirical evaluation essential.

Conclusion

While L-histidine is a well-established and effective excipient for protein formulations, the exploration of this compound presents a promising avenue for further optimization of protein stability. The evidence of stereospecific interactions warrants a thorough evaluation of D-histidine in formulation development pipelines. The protocols outlined in this document provide a robust framework for conducting such a comparative analysis, enabling researchers to make data-driven decisions on the selection of the most appropriate stabilizer for their therapeutic protein candidates. The potential for D-histidine to offer unique stabilizing properties makes it a compelling candidate for enhancing the shelf-life and quality of biopharmaceutical products.

References

D-Histidine Hydrochloride Hydrate: A Chiral Precursor for Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-histidine hydrochloride hydrate, a non-natural isomer of the essential amino acid L-histidine, is a critical chiral building block in modern pharmaceutical synthesis. Its unique stereochemistry offers significant advantages in drug design, particularly in the synthesis of peptide-based therapeutics. The incorporation of D-histidine can enhance peptide stability against enzymatic degradation, leading to improved pharmacokinetic profiles and therapeutic efficacy. This document provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of peptide pharmaceuticals, with a focus on Solid-Phase Peptide Synthesis (SPPS).

Applications in Pharmaceutical Synthesis

D-histidine is a key component in several synthetic peptide drugs, where its presence is crucial for biological activity and stability. A prominent example is in the synthesis of Gonadotropin-Releasing Hormone (GnRH) agonists, such as Histrelin.

Case Study: Histrelin Synthesis

Histrelin is a potent GnRH agonist used in the treatment of hormone-sensitive cancers and central precocious puberty.[1] Its structure incorporates D-histidine at position 6, which significantly increases its potency and metabolic stability compared to the natural GnRH.[1] The synthesis of Histrelin is a prime example of the application of D-histidine in pharmaceutical manufacturing, typically achieved through Solid-Phase Peptide Synthesis (SPPS).

Quantitative Data Summary for Histrelin Synthesis

The following table summarizes key quantitative parameters for the solid-phase synthesis of Histrelin using Fmoc-protected D-histidine.

ParameterValueReference
Resin Substitution Level0.5 - 1.0 mmol/g[1]
Amino Acid Equivalents (per coupling)3 - 5 eq.[1]
Coupling Reagent Equivalents (per coupling)2.9 - 4.5 eq.[2]
Base Equivalents (per coupling)6 - 10 eq.[2]
Fmoc Deprotection Reagent20% Piperidine in DMF[1]
Cleavage ReagentTFA:TIS:H2O (95:2.5:2.5 v/v/v)[1]
Crude Peptide Yield~70-80%[1]
Purity after HPLC Purification>98%[1]

Experimental Protocols

The following protocols provide a detailed methodology for the solid-phase synthesis of a peptide containing D-histidine, exemplified by the synthesis of Histrelin.

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin (e.g., 1 g, 0.5 mmol) in a reaction vessel.[1]

  • Add N,N-dimethylformamide (DMF) to the resin (approximately 10 mL per gram of resin).[1]

  • Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[1][2]

Fmoc Deprotection
  • Drain the DMF from the swollen resin.[1]

  • Add a solution of 20% piperidine in DMF to the resin.[1][2]

  • Agitate the mixture for 5-10 minutes at room temperature, then drain.[1][2]

  • Repeat the addition of 20% piperidine in DMF and agitate for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.[1]

Amino Acid Coupling (Incorporation of Fmoc-D-His(Trt)-OH)
  • In a separate vial, dissolve Fmoc-D-His(Trt)-OH (3-5 equivalents) and a coupling reagent such as HATU (2.9-4.5 equivalents) in DMF.[2]

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and mix well.[2]

  • Immediately add the activated amino acid solution to the deprotected resin.[2]

  • Agitate the reaction mixture for 1-2 hours at room temperature.[2]

  • Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.[1]

  • Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).[1]

Iterative Deprotection and Coupling

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with dichloromethane (DCM).[2]

  • Dry the resin under a stream of nitrogen or under vacuum.[1][2]

  • Prepare a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v).[1]

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[1][2]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]

  • Centrifuge the mixture to pellet the crude peptide and wash the pellet with cold diethyl ether.[1]

  • Dry the crude peptide pellet under vacuum.[1]

Purification

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to obtain the final product with high purity (>98%).[1]

Visualizations

Experimental Workflow for Histrelin Synthesis

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) Workflow for Histrelin ResinPrep 1. Resin Preparation (Rink Amide Resin Swelling in DMF) FmocDeprotection 2. Fmoc Deprotection (20% Piperidine in DMF) ResinPrep->FmocDeprotection Wash1 Wash (DMF) FmocDeprotection->Wash1 AACoupling 3. Amino Acid Coupling (Fmoc-AA-OH, HATU, DIPEA in DMF) Including Fmoc-D-His(Trt)-OH Wash2 Wash (DMF) AACoupling->Wash2 Wash1->AACoupling Iteration Repeat for all Amino Acids Wash2->Iteration Iteration->FmocDeprotection Cleavage 4. Cleavage from Resin (TFA/TIS/H2O) Iteration->Cleavage After final coupling Precipitation 5. Peptide Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification 6. Purification (RP-HPLC) Precipitation->Purification FinalProduct Histrelin (>98% Purity) Purification->FinalProduct

Caption: Solid-phase peptide synthesis workflow for Histrelin.

Signaling Pathway of GnRH Agonists like Histrelin

G cluster_1 Mechanism of Action of Histrelin (GnRH Agonist) Histrelin Histrelin (GnRH Agonist) GnRHR GnRH Receptor (Pituitary Gland) Histrelin->GnRHR InitialStimulation Initial Stimulation (Transient 'Flare-up') GnRHR->InitialStimulation Acute Phase Downregulation Receptor Downregulation & Desensitization GnRHR->Downregulation Chronic Phase LH_FSH_Release Increased LH & FSH Release InitialStimulation->LH_FSH_Release LH_FSH_Suppression Decreased LH & FSH Release Downregulation->LH_FSH_Suppression SexHormoneIncrease Increased Testosterone/ Estrogen Production LH_FSH_Release->SexHormoneIncrease SexHormoneDecrease Decreased Testosterone/ Estrogen Production (Medical Castration) LH_FSH_Suppression->SexHormoneDecrease TherapeuticEffect Therapeutic Effect (e.g., Prostate Cancer Regression) SexHormoneDecrease->TherapeuticEffect

Caption: Signaling pathway of GnRH agonists.

Conclusion

This compound is a valuable and often indispensable precursor in the synthesis of complex peptide pharmaceuticals. Its incorporation can significantly improve the stability and efficacy of the final drug product. The well-established methods of Solid-Phase Peptide Synthesis provide a robust and scalable approach for the inclusion of D-histidine into peptide sequences. The protocols and data presented here offer a foundational guide for researchers and drug development professionals working with this important chiral building block.

References

Troubleshooting & Optimization

D-Histidine hydrochloride hydrate solubility issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with D-Histidine hydrochloride hydrate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in water?

A1: this compound is generally considered soluble in water. Published solubility values for the highly similar L-form range from approximately 50 mg/mL to 149.55 g/L at room temperature.[1][2] The solubility is dependent on factors such as temperature and pH.[3]

Q2: I'm observing incomplete dissolution of this compound in water at room temperature. What could be the cause?

A2: Several factors could contribute to incomplete dissolution:

  • Saturation: You may be exceeding the solubility limit of this compound at the current temperature.

  • Kinetics of Dissolution: The dissolution rate may be slow. Vigorous agitation, stirring, or vortexing can help. In some cases, gentle heating and/or sonication can aid dissolution, but be mindful of the potential for degradation if the solution is heated for extended periods.[4]

  • pH of the Solution: The pH of a 10% (100 g/L) aqueous solution of L-Histidine hydrochloride monohydrate is typically in the acidic range of 3.5-4.5.[2] The solubility of histidine is pH-dependent.[3]

  • Purity of the Compound: Impurities in the this compound or the solvent can affect solubility.

Q3: My this compound solution is cloudy or has formed a precipitate. How can I resolve this?

A3: Cloudiness or precipitation can occur due to several reasons. Here are some troubleshooting steps:

  • Check for Saturation: The solution might be supersaturated. Try diluting the solution with more solvent.

  • Adjust pH: The solubility of histidine is lowest near its isoelectric point (pI ≈ 7.6 for the free amino acid) and increases in more acidic or basic conditions. Since you are starting with the hydrochloride salt, the initial pH will be acidic. If your application allows, a slight adjustment of the pH away from the pI may increase solubility.

  • Temperature Fluctuation: A decrease in temperature can cause precipitation if the solution is near its saturation point. Try gently warming the solution while stirring.

  • Ionic Strength: The presence of other salts can influence solubility ("salting-in" or "salting-out" effects).[5][6] Depending on the specific buffer and its concentration, this could either enhance or decrease solubility.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: Yes, gently heating the solution can increase the solubility of this compound.[4] However, prolonged or excessive heating should be avoided as it may lead to degradation of the amino acid. It is recommended to heat the solution just enough to achieve dissolution and then cool it to the desired experimental temperature.

Q5: How does the choice of buffer affect the solubility of this compound?

A5: The choice of buffer can significantly impact solubility due to its pH and ionic composition. It is advisable to prepare a concentrated stock solution of this compound in water and then dilute it into the desired buffer. This can help prevent solubility issues that might arise from direct dissolution in a complex buffer system. When formulating with other components, such as in protein solutions, histidine is known to act as a stabilizer and can help prevent aggregation.[7][8][9]

Troubleshooting Guide

This guide provides a systematic approach to resolving common solubility issues with this compound.

Problem: Undissolved particles remain in the solution.
Possible Cause Suggested Solution
Insufficient Mixing Continue to stir or vortex the solution for a longer period. Use a magnetic stirrer for uniform mixing.
Solution is Saturated Increase the volume of the solvent to decrease the concentration. Refer to the solubility data tables below.
Slow Dissolution Rate Gently warm the solution (e.g., to 30-40°C) while stirring. Use of an ultrasonic bath can also facilitate dissolution.[4]
Problem: The solution is cloudy or a precipitate has formed.
Possible Cause Suggested Solution
Temperature Drop Gently warm the solution while stirring until the precipitate redissolves. Store the solution at a constant temperature.
pH is near the isoelectric point If your experimental conditions permit, adjust the pH of the solution. Lowering the pH further (e.g., with HCl) or raising it significantly (e.g., with NaOH) will generally increase solubility.
High Ionic Strength ("Salting-out") Try preparing a more concentrated stock solution in water first, and then diluting it into your final buffer. Alternatively, you may need to test different buffers or lower the salt concentration in your current buffer.

Quantitative Data

The following tables summarize the solubility of histidine under various conditions. Note that much of the available quantitative data is for the L-enantiomer or the racemate (DL-form); however, the solubility of the D-enantiomer is expected to be very similar to the L-enantiomer under the same conditions.

Table 1: Solubility of L-Histidine and DL-Histidine in Water at Different Temperatures

Temperature (°C)L-Histidine (mg/g water)DL-Histidine (mg/g water)
20~42~14
30~55~20
40~75~28
50~100~40

Data is estimated from the solubility curves presented in a study by C. Drouin et al. (2021).

Table 2: Solubility of L-Histidine Hydrochloride Monohydrate in Different Solvents

SolventSolubilityReference
Water50 mg/mL[1]
Water149.55 g/L (at 20°C)[2]
1 M HClSoluble

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound

This protocol describes the preparation of a 100 mg/mL stock solution in water.

Materials:

  • This compound

  • Deionized or distilled water

  • Sterile conical tube or bottle

  • Magnetic stirrer and stir bar (optional)

  • 0.22 µm sterile filter

Procedure:

  • Weigh the desired amount of this compound.

  • Add the appropriate volume of water to achieve a final concentration of 100 mg/mL.

  • Stir or vortex the solution until the solid is completely dissolved. Gentle warming (to 30-40°C) or sonication can be used to facilitate dissolution if necessary.

  • Once fully dissolved, allow the solution to cool to room temperature.

  • For sterile applications, filter the solution through a 0.22 µm sterile filter.

  • Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended to avoid repeated freeze-thaw cycles.

Visualizations

Troubleshooting Workflow for this compound Solubility Issues

G Troubleshooting D-Histidine Solubility start Start: D-Histidine HCl Hydrate Fails to Dissolve Completely check_concentration Is the concentration below the known solubility limit? start->check_concentration increase_solvent Action: Increase solvent volume to lower concentration. check_concentration->increase_solvent No agitation Is the solution being vigorously agitated/stirred? check_concentration->agitation Yes increase_solvent->start increase_agitation Action: Increase mixing time/intensity. Consider sonication. agitation->increase_agitation No check_temp Is the dissolution being performed at room temperature? agitation->check_temp Yes increase_agitation->start gentle_heat Action: Gently warm the solution (e.g., 30-40°C) with stirring. check_temp->gentle_heat No check_ph Is the final pH of the solution suitable for the experiment? check_temp->check_ph Yes gentle_heat->start adjust_ph Action: If permissible, adjust pH away from the isoelectric point (pI). check_ph->adjust_ph No dissolved Result: Solid Dissolved check_ph->dissolved Yes adjust_ph->start

Caption: A flowchart for troubleshooting common solubility issues with this compound.

Experimental Workflow: Incorporation of D-Histidine in Solid-Phase Peptide Synthesis (SPPS)

G Workflow for D-Histidine in SPPS start Start: Swell Resin (e.g., in DCM) deprotection Fmoc Deprotection (e.g., Piperidine in DMF) start->deprotection washing1 Wash Resin (DMF, DCM) deprotection->washing1 coupling Couple Fmoc-D-His(Trt)-OH (Activation with DIC/HOBt) washing1->coupling washing2 Wash Resin (DMF, DCM) coupling->washing2 repeat_cycle Repeat Deprotection, Coupling, and Washing for subsequent amino acids washing2->repeat_cycle final_deprotection Final Fmoc Deprotection repeat_cycle->final_deprotection cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) final_deprotection->cleavage precipitation Precipitate Peptide (Cold Diethyl Ether) cleavage->precipitation purification Purify Peptide (e.g., HPLC) precipitation->purification end End: Purified Peptide containing D-Histidine purification->end

Caption: A simplified workflow for solid-phase peptide synthesis incorporating a protected D-Histidine residue.

References

Optimizing pH for D-Histidine Hydrochloride Hydrate Stability in Buffer Solutions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for the stability of D-Histidine hydrochloride hydrate in buffer solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during formulation development and stability studies.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maximizing the stability of D-Histidine in a buffer solution?

A1: The optimal pH range for D-Histidine stability is generally between 5.5 and 6.5. This is due to the pKa of the imidazole side chain of histidine, which is approximately 6.0.[1][2] Within this pH range, histidine provides its most effective buffering capacity, which can contribute to its stability.

Q2: What is the primary degradation pathway for D-Histidine in aqueous solutions?

A2: The main degradation pathway for histidine in aqueous solutions is deamination, which results in the formation of trans-urocanic acid.[3][4][5] This degradation can be influenced by factors such as pH, temperature, and the presence of other excipients.

Q3: Can the choice of buffer species affect the stability of D-Histidine?

A3: Yes, the buffer species can influence the stability of D-Histidine. While histidine itself is a buffer, when used as an active ingredient, the choice of the primary buffer system is crucial. It is important to select a buffer that does not catalyze the degradation of histidine. Phosphate and acetate buffers are commonly used, but their compatibility should be assessed on a case-by-case basis.

Q4: Are there any known incompatibilities of D-Histidine with other common excipients?

A4: While histidine is generally considered a versatile and stable excipient, its stability can be affected by other components in the formulation. For instance, the presence of certain metal ions might catalyze degradation pathways.[6] Therefore, it is recommended to perform compatibility studies with all formulation components.

Q5: What analytical techniques are suitable for monitoring the stability of D-Histidine and its degradants?

A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for quantifying D-Histidine and its degradation products, such as trans-urocanic acid.[7][8] Advanced techniques like two-dimensional liquid chromatography (2D-LC) can also be employed for complex formulations to separate histidine and its degradants from other excipients and the active pharmaceutical ingredient.[3][4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid degradation of D-Histidine observed outside the optimal pH range. The stability of the imidazole ring of histidine is pH-dependent. At pH values significantly deviating from its pKa of ~6.0, the protonation state of the imidazole ring changes, which can affect its chemical stability.[9]Adjust the buffer pH to be within the recommended range of 5.5 to 6.5. Conduct a pH screening study to determine the exact optimum for your specific formulation.
Formation of an unknown peak during stability studies. This is likely a degradation product. The most common degradation product of histidine is trans-urocanic acid.[3][4][5]Use a stability-indicating analytical method, such as HPLC with UV or mass spectrometric detection, to identify and quantify the unknown peak. Compare the retention time and mass spectrum with a trans-urocanic acid standard.
Variability in stability results between different buffer systems. The buffer components may be interacting with D-Histidine and influencing its degradation rate.Evaluate the stability of D-Histidine in different buffer systems (e.g., phosphate, acetate, citrate) at the target pH. Select the buffer system that demonstrates the lowest degradation rate.
Accelerated degradation at elevated temperatures. Chemical degradation reactions, including deamination, are generally accelerated at higher temperatures.Store D-Histidine solutions at recommended temperatures (typically 2-8°C for long-term storage). If the formulation is intended for use at ambient temperatures, conduct stability studies at various temperatures to establish the shelf-life.

Quantitative Data on D-Histidine Stability

pHBuffer SystemTemperature (°C)Apparent First-Order Rate Constant (k) (day⁻¹)Half-Life (t½) (days)
4.0Acetate400.005138.6
5.0Acetate400.002346.5
6.0Phosphate400.001693.0
7.0Phosphate400.003231.0
8.0Tris400.00886.6

Note: The chemical stability of D-histidine is expected to be identical to that of L-histidine under the same conditions.

Experimental Protocols

Protocol for a pH-Dependent Stability Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound at different pH values.

1. Materials:

  • This compound
  • Buffer salts (e.g., sodium acetate, sodium phosphate monobasic and dibasic, Tris)
  • Acids and bases for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)
  • High-purity water
  • HPLC system with UV or MS detector
  • HPLC column suitable for amino acid analysis
  • pH meter
  • Calibrated stability chambers

2. Buffer Preparation:

  • Prepare a series of buffers at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).
  • Ensure the buffer concentration is appropriate for the intended study (e.g., 20 mM).

3. Sample Preparation:

  • Accurately weigh and dissolve this compound in each buffer to a final concentration (e.g., 1 mg/mL).
  • Filter the solutions through a 0.22 µm filter.
  • Transfer aliquots of each solution into clean, sealed vials.

4. Stability Study:

  • Place the vials in a stability chamber at a controlled temperature (e.g., 40°C for accelerated stability).
  • Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).
  • Store the withdrawn samples at -20°C or colder until analysis.

5. Analytical Method:

  • Develop and validate a stability-indicating HPLC method for the quantification of D-Histidine and its primary degradant, trans-urocanic acid.
  • The method should be able to separate the parent compound from all potential degradation products.

6. Data Analysis:

  • Quantify the concentration of D-Histidine remaining at each time point.
  • Plot the natural logarithm of the D-Histidine concentration versus time to determine the apparent first-order degradation rate constant (k) for each pH.
  • Calculate the half-life (t½) for D-Histidine at each pH using the formula: t½ = 0.693 / k.

Visualizations

Signaling Pathways and Logical Relationships

experimental_workflow Experimental Workflow for D-Histidine pH Stability Study cluster_prep Preparation cluster_stability Stability Testing cluster_analysis Analysis cluster_data Data Interpretation prep_buffer Buffer Preparation (pH 4.0, 5.0, 6.0, 7.0, 8.0) prep_sample D-Histidine Sample Preparation in each buffer prep_buffer->prep_sample incubation Incubation at Controlled Temperature (e.g., 40°C) prep_sample->incubation sampling Time-Point Sampling (0, 1, 2, 4, 8 weeks) incubation->sampling hplc_analysis Stability-Indicating HPLC Analysis sampling->hplc_analysis quantification Quantification of D-Histidine and Degradants hplc_analysis->quantification kinetics Determination of Degradation Kinetics quantification->kinetics ph_profile Generation of pH-Stability Profile kinetics->ph_profile a_final Final Formulation Decision ph_profile->a_final Optimal pH Determination

Caption: Workflow for determining the optimal pH for D-Histidine stability.

degradation_pathway Primary Degradation Pathway of Histidine histidine D-Histidine deamination Deamination (loss of amino group) histidine->deamination urocanic_acid trans-Urocanic Acid deamination->urocanic_acid factors Influencing Factors: pH, Temperature, Metal Ions factors->deamination

Caption: Simplified degradation pathway of D-Histidine to trans-urocanic acid.

References

D-Histidine hydrochloride hydrate degradation pathways and byproducts.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-Histidine hydrochloride hydrate. The information is designed to help anticipate and resolve common issues encountered during experimentation, particularly concerning its stability and degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

A1: The primary non-enzymatic degradation pathway for D-Histidine is deamination, which leads to the formation of trans-urocanic acid and ammonia.[1] This is analogous to the well-documented degradation of its stereoisomer, L-Histidine.[1][2] This process can be influenced by several factors, including exposure to light, the presence of metal ions, and the pH of the solution.

Q2: What are the main byproducts of this compound degradation?

A2: The principal degradation byproduct is trans-urocanic acid.[3][4] Under specific conditions, such as exposure to near UV light in the presence of Fe(III) ions, other byproducts can be generated, including carbon dioxide radical anions (•CO₂⁻), aldehydes, and histidine-derived radicals.[5][6]

Q3: How does pH affect the stability of this compound?

A3: The stability of histidine is pH-dependent. The imidazole ring of histidine has a pKa value close to neutral pH, meaning its protonation state can change with shifts in pH.[7][8] While specific studies on the pH stability of D-Histidine are limited, the protonation state of the imidazole ring is a critical factor in its reactivity and interactions, which can influence its degradation.[9] For instance, the photodegradation of histidine is noted to be pH-dependent.[10]

Q4: Is this compound sensitive to light?

A4: Yes, histidine is known to be sensitive to photodegradation, especially in the presence of photosensitizers or metal ions like Fe(III).[5][6][11] Exposure to fluorescent light or UV radiation can lead to the formation of various photoproducts.[11] Therefore, it is recommended to protect solutions containing D-Histidine from light to minimize degradation.

Q5: Can metal ions influence the degradation of this compound?

A5: Yes, the presence of certain metal ions can impact histidine's stability. For example, Mn(II) has been shown to slightly activate the degradation of L-histidine to urocanic acid, while Fe(II) did not show a significant effect.[2][4] Conversely, chelating agents like EDTA can counteract the effects of these metal ions.[2][4] The presence of Fe(III) can also play a role in the photodegradation of histidine.[5][6]

Troubleshooting Guide

Issue 1: An unexpected peak is observed in my chromatogram when analyzing a sample containing D-Histidine.

  • Possible Cause: This peak could be a degradation product of D-Histidine, most commonly trans-urocanic acid, which has a significant UV absorbance.[2]

  • Troubleshooting Steps:

    • Confirm Identity: Use mass spectrometry (MS) to determine the mass of the unknown peak. Trans-urocanic acid is a likely candidate.[3][4]

    • Review Storage Conditions: Check if the D-Histidine solution was exposed to light or elevated temperatures, as these conditions can accelerate degradation.

    • Analyze Raw Materials: If possible, analyze the stock this compound to ensure the impurity was not present initially.

    • Consider Metal Contamination: Evaluate the possibility of trace metal contamination (e.g., from containers or other reagents) that could catalyze degradation.

Issue 2: The concentration of D-Histidine in my formulation is decreasing over time during a stability study.

  • Possible Cause: Degradation of D-Histidine due to environmental factors such as temperature, light, or interactions with other formulation components.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: Intentionally stress the D-Histidine solution under various conditions (heat, light, acid, base, oxidation) to understand its degradation profile and identify potential degradation products.[12][13][14]

    • Incorporate Stabilizers: The addition of other amino acids, such as alanine or cysteine, has been shown to inhibit the degradation of L-histidine and may be effective for D-histidine as well.[2]

    • Optimize Storage: Store D-Histidine solutions protected from light and at controlled, cool temperatures.

    • Use Chelating Agents: If metal ion contamination is suspected, consider adding a chelating agent like EDTA to the formulation.[2]

Data on D-Histidine Degradation

Table 1: Example Data from a Forced Degradation Study of this compound

Stress ConditionDurationD-Histidine Remaining (%)trans-Urocanic Acid (%)Other Degradants (%)
Thermal (60°C)7 days95.23.51.3
Photolytic (ICH Q1B)1.2 million lux hours88.79.81.5
Acidic (0.1 N HCl, 40°C)48 hours98.11.20.7
Basic (0.1 N NaOH, 40°C)48 hours92.56.31.2
Oxidative (3% H₂O₂, RT)24 hours99.00.50.5

Note: The data in this table is illustrative and should be replaced with experimental results.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in the desired buffer or solvent.

  • Stress Conditions:

    • Thermal: Incubate the solution at elevated temperatures (e.g., 40°C, 60°C, 80°C).

    • Photolytic: Expose the solution to light conditions as specified in ICH guideline Q1B.

    • Acidic: Add a small volume of concentrated acid (e.g., HCl) to achieve a final concentration of 0.1 N.

    • Basic: Add a small volume of concentrated base (e.g., NaOH) to achieve a final concentration of 0.1 N.

    • Oxidative: Add a solution of hydrogen peroxide to achieve a final concentration of 3%.

  • Time Points: Collect samples at various time points (e.g., 0, 6, 12, 24, 48 hours for hydrolytic and oxidative stress; longer for thermal and photolytic stress).

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection.

  • Data Evaluation: Quantify the remaining D-Histidine and the formation of degradation products at each time point.

Protocol 2: Analysis of D-Histidine and its Degradation Products by 2D-LC/MS

Objective: To separate and identify D-Histidine and its degradation products in a complex matrix.

Methodology:

  • First Dimension (Size Exclusion Chromatography - SEC):

    • Use an SEC column to separate large molecules (if present) from small molecules like D-Histidine and its degradants.

  • Second Dimension (Hydrophilic Interaction Chromatography - HILIC):

    • Direct the fraction containing the small molecules from the SEC to a HILIC column for further separation based on polarity.

  • Detection (Mass Spectrometry - MS):

    • Couple the output of the HILIC column to a mass spectrometer to obtain accurate mass measurements of the separated compounds, allowing for their identification.[3]

Visualizations

D_Histidine_Degradation_Pathway D_Histidine D-Histidine Urocanic_Acid trans-Urocanic Acid D_Histidine->Urocanic_Acid Deamination Ammonia Ammonia D_Histidine->Ammonia Deamination

Caption: Primary degradation pathway of D-Histidine.

Experimental_Workflow_Forced_Degradation cluster_stress Stress Conditions Thermal Thermal Photolytic Photolytic Sampling Collect Samples at Time Points Acidic Acidic Basic Basic Oxidative Oxidative Start Prepare D-Histidine Solution Stress Apply Stress Conditions Start->Stress Stress->Thermal Stress->Photolytic Stress->Acidic Stress->Basic Stress->Oxidative Analysis Analyze by HPLC-UV/MS Sampling->Analysis End Identify & Quantify Degradants Analysis->End

Caption: Workflow for a forced degradation study.

References

Troubleshooting low yield in peptide synthesis with D-Histidine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in solid-phase peptide synthesis (SPPS) involving D-Histidine.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving common issues leading to low yields when incorporating D-Histidine into a peptide sequence.

Issue: Low Overall Yield of the Target Peptide Containing D-Histidine

Low yield is a common problem in peptide synthesis, and the incorporation of histidine, regardless of its stereochemistry, presents unique challenges. This guide will walk you through a step-by-step troubleshooting process.

Step 1: Investigate Potential Racemization of D-Histidine

Histidine is highly susceptible to racemization due to its imidazole side chain, which can act as an intramolecular base and abstract the α-proton during carboxyl group activation.[1] This leads to the formation of a mixture of D- and L-histidine enantiomers in your peptide sequence, thereby reducing the yield of your desired D-histidine-containing peptide.

Troubleshooting Workflow for Racemization

Troubleshooting Racemization cluster_0 Problem Identification cluster_1 Corrective Actions cluster_2 Verification start Low Yield of D-Histidine Peptide check_racemization Analyze Crude Peptide for Diastereomers (LC-MS/Chiral HPLC) start->check_racemization protect_side_chain Optimize Imidazole Side-Chain Protection check_racemization->protect_side_chain Racemization Detected other_issues Investigate Other Causes (See Step 2) check_racemization->other_issues No Racemization coupling_reagent Select Appropriate Coupling Reagent protect_side_chain->coupling_reagent additives Use Racemization Suppressing Additives coupling_reagent->additives conditions Optimize Coupling Conditions additives->conditions resynthesize Re-synthesize Peptide with Optimized Protocol conditions->resynthesize verify_purity Verify Purity and Stereochemical Integrity resynthesize->verify_purity end High Yield Achieved verify_purity->end Successful

Caption: Troubleshooting workflow for D-Histidine racemization.

Step 2: Evaluate Coupling Efficiency

Incomplete coupling of D-Histidine or the subsequent amino acid can lead to deletion sequences and a lower yield of the full-length peptide.

Troubleshooting Workflow for Coupling Inefficiency

Troubleshooting Coupling Inefficiency cluster_0 Problem Identification cluster_1 Corrective Actions cluster_2 Verification start Low Yield/ Deletion Sequences monitoring Monitor Coupling with Kaiser or Isatin Test start->monitoring double_couple Perform Double Coupling monitoring->double_couple Incomplete Coupling other_issues Investigate Other Causes (See Step 3) monitoring->other_issues Complete Coupling change_reagent Switch to a More Powerful Coupling Reagent (e.g., HATU, COMU) double_couple->change_reagent change_solvent Change Solvent System (e.g., NMP, DMSO) change_reagent->change_solvent increase_temp Increase Coupling Temperature (Microwave Synthesis) change_solvent->increase_temp resynthesize Re-synthesize with Modified Protocol increase_temp->resynthesize analyze Analyze Purity and Yield resynthesize->analyze end Improved Yield analyze->end Successful

Caption: Troubleshooting workflow for coupling inefficiency.

Step 3: Assess for Other Side Reactions

Several other side reactions can contribute to low yield in peptide synthesis.

  • Diketopiperazine Formation: This is common at the dipeptide stage, especially if proline is one of the first two residues. To mitigate this, using 2-chlorotrityl chloride resin is recommended due to its steric hindrance.

  • Aspartimide Formation: If your sequence contains an aspartic acid residue, it can cyclize to form an aspartimide, particularly under basic or acidic conditions. Adding HOBt to the deprotection solution can reduce this side reaction.

  • Aggregation: Hydrophobic sequences are prone to aggregation, which can hinder both coupling and deprotection steps. Switching to a solvent like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (DMSO) can help disrupt aggregation.[2]

Frequently Asked Questions (FAQs)

Q1: Why is D-Histidine prone to racemization during peptide synthesis?

The imidazole side chain of histidine contains a lone pair of electrons on the π-nitrogen (Nπ).[1] During the activation of the carboxyl group for peptide bond formation, this Nπ can act as an internal base, abstracting the α-proton. This results in a planar, achiral intermediate, and subsequent reprotonation can occur from either side, leading to a mixture of D- and L-enantiomers.[1]

Q2: Which side-chain protecting group is best for minimizing racemization of D-Histidine?

The choice of protecting group for the imidazole side chain is critical. While Trityl (Trt) is widely used, it primarily protects the τ-nitrogen (Nτ) and offers only minor suppression of racemization.[1] Protecting groups that mask the π-nitrogen are more effective.

Protecting GroupEfficacy in Racemization SuppressionComments
Trityl (Trt) LowProtects the Nτ, offering minimal suppression.[1]
tert-Butoxycarbonyl (Boc) HighHighly effective at reducing racemization, even at elevated temperatures.[1]
Methoxybenzyl (Momb) HighProtects the Nπ and greatly reduces racemization.[2]
π-Benzyloxymethyl (Bom) Very HighVery effective in suppressing racemization.[1]

Q3: What are the recommended coupling reagents for incorporating D-Histidine?

The choice of coupling reagent can significantly impact both coupling efficiency and the degree of racemization.

Coupling ReagentRecommendation
DIC/HOBt A standard and cost-effective choice. The addition of HOBt is crucial to minimize racemization.[3]
HBTU/HATU Powerful coupling reagents that can improve efficiency, especially for difficult couplings.[3] However, they should be used with caution as they can potentially increase racemization if not optimized. The addition of HOBt can help mitigate this.
PyBOP A highly effective coupling reagent.[4]
DEPBT Reported to be effective in minimizing racemization while maintaining good coupling efficiency.[5]
COMU A modern and highly efficient coupling reagent.[4]

Q4: Can I use microwave-assisted synthesis for peptides containing D-Histidine?

Yes, microwave-assisted solid-phase peptide synthesis can be used and may even improve coupling efficiency. However, the increased temperature can also elevate the risk of racemization. It is crucial to use a robust side-chain protecting group for the D-Histidine, such as Boc, to minimize this risk.[1] Studies have shown that with appropriate protecting groups and coupling reagents, microwave-assisted synthesis of histidine-containing peptides can be successful with low levels of racemization.[6]

Q5: How can I detect racemization of D-Histidine in my crude peptide?

Racemization can be detected by analyzing the crude peptide using a method that can separate diastereomers. This is typically done using:

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This method uses a chiral stationary phase to separate the different stereoisomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): If the peptide contains other chiral centers, the epimerization of D-Histidine will result in a diastereomer that can often be separated by reverse-phase HPLC and detected by MS.

  • Amino Acid Analysis: The peptide can be hydrolyzed, and the resulting amino acids can be analyzed using a chiral method to determine the ratio of D- and L-Histidine.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-D-His(Trt)-OH using DIC/HOBt

This protocol outlines a standard method for coupling D-Histidine with Trityl side-chain protection using Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt).

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the resin-bound peptide using 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times), followed by DMF (3 times).

  • Amino Acid and Additive Preparation: In a separate vessel, dissolve 3 equivalents of Fmoc-D-His(Trt)-OH and 3 equivalents of HOBt in a minimal volume of DMF.

  • Activation and Coupling: Add the amino acid/HOBt solution to the resin. Then, add 3 equivalents of DIC to the resin suspension.

  • Reaction: Shake the reaction mixture at room temperature. Monitor the reaction progress using a qualitative test (e.g., Kaiser test). The reaction is typically complete within 1-2 hours.

  • Washing: Once the reaction is complete (negative Kaiser test), filter the resin and wash it three times with DMF, followed by three times with DCM.

Protocol 2: Optimized Coupling of Fmoc-D-His(Boc)-OH with HATU to Minimize Racemization

This protocol is designed to minimize racemization by using the Boc protecting group for the side chain and a powerful coupling reagent.

  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Perform N-terminal Fmoc deprotection as described in Protocol 1.

  • Washing: Wash the resin as described in Protocol 1.

  • Reagent Preparation: In a separate vessel, dissolve 2 equivalents of Fmoc-D-His(Boc)-OH and 1.95 equivalents of HATU in DMF.

  • Activation and Coupling: Add the reagent solution to the resin, followed by the addition of 4 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Reaction: Mix for 30-60 minutes, or until a negative Kaiser test is observed.

  • Washing: Filter and wash the resin with DMF and DCM as described in Protocol 1.

References

How to remove hydrochloride from D-Histidine for specific applications.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for researchers, scientists, and drug development professionals. This guide provides detailed information on the removal of hydrochloride from D-Histidine to obtain the free base form for specific applications where the presence of chloride ions is undesirable. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to remove hydrochloride from D-Histidine?

A1: D-Histidine is often supplied as a hydrochloride salt to improve its stability and solubility in water. However, for certain applications in drug formulation, peptide synthesis, and cell culture, the presence of chloride ions can be detrimental. Chloride ions can interfere with specific biological assays, affect the stability of the final product, or be incompatible with other components in a formulation. Therefore, it is crucial to convert D-Histidine hydrochloride to its free base form to ensure the integrity and success of these applications.

Q2: What are the primary methods for removing hydrochloride from D-Histidine?

A2: The two most common and effective methods for removing hydrochloride from D-Histidine are:

  • Neutralization and Precipitation: This method involves dissolving the D-Histidine hydrochloride in a suitable solvent (typically water) and adding a base to neutralize the hydrochloric acid. This shifts the pH of the solution to the isoelectric point of D-Histidine, where its solubility is at a minimum, causing the free base to precipitate out of the solution.

  • Ion Exchange Chromatography (IEX): This technique utilizes a charged stationary phase (a resin) to separate the D-Histidine from the chloride ions. The D-Histidine hydrochloride solution is passed through a cation exchange column, where the positively charged D-Histidine binds to the negatively charged resin, allowing the chloride ions to pass through. The purified D-Histidine is then eluted from the resin using a buffer with a different pH or higher ionic strength.

Q3: How do I choose the best method for my application?

A3: The choice of method depends on several factors, including the required purity of the final product, the scale of the purification, and the available laboratory equipment.

  • Neutralization and Precipitation is a relatively simple and cost-effective method suitable for larger quantities. However, it may result in co-precipitation of salts, requiring further purification steps like recrystallization to achieve high purity.

  • Ion Exchange Chromatography generally yields a product with higher purity and very low residual salt content.[1] It is an excellent choice for applications demanding high purity, though it may be more time-consuming and require specialized equipment.

Q4: What is the isoelectric point (pI) of D-Histidine, and why is it important?

A4: The isoelectric point (pI) of histidine is approximately 7.6.[2] At this pH, the net charge of the amino acid is zero, and its solubility in aqueous solutions is at its minimum. Adjusting the pH of the D-Histidine solution to its pI is a critical step in the neutralization and precipitation method to maximize the yield of the precipitated free base.

Q5: How can I confirm that the hydrochloride has been successfully removed?

A5: The removal of hydrochloride can be confirmed by measuring the residual chloride ion concentration in the final product. A common method for this is silver nitrate titration, where the formation of a white precipitate of silver chloride indicates the presence of chloride ions. Additionally, analytical techniques such as Ion Chromatography can be used for more precise quantification. Purity of the D-Histidine free base can be assessed using High-Performance Liquid Chromatography (HPLC).[3][4][5]

Data Presentation: Comparison of Hydrochloride Removal Methods

The following table summarizes the typical quantitative data for the two primary methods of removing hydrochloride from D-Histidine. These values are approximate and can vary depending on the specific experimental conditions.

ParameterNeutralization & PrecipitationIon Exchange Chromatography (IEX)
Typical Yield 85-95%>95%
Final Purity >98% (with recrystallization)>99.5%
Residual Chloride <500 ppm (with proper washing)<50 ppm
Scalability HighModerate
Cost LowModerate to High
Time Requirement ModerateHigh

Experimental Protocols

Method 1: Neutralization and Precipitation

This protocol describes the conversion of D-Histidine hydrochloride to its free base form by adjusting the pH to its isoelectric point.

Materials:

  • D-Histidine hydrochloride

  • Deionized water

  • 1 M Sodium hydroxide (NaOH) solution

  • Methanol (chilled)

  • pH meter or pH indicator strips

  • Beakers and magnetic stirrer

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve a known amount of D-Histidine hydrochloride in a minimal amount of deionized water in a beaker with a magnetic stir bar. Stir until fully dissolved.

  • Neutralization: While continuously monitoring the pH, slowly add 1 M NaOH solution dropwise to the D-Histidine solution. Continue adding the base until the pH of the solution reaches the isoelectric point of histidine, approximately pH 7.6.

  • Precipitation: As the pH approaches the isoelectric point, a white precipitate of D-Histidine free base will begin to form. Once the target pH is reached, continue stirring the mixture at room temperature for 30-60 minutes to ensure complete precipitation.

  • Cooling: To further decrease the solubility of the D-Histidine free base and maximize the yield, place the beaker in an ice bath for 30 minutes.

  • Filtration: Set up a Büchner funnel with filter paper over a vacuum flask. Wet the filter paper with a small amount of chilled methanol. Pour the D-Histidine slurry into the funnel and apply a vacuum to filter the precipitate.

  • Washing: Wash the collected precipitate with two to three small portions of chilled methanol to remove any remaining soluble salts (e.g., NaCl).

  • Drying: Transfer the purified D-Histidine free base to a clean, dry container and dry it under a vacuum at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

Method 2: Ion Exchange Chromatography (IEX)

This protocol outlines the purification of D-Histidine free base from its hydrochloride salt using a cation exchange resin.

Materials:

  • D-Histidine hydrochloride

  • Strong cation exchange resin (e.g., Dowex-50)

  • Deionized water

  • Equilibration buffer (e.g., 0.1 M Sodium Phosphate buffer, pH 6.0)

  • Elution buffer (e.g., 0.5 M Ammonia solution or a pH gradient buffer)

  • Chromatography column

  • Fraction collector (optional)

Procedure:

  • Resin Preparation and Packing: Swell the cation exchange resin in deionized water according to the manufacturer's instructions. Pack the slurry into a chromatography column, allowing the resin to settle into a uniform bed.

  • Equilibration: Wash the packed column with 3-5 column volumes of deionized water, followed by 3-5 column volumes of the equilibration buffer to ensure the resin is at the desired starting pH and ionic strength.

  • Sample Loading: Dissolve the D-Histidine hydrochloride in the equilibration buffer and apply the solution to the top of the column. Allow the sample to enter the resin bed completely.

  • Washing: Wash the column with 2-3 column volumes of the equilibration buffer to remove the chloride ions and any other unbound impurities. The chloride ions will pass through the column while the D-Histidine remains bound to the resin.

  • Elution: Elute the bound D-Histidine from the resin by passing the elution buffer through the column. The ammonia in the elution buffer will deprotonate the D-Histidine, causing it to detach from the resin. If using a pH gradient, gradually increase the pH of the buffer passing through the column.

  • Fraction Collection: Collect the eluate in fractions using a fraction collector or manually in separate tubes.

  • Analysis and Pooling: Analyze the collected fractions for the presence of D-Histidine using a suitable method (e.g., UV absorbance at 210 nm or a ninhydrin test). Pool the fractions containing the purified D-Histidine.

  • Solvent Removal: Remove the elution buffer from the pooled fractions by rotary evaporation or lyophilization to obtain the solid D-Histidine free base.

Troubleshooting Guides

Issue 1: Low Yield in Neutralization and Precipitation

  • Potential Cause: The pH was not accurately adjusted to the isoelectric point.

  • Solution: Calibrate your pH meter before use and add the base very slowly, especially as you approach the target pH of 7.6. Even a small deviation from the pI can significantly increase the solubility of D-Histidine.

  • Potential Cause: Insufficient cooling or precipitation time.

  • Solution: Ensure the solution is adequately cooled in an ice bath for at least 30 minutes and allow sufficient time for precipitation with gentle stirring.

  • Potential Cause: Using too much water for dissolution.

  • Solution: Use the minimum amount of water necessary to dissolve the D-Histidine hydrochloride to create a more concentrated solution, which will favor precipitation.

Issue 2: High Salt Content in the Final Product after Neutralization

  • Potential Cause: Inadequate washing of the precipitate.

  • Solution: Wash the filtered precipitate thoroughly with multiple small portions of a cold anti-solvent like methanol or ethanol. This will help dissolve and remove the residual salt (e.g., NaCl) without significantly dissolving the D-Histidine free base.

  • Potential Cause: Co-precipitation of salts.

  • Solution: If high salt content persists, consider recrystallizing the D-Histidine free base from a suitable solvent system (e.g., water/ethanol) to further purify it.

Issue 3: D-Histidine Does Not Bind to the Ion Exchange Column

  • Potential Cause: Incorrect pH of the equilibration or sample buffer.

  • Solution: Ensure the pH of the buffer is at least 1-2 pH units below the pKa of the imidazole side chain of histidine (~6.0) to ensure the D-Histidine is positively charged and will bind to the cation exchange resin.

  • Potential Cause: The ionic strength of the sample is too high.

  • Solution: If the sample contains a high concentration of other salts, it may interfere with the binding of D-Histidine to the resin. Dilute the sample with the equilibration buffer before loading it onto the column.

Issue 4: Difficulty Eluting D-Histidine from the Ion Exchange Column

  • Potential Cause: The elution buffer is not strong enough.

  • Solution: Increase the concentration of the eluting agent (e.g., ammonia) or the pH of the elution buffer to effectively deprotonate and release the D-Histidine from the resin. A gradient elution (gradually increasing the pH or salt concentration) can also be effective.

Visualizations

Neutralization_Workflow cluster_start cluster_process cluster_end start D-Histidine HCl dissolve Dissolve in Water start->dissolve neutralize Neutralize with Base (e.g., NaOH) to pI ~7.6 dissolve->neutralize precipitate Precipitate D-Histidine Free Base neutralize->precipitate filter_wash Filter and Wash with Cold Methanol precipitate->filter_wash dry Dry under Vacuum filter_wash->dry end Pure D-Histidine Free Base dry->end

Caption: Workflow for D-Histidine Hydrochloride removal by Neutralization.

IEX_Workflow cluster_prep cluster_separation cluster_elution cluster_final start D-Histidine HCl Solution load Load Sample onto Column start->load resin_prep Prepare and Equilibrate Cation Exchange Column resin_prep->load bind D-Histidine Binds, Chloride Passes Through load->bind wash Wash with Equilibration Buffer bind->wash elute Elute with High pH or High Salt Buffer wash->elute collect Collect Fractions elute->collect pool Pool Fractions Containing D-Histidine collect->pool concentrate Remove Solvent (Evaporation/Lyophilization) pool->concentrate end Pure D-Histidine Free Base concentrate->end

Caption: Workflow for D-Histidine purification using Ion Exchange Chromatography.

Troubleshooting_Low_Yield cluster_causes cluster_solutions problem Low Yield of D-Histidine Free Base cause1 Incorrect pH (not at pI) problem->cause1 cause2 Incomplete Precipitation problem->cause2 cause3 Product Loss During Washing problem->cause3 solution1 Calibrate pH Meter, Add Base Slowly cause1->solution1 solution2 Increase Stirring Time, Cool in Ice Bath cause2->solution2 solution3 Use Minimal Cold Washing Solvent cause3->solution3

Caption: Troubleshooting guide for low yield in the neutralization method.

References

Technical Support Center: D-Histidine Hydrochloride Hydrate Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference caused by D-Histidine hydrochloride hydrate in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my assay?

This compound is the D-enantiomer of the amino acid histidine, presented as a hydrochloride salt. Like its L-isomer, it contains an imidazole side chain, which is chemically versatile. Interference can arise from several of its properties:

  • Chirality: Enzymes are often stereospecific, meaning they preferentially bind to or act on one enantiomer (L- or D-) over the other. If your assay involves enzymes that interact with L-Histidine, the presence of D-Histidine could lead to competitive or non-competitive inhibition.

  • Imidazole Side Chain: The imidazole ring can act as a nucleophile, a general acid-base catalyst, and a metal chelator. These properties can lead to chemical reactions with assay reagents or sequestration of essential metal ions.[1][2]

  • pH Effects: As a salt of a weak base, concentrated solutions of this compound may alter the pH of the assay buffer, affecting enzyme activity or the stability of other components.

  • Optical Properties: While less common, the compound may exhibit absorbance or fluorescence at the wavelengths used for detection in your assay, leading to false-positive or false-negative results.

Q2: What are the common signs of assay interference by this compound?

Symptoms of interference are often general and can include:

  • Inconsistent or non-reproducible results between replicates or experiments.

  • Unusual dose-response curves , such as flattened slopes, high background, or unexpected plateaus.

  • Discrepancies between expected and observed biological activity.

  • Control failures , where positive or negative controls do not perform as expected.

Q3: How can I determine if this compound is interfering with my assay?

A systematic approach is crucial. The first step is to run a series of control experiments to pinpoint the nature of the interference. This may involve testing for optical interference, chemical reactivity, and effects on enzyme activity.

Troubleshooting Guides

Problem 1: My fluorescence-based assay shows a high background signal in the presence of this compound.

Possible Cause: Optical interference, where this compound is either intrinsically fluorescent at the assay wavelengths or is reacting with a component to produce a fluorescent product.

Troubleshooting Steps:

  • Assess Intrinsic Fluorescence: Prepare dilutions of this compound in your assay buffer.

  • Read the fluorescence at the same excitation and emission wavelengths used in your assay.

  • If a significant signal is detected, this indicates intrinsic fluorescence.

Solution:

  • If possible, switch to a different detection method (e.g., colorimetric, luminescent).

  • If switching is not feasible, subtract the background fluorescence from all wells containing this compound.

Problem 2: My enzymatic assay shows reduced activity when this compound is present.

Possible Cause: this compound may be directly inhibiting the enzyme.

Troubleshooting Steps:

  • Perform an Enzyme Inhibition Assay:

    • Run the enzymatic reaction with varying concentrations of this compound while keeping the substrate concentration constant.

    • Determine if the inhibition is dose-dependent.

  • Characterize the Inhibition:

    • If inhibition is observed, perform kinetic studies (e.g., Michaelis-Menten plots) with varying substrate and inhibitor concentrations to determine the mechanism of inhibition (competitive, non-competitive, etc.).

Solution:

  • If D-Histidine is a competitive inhibitor of an enzyme that acts on L-Histidine, this may be an inherent property of the system.

  • Consider using an alternative assay that does not rely on the potentially inhibited enzyme.

Problem 3: My colorimetric assay results are inconsistent and show poor reproducibility.

Possible Cause: Chemical reactivity of this compound with assay reagents. The imidazole ring can chelate metal ions that may be essential for a colorimetric reaction. For example, in assays using copper ions (Cu2+), histidine can form stable complexes, preventing the copper from participating in the intended reaction.[1]

Troubleshooting Steps:

  • Chelation Assay:

    • Run the colorimetric reaction in the presence and absence of this compound, but without the analyte of interest.

    • A change in color development suggests a direct interaction with the detection reagents.

  • Order of Addition Experiment:

    • Vary the order in which reagents are added. For instance, pre-incubating D-Histidine with a metal-containing reagent before adding other components can reveal chelation effects.

Solution:

  • Increase the concentration of the potentially chelated reagent (e.g., metal ions) if it does not compromise the assay.

  • Consider using a different colorimetric method that does not rely on reagents susceptible to chelation by histidine.

Quantitative Data Summary

The following tables provide hypothetical examples of data that could be generated during troubleshooting to quantify the interference of this compound.

Table 1: Optical Interference of this compound

D-Histidine HCl Hydrate (µM)Absorbance at 450 nmFluorescence (Ex/Em = 485/520 nm)
00.052 ± 0.003112 ± 15
100.055 ± 0.004125 ± 18
500.061 ± 0.005189 ± 25
1000.075 ± 0.006350 ± 32
5000.152 ± 0.0111245 ± 88

Data are presented as mean ± standard deviation (n=3).

Table 2: Enzymatic Inhibition by this compound

D-Histidine HCl Hydrate (µM)Histidine Decarboxylase Activity (%)Histidine Kinase Activity (%)
0100100
198.2 ± 1.595.1 ± 2.3
1085.7 ± 3.178.4 ± 4.1
5052.3 ± 4.545.6 ± 3.8
10028.1 ± 2.915.2 ± 2.1

Data are presented as mean ± standard deviation (n=3).

Experimental Protocols

Protocol 1: Screening for Optical Interference
  • Prepare D-Histidine Stock Solution: Prepare a 10 mM stock solution of this compound in your assay buffer.

  • Serial Dilutions: Create a series of dilutions ranging from the highest concentration used in your assay down to zero.

  • Plate Layout: Add the dilutions to a microplate in triplicate.

  • Read Plate: Read the absorbance and/or fluorescence at the wavelengths used in your primary assay.

  • Data Analysis: Subtract the reading of the buffer-only control (zero concentration) from all other readings. A concentration-dependent increase in signal indicates optical interference.

Protocol 2: General Enzyme Inhibition Assay
  • Prepare Reagents: Prepare assay buffer, substrate solution, enzyme solution, and a serial dilution of this compound.

  • Assay Setup: In a microplate, add the assay buffer, D-Histidine dilutions, and substrate.

  • Initiate Reaction: Add the enzyme to all wells to start the reaction.

  • Incubation: Incubate the plate under the conditions specified for your primary assay.

  • Detection: Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence).

  • Data Analysis: Calculate the percentage of enzyme activity relative to the control without D-Histidine. Plot the percent activity against the D-Histidine concentration to determine the IC50 value.

Visualizations

Troubleshooting_Workflow start Assay Anomaly Observed (e.g., low signal, high background) check_optical Test for Optical Interference (Absorbance/Fluorescence Scan) start->check_optical is_optical Optical Interference Detected? check_optical->is_optical subtract_background Subtract Background Signal or Change Detection Wavelength is_optical->subtract_background Yes check_reagent_reactivity Test for Reagent Reactivity (Assay without Analyte) is_optical->check_reagent_reactivity No end_node Interference Understood and Mitigated subtract_background->end_node is_reactive Reagent Reactivity Detected? check_reagent_reactivity->is_reactive modify_protocol Modify Assay Protocol (e.g., change order of addition) is_reactive->modify_protocol Yes check_enzyme_inhibition Test for Enzyme Inhibition (Dose-Response Curve) is_reactive->check_enzyme_inhibition No modify_protocol->end_node is_inhibited Enzyme Inhibition Detected? check_enzyme_inhibition->is_inhibited characterize_inhibition Characterize Inhibition Mechanism (Kinetic Studies) is_inhibited->characterize_inhibition Yes is_inhibited->end_node No characterize_inhibition->end_node

Caption: Troubleshooting workflow for identifying assay interference.

Chelation_Mechanism cluster_assay Colorimetric Assay cluster_interference Interference Mechanism Metal Metal Ion (e.g., Cu2+) Product Colored Product Metal->Product Catalyzes Substrate Chromogenic Substrate Substrate->Product D_Histidine D-Histidine Complex D-Histidine-Metal Complex (Inactive) D_Histidine->Complex Metal_interference Metal Ion (e.g., Cu2+) Metal_interference->Complex Chelates

Caption: Potential mechanism of interference via metal chelation.

References

D-Histidine stability under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of D-Histidine under various storage conditions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity of D-Histidine in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of D-Histidine.

Issue Possible Cause(s) Recommended Action(s)
Difficulty Dissolving D-Histidine - Incorrect solvent.- Low temperature of the solvent.- pH of the solution is at or near the isoelectric point (pI ~7.6).- D-Histidine is soluble in water. For difficult-to-dissolve batches, consider using a slightly acidic or basic aqueous solution.- Gently warm the solvent to increase solubility.- Adjust the pH of the solution away from its isoelectric point.
Discoloration of D-Histidine Solution (Yellowing/Browning) - Oxidation of the imidazole ring.- Exposure to light (photodegradation).- Contamination with metal ions which can catalyze oxidation.[1]- Prepare solutions fresh and use them promptly.- Store solutions protected from light in amber vials or wrapped in foil.- Use high-purity water and acid/base for pH adjustment. Avoid contact with reactive metals.
Precipitation in Stored D-Histidine Solution - Change in temperature affecting solubility.- pH shift in the solution.- Evaporation of the solvent leading to supersaturation.- Store solutions at a constant recommended temperature.- Ensure the buffer capacity is sufficient to maintain the desired pH.- Use tightly sealed containers to prevent solvent evaporation.
Inconsistent Experimental Results - Degradation of D-Histidine stock solution.- Inaccurate concentration of the prepared solution.- Aliquot stock solutions and store them at -20°C for up to one month or -80°C for up to six months to minimize freeze-thaw cycles.[2]- Regularly check the purity of the stock solution using a suitable analytical method like HPLC.- Verify the concentration of the solution using a calibrated analytical instrument.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid D-Histidine?

For long-term storage, solid D-Histidine should be kept in a tightly sealed container in a dry, cool, and well-ventilated place, preferably at -20°C. For short-term storage, 4°C is acceptable.[2] Some suppliers suggest a shelf-life of over 3 years if stored as a powder at -20°C.

Q2: How should I store D-Histidine aqueous solutions?

Aqueous solutions of D-Histidine should be prepared fresh whenever possible. If storage is necessary, it is recommended to filter-sterilize the solution, aliquot it into sterile, tightly sealed vials, and store protected from light. For short-term storage (up to one month), -20°C is suitable. For longer-term storage (up to six months), -80°C is recommended to minimize degradation.[2] Avoid repeated freeze-thaw cycles.

Q3: What factors can cause the degradation of D-Histidine?

The primary factors that can lead to the degradation of D-Histidine are:

  • Oxidation: The imidazole ring of histidine is susceptible to oxidation, which can be accelerated by the presence of metal ions and exposure to air.[1][3]

  • Photodegradation: Exposure to light, particularly UV light, can cause degradation of histidine.[4][5]

  • Extreme pH and Temperature: While generally stable, prolonged exposure to high temperatures and extreme pH values can lead to degradation. The stability of histidine in solution is pH-dependent.[6][7]

Q4: What are the common degradation products of D-Histidine?

Common degradation products of histidine include various oxidation products, with 2-oxo-histidine being a frequently cited example.[8][9] Photodegradation can also lead to the formation of different byproducts.[10]

Q5: How does pH affect the stability of D-Histidine in solution?

The stability of histidine in aqueous solutions is influenced by pH. The imidazole side chain has a pKa of approximately 6.0, meaning its charge state changes around this pH.[6] Extreme pH values (highly acidic or alkaline) can promote hydrolysis and other degradation reactions, especially at elevated temperatures. The crystallization of histidine from solution is also pH-dependent, with minimum crystallization occurring around pH 6.[11]

Data Presentation: D-Histidine Stability

Table 1: Illustrative Stability of Solid D-Histidine

Storage ConditionPurity after 1 year (%)Purity after 3 years (%)Appearance
-20°C, dry, dark >99%>98%White crystalline powder
4°C, dry, dark >98%~95%White crystalline powder
25°C, ambient humidity, light ~95%<90%May show slight discoloration

Table 2: Illustrative Stability of 10 mM D-Histidine Aqueous Solution (pH 7.0)

Storage ConditionPurity after 1 week (%)Purity after 1 month (%)Purity after 6 months (%)
-80°C, dark >99%>99%>98%
-20°C, dark >99%~98%~95%
4°C, dark ~98%~90%Not recommended
25°C, ambient light <95%Not recommendedNot recommended

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for D-Histidine Purity Assessment

This protocol outlines a method to determine the purity of a D-Histidine sample and to detect the presence of impurities.

Materials:

  • D-Histidine sample

  • HPLC grade water

  • HPLC grade acetonitrile

  • Formic acid or other suitable buffer components

  • HPLC system with a UV detector

  • A suitable HPLC column (e.g., a mixed-mode reversed-phase/cation-exchange column)[12][13]

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase as recommended for the specific column being used. A common mobile phase for amino acid analysis involves a gradient of acetonitrile in an aqueous buffer (e.g., ammonium formate at pH 3.2).[14]

  • Standard Solution Preparation: Accurately weigh a known amount of high-purity D-Histidine reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Prepare a solution of the D-Histidine sample to be tested at a concentration similar to the standard solutions.

  • HPLC Analysis:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject the standard solutions to generate a calibration curve.

    • Inject the sample solution.

    • Run the HPLC method, which typically involves a gradient elution to separate D-Histidine from its potential impurities.

    • Detect the components using a UV detector, typically at a low wavelength such as 200-210 nm.[13]

  • Data Analysis:

    • Identify the D-Histidine peak in the chromatogram by comparing its retention time to that of the reference standard.

    • Calculate the purity of the sample by determining the area of the D-Histidine peak as a percentage of the total area of all peaks.

    • Quantify any impurities by using the calibration curve.

Mandatory Visualization

TroubleshootingWorkflow D-Histidine Troubleshooting Workflow start Start: Experimental Issue check_purity Check Purity of D-Histidine Stock start->check_purity prepare_fresh Prepare Fresh D-Histidine Solution check_purity->prepare_fresh solubility_issue Solubility Issue? prepare_fresh->solubility_issue degradation_suspected Degradation Suspected? solubility_issue->degradation_suspected No adjust_ph Adjust pH (away from pI) solubility_issue->adjust_ph Yes protect_from_light Protect from Light degradation_suspected->protect_from_light Yes end_persist Issue Persists: Contact Technical Support degradation_suspected->end_persist No warm_gently Gently Warm Solvent adjust_ph->warm_gently use_correct_solvent Ensure Correct Solvent (e.g., Water) warm_gently->use_correct_solvent end_resolve Issue Resolved use_correct_solvent->end_resolve store_properly Store at Recommended Temperature (-20°C or -80°C) protect_from_light->store_properly use_high_purity_reagents Use High-Purity Reagents store_properly->use_high_purity_reagents use_high_purity_reagents->end_resolve

Caption: Troubleshooting workflow for common issues with D-Histidine.

StabilityFactors Factors Affecting D-Histidine Stability cluster_conditions Storage Conditions cluster_degradation Degradation Pathways D_Histidine D-Histidine Stability Temperature Temperature D_Histidine->Temperature Light Light Exposure D_Histidine->Light pH pH (in solution) D_Histidine->pH Oxygen Oxygen/Air Exposure D_Histidine->Oxygen Moisture Moisture (for solid) D_Histidine->Moisture Oxidation Oxidation Temperature->Oxidation Hydrolysis Hydrolysis Temperature->Hydrolysis Photodegradation Photodegradation Light->Photodegradation pH->Oxidation pH->Hydrolysis Oxygen->Oxidation Oxidation->D_Histidine Photodegradation->D_Histidine Hydrolysis->D_Histidine

Caption: Factors influencing the stability of D-Histidine.

References

Validation & Comparative

D-Histidine vs. L-Histidine: A Comparative Guide to Their Effects on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of D-histidine and L-histidine on cell viability, supported by experimental data. The information presented herein is intended to assist researchers in understanding the cytotoxic potential of these stereoisomers and in designing relevant experimental studies.

Executive Summary

Both D-histidine and L-histidine have been shown to induce significant cytotoxicity at high concentrations. Experimental evidence points to a shared mechanism of cell injury mediated by the iron-dependent formation of reactive oxygen species (ROS). While data on a wide range of concentrations is limited, a key study on cultured hepatocytes demonstrates that at a concentration of 198 mM, both isomers cause a comparable and marked loss of cell viability. This suggests that for applications where high concentrations of histidine are considered, the choice of stereoisomer may not mitigate cytotoxic effects.

Data Presentation: Quantitative Comparison of Cytotoxicity

The following table summarizes the key quantitative data from a comparative study on the effects of D-histidine and L-histidine on the viability of cultured hepatocytes.

CompoundConcentration (mM)Cell TypeAssayOutcome (% LDH Release)Reference
L-Histidine 198Cultured HepatocytesLDH Release89 ± 5%[1]
D-Histidine 198Cultured HepatocytesLDH ReleaseMarked Injury (comparable to L-histidine)[1]

Note: The study by Rauen et al. (2007) states that D-histidine elicited "marked injury" comparable to that of L-histidine, for which specific quantitative data is provided.

Signaling Pathway of Histidine-Induced Cell Injury

The primary mechanism underlying the cytotoxic effects of both D- and L-histidine at high concentrations is the induction of oxidative stress through an iron-dependent pathway. This leads to lipid peroxidation and ultimately, a loss of cell membrane integrity and cell death.

Histidine_Toxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Histidine D/L-Histidine Iron Fe²⁺/Fe³⁺ Histidine->Iron Chelates/Interacts with ROS Reactive Oxygen Species (ROS) Iron->ROS Catalyzes Formation (Fenton Reaction) Lipid_Peroxidation Lipid Peroxidation ROS->Lipid_Peroxidation Membrane_Damage Membrane Damage Lipid_Peroxidation->Membrane_Damage Cell_Death Cell Death (LDH Release) Membrane_Damage->Cell_Death

Caption: Histidine-induced cell death pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.

Materials:

  • 96-well flat-bottom microplates

  • Cultured cells of interest

  • Test compounds (D-histidine, L-histidine)

  • Culture medium (e.g., Krebs-Henseleit buffer)

  • LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader capable of measuring absorbance at 490 nm and 680 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium.

  • Treatment: After cell adherence, replace the medium with fresh medium containing the desired concentrations of D-histidine or L-histidine. Include untreated cells as a negative control and a positive control for maximum LDH release (e.g., cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 3 hours) at 37°C in a humidified incubator.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically by mixing the substrate, cofactor, and dye solutions). Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.

  • Calculation: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Negative Control Abs) / (Positive Control Abs - Negative Control Abs)] x 100

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Viable cells with active metabolism convert MTT into a purple formazan product.

Materials:

  • 96-well flat-bottom microplates

  • Cultured cells of interest

  • Test compounds (D-histidine, L-histidine)

  • Culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of D-histidine or L-histidine. Include appropriate controls.

  • Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the control (untreated cells) to determine the effect on cell viability.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the effects of D- and L-histidine on cell viability.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Compound_Prep Prepare D/L-Histidine Solutions Treatment Treat Cells with D/L-Histidine Compound_Prep->Treatment Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Assay Perform Viability Assay (LDH or MTT) Incubation->Assay Measurement Measure Absorbance Assay->Measurement Calculation Calculate % Viability/ Cytotoxicity Measurement->Calculation Comparison Compare Effects of D- vs. L-Histidine Calculation->Comparison

Caption: Experimental workflow for cell viability assays.

Conclusion

The available evidence strongly suggests that both D-histidine and L-histidine can be cytotoxic to cells at high concentrations, primarily through the induction of iron-dependent oxidative stress. For researchers working with histidine in cell culture or developing formulations containing high concentrations of this amino acid, it is crucial to consider this potential for cytotoxicity, which appears to be independent of the stereoisomer used. Further dose-response studies are warranted to fully characterize and compare the cytotoxic profiles of D- and L-histidine in various cell types.

References

Comparing the efficacy of D-Histidine and other D-amino acids as anti-biofilm agents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing challenge of biofilm-associated infections has spurred the search for novel anti-biofilm agents that can circumvent the limitations of conventional antibiotics. Among the promising candidates are D-amino acids, the enantiomers of the more common L-amino acids. This guide provides a comparative analysis of the efficacy of D-Histidine and other D-amino acids in inhibiting and dispersing bacterial biofilms, supported by experimental data and detailed methodologies.

Comparative Efficacy of D-Amino Acids

The anti-biofilm activity of D-amino acids is highly specific to the particular D-amino acid and the target bacterial species. While some D-amino acids exhibit broad-spectrum activity, others are effective against a narrower range of microorganisms. This section summarizes the quantitative data on the anti-biofilm efficacy of D-Histidine and other notable D-amino acids.

D-Amino AcidTarget BacteriumConcentrationEffectReference
D-Histidine Aggregatibacter actinomycetemcomitans100 mM49% inhibition of biofilm formation, 38% removal of established biofilm[1]
Pseudomonas aeruginosa PAO1100 mM~55% inhibition of biofilm formation[2]
Streptococcus mutansSub-MIC (1%)Delayed biofilm formation[3]
D-Tyrosine Staphylococcus aureus SC01500 µMSignificant impairment of biofilm formation[4]
Bacillus subtilis3 µMInhibition of biofilm formation[5]
Mixed Microorganisms50 µMInhibition of biofilm biomass[6]
D-Proline Staphylococcus aureus SC01500 µMSignificant impairment of biofilm formation[4]
D-Phenylalanine Staphylococcus aureus SC01500 µMSignificant impairment of biofilm formation[4]
P. aeruginosa (clinical isolate)≥5 mMSignificant dispersal of preformed biofilms[7]
D-Tryptophan P. aeruginosa (clinical isolate)≥5 mMSignificant dispersal of preformed biofilms[7]
Bacillus subtilis5 mMInhibition of biofilm formation[5]
D-Methionine P. aeruginosa (clinical isolate)≥5 mMSignificant dispersal of preformed biofilms[7]
Bacillus subtilis2 mMInhibition of biofilm formation[5]
D-Leucine Bacillus subtilis8.5 mMInhibition of biofilm formation[5]

Note: The efficacy of D-amino acids can be influenced by experimental conditions such as the growth medium, incubation time, and the specific bacterial strain used. The data presented here is for comparative purposes, and direct head-to-head comparisons in a single study are limited.

Mechanisms of Anti-Biofilm Action

D-amino acids employ diverse mechanisms to combat bacterial biofilms, ranging from interference with the extracellular matrix to disruption of cell-to-cell communication.

D-Histidine: The primary anti-biofilm mechanism of D-Histidine, particularly against P. aeruginosa and A. actinomycetemcomitans, involves the downregulation of genes related to quorum sensing (QS) .[1][2] Quorum sensing is a cell density-dependent signaling system that coordinates the expression of virulence factors and biofilm formation. By interfering with QS pathways, D-Histidine can prevent the establishment and maturation of biofilms.

Other D-Amino Acids:

  • Interference with the Extracellular Polymeric Substance (EPS) Matrix: Many D-amino acids, such as D-Tyrosine, D-Proline, and D-Phenylalanine, are thought to inhibit biofilm formation by preventing the accumulation of the protein component of the EPS matrix.[4] Some D-amino acids can be incorporated into the peptidoglycan of the bacterial cell wall, leading to alterations that hinder the proper anchoring of matrix proteins.[3]

  • Quorum Sensing Inhibition: Besides D-Histidine, other D-amino acids like D-Tyrosine have also been shown to attenuate QS signaling.[8]

  • Inhibition of Adhesion: Some D-amino acids can reduce the initial attachment of bacteria to surfaces, a critical first step in biofilm formation.[6]

The following diagram illustrates the proposed mechanism of action for D-Histidine in inhibiting biofilm formation in P. aeruginosa by targeting the quorum sensing system.

D_Histidine_QS_Inhibition cluster_bacterium Pseudomonas aeruginosa D_Histidine D-Histidine QS_System Quorum Sensing System (e.g., RhlI/RhlR) D_Histidine->QS_System Inhibits Virulence_Genes Virulence & Biofilm Genes QS_System->Virulence_Genes Activates Biofilm_Formation Biofilm Formation Virulence_Genes->Biofilm_Formation Promotes

D-Histidine's inhibition of the quorum sensing system in P. aeruginosa.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are methodologies for two key experiments used to assess the anti-biofilm efficacy of D-amino acids.

Crystal Violet Biofilm Assay

This assay is a widely used method for quantifying biofilm formation.

1. Biofilm Formation:

  • Grow bacterial cultures overnight in an appropriate liquid medium (e.g., Tryptic Soy Broth).
  • Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1).
  • Dispense 100 µL of the diluted culture into the wells of a 96-well microtiter plate.
  • Add 100 µL of the desired concentration of the D-amino acid solution to the test wells. Add 100 µL of sterile medium to the control wells.
  • Incubate the plate at the optimal growth temperature (e.g., 37°C) for 24-48 hours without agitation.

2. Staining:

  • Carefully discard the planktonic cells from the wells.
  • Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove loosely attached cells.
  • Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-20 minutes.
  • Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.

3. Quantification:

  • Add 200 µL of 30% (v/v) acetic acid or 95% (v/v) ethanol to each well to solubilize the bound crystal violet.
  • Incubate at room temperature for 15-30 minutes with gentle shaking.
  • Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
  • Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
  • The absorbance reading is proportional to the amount of biofilm formed.

The following diagram outlines the workflow for the Crystal Violet Biofilm Assay.

Crystal_Violet_Assay start Start: Bacterial Culture incubation Incubate with D-Amino Acids (24-48h) start->incubation wash1 Wash with PBS incubation->wash1 stain Stain with Crystal Violet (15-20 min) wash1->stain wash2 Wash with PBS stain->wash2 solubilize Solubilize with Acetic Acid/Ethanol wash2->solubilize measure Measure Absorbance (570-595 nm) solubilize->measure end End: Quantify Biofilm measure->end

Workflow of the Crystal Violet Biofilm Assay.
Confocal Laser Scanning Microscopy (CLSM) for Biofilm Visualization

CLSM allows for the three-dimensional visualization of biofilm architecture and the viability of the embedded cells.

1. Biofilm Growth on Surfaces:

  • Grow biofilms on suitable surfaces for microscopy, such as glass coverslips or in flow cells, in the presence or absence of D-amino acids.

2. Staining:

  • For viability staining, use a combination of fluorescent dyes such as SYTO 9 (stains live cells green) and propidium iodide (stains dead cells red).
  • Gently wash the biofilm to remove planktonic cells.
  • Incubate the biofilm with the staining solution in the dark for 15-30 minutes.
  • Gently rinse to remove excess stain.

3. Imaging:

  • Mount the stained biofilm on a microscope slide.
  • Visualize the biofilm using a confocal laser scanning microscope equipped with appropriate lasers and filters for the chosen fluorescent dyes.
  • Acquire a series of optical sections (z-stack) through the depth of the biofilm.

4. Image Analysis:

  • Reconstruct the z-stack images to generate a three-dimensional representation of the biofilm.
  • Analyze the images to determine biofilm thickness, biomass, and the distribution of live and dead cells.

Conclusion

D-amino acids, including D-Histidine, represent a promising class of molecules for combating bacterial biofilms. Their diverse mechanisms of action, which include the disruption of the EPS matrix and the inhibition of quorum sensing, offer potential advantages over traditional antibiotics. The efficacy of these agents is, however, dependent on the specific D-amino acid and the target pathogen. The experimental protocols provided in this guide serve as a foundation for the standardized evaluation of their anti-biofilm properties, facilitating further research and development in this critical area of drug discovery. Further comparative studies under standardized conditions are warranted to fully elucidate the relative potencies of different D-amino acids and to identify the most promising candidates for clinical applications.

References

A Comparative Guide to the Validation of D-Histidine Incorporation into Synthetic Peptides by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of D-amino acids, such as D-histidine, into synthetic peptides is a cornerstone of modern therapeutic peptide design. This substitution can significantly enhance proteolytic stability, modulate receptor binding, and introduce specific conformational constraints. However, the successful and precise incorporation of D-histidine must be rigorously validated. This guide provides an objective comparison of mass spectrometry-based methods with other analytical techniques for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands out as a powerful tool for the validation of D-histidine incorporation. Its high sensitivity, speed, and ability to provide detailed structural information make it highly suitable for this application. Below is a comparison of key performance characteristics of different analytical methods.

ParameterLC-MS with Chiral DerivatizationChiral HPLC-MSEdman Degradation
Principle Peptide hydrolysis, derivatization of amino acids with a chiral reagent (e.g., Marfey's reagent), followed by LC-MS analysis to separate and quantify diastereomers.Peptide hydrolysis, followed by separation of underivatized D- and L-amino acids on a chiral stationary phase, with MS detection.Sequential cleavage of N-terminal amino acids, which are then identified. Chirality determination requires coupling with a chiral separation method.
Primary Application Quantitative analysis of D/L amino acid ratios.Quantitative analysis of D/L amino acid ratios.N-terminal peptide sequencing.
Sensitivity High (picomole to femtomole range).High (picomole to femtomole range).Moderate (picomole range).[1]
Accuracy (% Recovery) Typically in the range of 80–120%.[2]High, with excellent linearity (R² > 0.99).[2]High for sequencing, but indirect for chirality.
Throughput Moderate, due to the derivatization step.High, especially with modern UHPLC systems.Low, as it is a sequential process.
Limitations Derivatization can introduce artifacts and requires an additional step.Requires specialized and often expensive chiral columns.Not suitable for N-terminally blocked peptides; limited to ~30-60 residues.[1]
D-Histidine Specificity Applicable to all amino acids, including histidine.Specific chiral columns and methods have been developed for histidine.[3]Can identify histidine at the N-terminus, but not its chirality directly.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable validation of D-histidine incorporation.

Mass Spectrometry with Chiral Derivatization (Marfey's Method)

This is a widely used method for determining the enantiomeric purity of amino acids in a peptide.

Protocol:

  • Peptide Hydrolysis:

    • Accurately weigh 1-5 mg of the synthetic peptide into a hydrolysis tube.

    • Add 500 µL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, cool the sample and evaporate the HCl under a stream of nitrogen.

    • Reconstitute the amino acid hydrolysate in 200 µL of ultrapure water.

  • Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - FDAA):

    • To 50 µL of the amino acid hydrolysate, add 20 µL of 1 M NaHCO₃.

    • Add 100 µL of 1% (w/v) FDAA in acetone.

    • Incubate the mixture at 40°C for 1 hour with gentle shaking.

    • Cool the reaction mixture to room temperature and add 10 µL of 2 M HCl to stop the reaction.

    • Evaporate the acetone and dilute the sample with mobile phase for LC-MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a standard C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate in positive ion mode and use tandem MS (MS/MS) for identification and quantification of the derivatized D- and L-histidine. The diastereomers will have different retention times.

Chiral HPLC-MS

This method allows for the direct separation of D- and L-histidine without derivatization.

Protocol:

  • Peptide Hydrolysis: Follow the same hydrolysis protocol as described above.

  • Chiral HPLC Separation:

    • Column: A chiral stationary phase (CSP) column, such as one based on teicoplanin or other macrocyclic glycopeptides, is effective for separating underivatized amino acids.[4]

    • Mobile Phase: An isocratic or gradient mobile phase compatible with both chiral separation and mass spectrometry, for example, a mixture of methanol, water, and a small amount of formic acid or ammonium acetate.[5]

    • The D- and L-histidine enantiomers will elute at different retention times.

  • Mass Spectrometry Detection:

    • Couple the HPLC system to a mass spectrometer operating in positive ion mode.

    • Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for sensitive and specific detection of D- and L-histidine.

Edman Degradation (for comparison)

While primarily a sequencing method, Edman degradation can be used to confirm the position of a histidine residue.

Protocol:

  • Sample Preparation: The peptide sample is loaded onto a protein sequencer.

  • N-terminal Labeling: The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC) derivative.[6]

  • Cleavage: The PTC-amino acid is cleaved from the peptide under acidic conditions.[6]

  • Conversion and Identification: The cleaved amino acid derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.[7]

  • Cycle Repetition: The process is repeated for the subsequent amino acids in the peptide chain.

To determine the chirality of the identified PTH-histidine, the collected fraction would need to be analyzed by a separate chiral method, such as chiral HPLC.

Workflow for Validation of D-Histidine Incorporation

The following diagram illustrates a typical workflow for validating the incorporation of D-histidine into a synthetic peptide using mass spectrometry.

D_Histidine_Validation_Workflow Workflow for D-Histidine Incorporation Validation cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Validation Peptide_Synthesis Synthetic Peptide containing D-His Hydrolysis Acid Hydrolysis (6 M HCl, 110°C, 24h) Peptide_Synthesis->Hydrolysis Derivatization Chiral Derivatization (e.g., Marfey's Reagent) Hydrolysis->Derivatization Method 1 Chiral_HPLC Chiral HPLC Separation Hydrolysis->Chiral_HPLC Method 2 LC_MS LC-MS/MS Analysis Derivatization->LC_MS Chiral_HPLC->LC_MS Data_Acquisition Data Acquisition (Retention Time & Mass Spectra) LC_MS->Data_Acquisition Quantification Quantification of D- and L-Histidine Data_Acquisition->Quantification Confirmation Confirmation of D-His Incorporation Quantification->Confirmation

Caption: A flowchart illustrating two primary mass spectrometry-based methods for the validation of D-histidine incorporation in synthetic peptides.

Concluding Remarks

The validation of D-histidine incorporation is a critical quality control step in the development of synthetic peptides. Mass spectrometry, particularly when combined with chiral separation techniques, offers a highly sensitive, specific, and quantitative approach for this purpose. While methods like Edman degradation provide valuable sequence information, they are less direct for confirming stereochemistry. For robust and reliable validation, a comprehensive strategy employing peptide hydrolysis followed by either chiral derivatization LC-MS or direct chiral HPLC-MS is recommended. The choice between these methods will depend on available instrumentation, throughput requirements, and the specific nature of the peptide being analyzed.

References

A Comparative Guide to Purity Analysis of D-Histidine Hydrochloride Hydrate by NMR and Other Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of amino acid derivatives like D-Histidine hydrochloride hydrate is critical for the integrity of experimental results and the safety and efficacy of pharmaceutical products. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for purity assessment, supported by experimental data and detailed protocols.

Quantitative Data Summary

The purity of this compound can be determined by several analytical methods. The table below summarizes typical purity specifications and results obtained by different techniques.

Analytical MethodPurity SpecificationRepresentative Purity ValueKey Remarks
Quantitative ¹H-NMR (qNMR) Not typically specified in pharmacopeias> 99%Provides absolute purity without the need for a specific reference standard of the impurity. Highly specific and structurally informative.
High-Performance Liquid Chromatography (HPLC) ≥ 98.0%≥ 98% (HPLC)A highly sensitive method for detecting and quantifying impurities. Requires reference standards for impurities for accurate quantification.
Thin-Layer Chromatography (TLC) ≥ 98%[1][2]≥ 98% (TLC)[1][2]A semi-quantitative method primarily used for limit tests of related substances.
Potentiometric Titration 98.5% - 101.0% (on dried substance)[3]100.4% (on anhydrous substance)An assay method that determines the amount of the main component, but is not specific for impurities.

Comparison of Analytical Methodologies

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of the molar concentration of a substance in solution. The signal intensity of a specific nucleus (typically ¹H) is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined without the need for a reference standard of the analyte itself.

Advantages:

  • Absolute Quantification: Provides a direct measure of purity without the need for a specific reference standard for each impurity.

  • High Specificity: The high resolution of NMR spectra allows for the identification and quantification of structurally related impurities.

  • Non-destructive: The sample can be recovered after analysis.

  • Rich Structural Information: Provides structural confirmation of the analyte and its impurities.

Limitations:

  • Lower Sensitivity: Compared to HPLC, qNMR is less sensitive for detecting trace impurities.

  • Potential for Signal Overlap: In complex mixtures, signals from the analyte, impurities, and internal standard may overlap, complicating quantification.

  • Higher Equipment Cost: NMR spectrometers represent a significant capital investment.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is typically employed. The separated components are then detected, often by UV absorbance, and the area of the peak corresponding to the main component is compared to the total area of all peaks to determine the purity.

Advantages:

  • High Sensitivity: Capable of detecting and quantifying trace impurities at very low levels.

  • High Resolution: Excellent for separating complex mixtures of related substances.

  • Well-Established Method: Widely used in the pharmaceutical industry with well-defined validation procedures.

Limitations:

  • Requires Reference Standards: Accurate quantification of impurities requires certified reference standards for each impurity.

  • Relative Quantification: Without a reference standard for the main component, HPLC provides relative purity based on peak area percentages, which assumes all components have the same response factor at the detection wavelength.

Thin-Layer Chromatography (TLC)

Principle: TLC is a planar chromatographic technique where a solvent moves up a thin layer of adsorbent material by capillary action, separating the components of a mixture based on their affinity for the stationary and mobile phases. For this compound, it is often used as a limit test for ninhydrin-positive substances. The intensity of any impurity spot is compared to a reference spot of a known concentration.

Advantages:

  • Simple and Inexpensive: Requires minimal equipment and is rapid to perform.

  • Versatile: Can be used for a wide range of compounds.

Limitations:

  • Semi-Quantitative: Provides an estimation of impurity levels rather than a precise quantitative result.

  • Lower Resolution: Not as effective as HPLC for separating complex mixtures.

Potentiometric Titration

Principle: This is an assay method that determines the total amount of a substance by reacting it with a standardized titrant. For this compound, an acid-base titration is performed, and the endpoint is determined potentiometrically. This method provides the overall content of the active substance.

Advantages:

  • High Precision and Accuracy: When properly validated, it is a very accurate method for determining the content of the main component.

  • Absolute Method: It is a primary method of measurement.

Limitations:

  • Non-Specific: It does not distinguish between the active substance and any impurities that may also react with the titrant. Therefore, it is a measure of the total assay value and not a direct measure of purity in terms of related substance impurities.

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh about 10 mg of this compound and a suitable internal standard (e.g., maleic acid, 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt - DSS) into a vial.

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the protons.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the well-resolved signals of both the this compound and the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

High-Performance Liquid Chromatography (HPLC)
  • Chromatographic Conditions (Representative):

    • Column: Primesep 100, 4.6 x 150 mm, 5 µm[4]

    • Mobile Phase: Acetonitrile/Water (60/40) with 0.1% Sulfuric Acid[4]

    • Flow Rate: 1.0 mL/min[4]

    • Detection: UV at 200 nm[4]

    • Column Temperature: 15-25 °C

  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a concentration of about 0.05 mg/mL.

    • Prepare solutions of any known impurities at appropriate concentrations for identification and quantification.

  • Analysis:

    • Inject the sample and standard solutions into the HPLC system.

    • Identify the peaks based on their retention times.

    • Calculate the purity by the area normalization method or by using an external standard.

Thin-Layer Chromatography (TLC)
  • Procedure based on European Pharmacopoeia for Ninhydrin-Positive Substances: [3]

    • Plate: TLC silica gel plate.[3]

    • Mobile phase: A mixture of glacial acetic acid, water, and butanol (20:20:60 V/V/V).[3]

    • Test Solution (a): Dissolve 0.10 g of the substance in water and dilute to 10 mL.[3]

    • Test Solution (b): Dilute 1 mL of test solution (a) to 50 mL with water.[3]

    • Reference Solution (a): Dissolve 10 mg of histidine hydrochloride monohydrate CRS in water and dilute to 50 mL.[3]

    • Reference Solution (b): Dilute 5 mL of test solution (b) to 20 mL with water.[3]

    • Application: Apply 5 µL of each solution to the plate.[3]

    • Development: Develop the plate over 2/3 of its length.[3]

    • Drying: Dry the plate in a current of air.[3]

    • Detection: Spray with ninhydrin solution and heat at 100-105 °C for 15 minutes.[3]

    • Evaluation: Any spot in the chromatogram of test solution (a), apart from the principal spot, is not more intense than the spot in the chromatogram of reference solution (b) (0.5%).[3]

Potentiometric Titration
  • Procedure based on European Pharmacopoeia: [3]

    • Dissolve about 0.160 g of this compound in 50 mL of carbon dioxide-free water.[3]

    • Titrate with 0.1 M sodium hydroxide.[3]

    • Determine the end-point potentiometrically.[3]

    • 1 mL of 0.1 M sodium hydroxide is equivalent to 19.16 mg of C₆H₁₀ClN₃O₂.[3]

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh sample dissolve Dissolve in deuterated solvent weigh_sample->dissolve weigh_std Accurately weigh internal standard weigh_std->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum transfer->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate signals process->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for purity analysis of this compound by qNMR.

Purity_Analysis_Comparison cluster_methods Purity Analysis Methods cluster_attributes Key Attributes qNMR qNMR Quantification Quantification qNMR->Quantification Absolute Specificity Specificity qNMR->Specificity High Sensitivity Sensitivity qNMR->Sensitivity Moderate Structural_Info Structural Info qNMR->Structural_Info High HPLC HPLC HPLC->Quantification Relative (unless impurity stds used) HPLC->Specificity High HPLC->Sensitivity High HPLC->Structural_Info Low TLC TLC TLC->Quantification Semi-quantitative TLC->Specificity Moderate TLC->Sensitivity Low TLC->Structural_Info None Titration Potentiometric Titration Titration->Quantification Absolute (Assay) Titration->Specificity Low Titration->Sensitivity N/A Titration->Structural_Info None

Caption: Comparison of key attributes of different purity analysis methods.

References

D-Histidine Peptides Enhance Stability While Modulating Biological Activity Compared to L-Histidine Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of D-amino acids in peptide therapeutics offers a compelling avenue to enhance pharmacokinetic properties. Notably, substituting the naturally occurring L-Histidine with its D-enantiomer can dramatically increase peptide stability against enzymatic degradation, a critical factor for in vivo efficacy. However, this modification is not without consequence, as the chirality of the histidine residue can significantly influence receptor binding and overall biological activity.

The primary advantage of substituting L-Histidine with D-Histidine lies in the enhanced resistance to proteolysis. Natural proteases are stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids. By introducing a D-Histidine residue, peptides become less susceptible to enzymatic degradation, leading to a longer circulating half-life in biological systems. This increased stability is a crucial attribute for the development of peptide-based drugs, as it can lead to improved bioavailability and less frequent dosing regimens.

However, the biological activity of peptides is intricately linked to their three-dimensional structure and the specific orientation of their amino acid side chains, which govern interactions with biological targets such as receptors and enzymes. The imidazole side chain of histidine is particularly important due to its unique physicochemical properties, including its role in proton buffering, metal ion chelation, and its ability to participate in hydrogen bonding and cation-π interactions.

Altering the stereochemistry of the histidine residue from L to D can lead to significant changes in the peptide's conformation. This can disrupt critical secondary structures like alpha-helices and beta-sheets, which are often essential for high-affinity receptor binding. Consequently, a D-Histidine-containing peptide may exhibit reduced, altered, or in some cases, completely different biological activity compared to its L-Histidine counterpart. For instance, studies on antioxidant peptides have suggested that the precise spatial arrangement of the L-Histidine imidazole group is crucial for their activity, and substitution with D-Histidine can lead to a reduction in this activity.[1]

This comparison guide provides an objective analysis of the biological activity of D-Histidine-containing peptides versus their L-Histidine analogs, supported by experimental data and detailed methodologies.

Comparative Analysis of Physicochemical and Biological Properties

The following tables summarize the key differences in the performance of D-Histidine versus L-Histidine-containing peptides based on available experimental data.

ParameterL-Histidine PeptideD-Histidine PeptideRationale for Difference
Proteolytic Stability Susceptible to degradation by proteases.Generally more resistant to proteolytic degradation.Proteases are stereospecific for L-amino acids.
Receptor Binding Affinity Can be high, as it represents the natural configuration.Can be lower, higher, or altered depending on the specific peptide and receptor.The change in stereochemistry can alter the peptide's conformation and its fit within the receptor's binding pocket.
Biological Activity The native biological function.Can be reduced, altered, or in some cases, enhanced.Dependent on the conformational changes induced by the D-amino acid substitution and the nature of the peptide-target interaction.
Immunogenicity Can be immunogenic.Potentially less immunogenic.D-peptides may be less efficiently processed and presented by antigen-presenting cells.

Quantitative Data Comparison

The following tables provide a summary of quantitative data from comparative studies.

Table 1: Serum Stability of Kn2-7 and its D-amino acid analog dKn2-7
Peptide% Remaining after 24h in 25% Human SerumHalf-life (t½)
Kn2-7 (L-amino acids)1.0%Not reported
dKn2-7 (D-amino acids)78.5%Not reported

This data clearly demonstrates the significant increase in stability against proteolytic degradation in human serum when L-amino acids are replaced with D-amino acids in the Kn2-7 peptide.

Table 2: In Vitro Activity of L- and D-melittin Peptides and Micelles
CompoundIC50 (µg/mL) vs. RAW 264.7 cellsHemolytic Activity (HC50, µg/mL) at pH 7.4
L-melittin peptide1.92.3
D-melittin peptide1.52.1
L-melittin micelles2.2> 500
D-melittin micelles2.0> 500

This study on the lytic peptide melittin shows that in this specific case, the D-amino acid version retains comparable in vitro cytotoxicity and hemolytic activity to the L-amino acid version.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Serum Stability Assay

Objective: To determine the half-life of a peptide in the presence of serum proteases.

Protocol:

  • Peptide Incubation: The test peptide (e.g., Kn2-7 or dKn2-7) is incubated in 25% human serum at 37°C.

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Protein Precipitation and Peptide Extraction: To stop the enzymatic degradation and isolate the peptide, a precipitation/extraction solution (e.g., 1% formic acid in ethanol) is added to the serum samples. The mixture is vortexed and centrifuged to pellet the precipitated serum proteins.

  • Quantification by LC-MS: The supernatant containing the peptide is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The amount of intact peptide remaining at each time point is quantified by measuring the area under the peak corresponding to the peptide's mass-to-charge ratio.

  • Data Analysis: The percentage of intact peptide remaining is plotted against time. The half-life (t½) is calculated from the degradation curve, typically by fitting the data to a one-phase decay model.

Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (e.g., IC50 or Ki) of a peptide to its receptor.

Protocol:

  • Receptor Preparation: A source of the target receptor is prepared. This can be in the form of isolated cell membranes from cells overexpressing the receptor, or intact cells.

  • Radioligand: A radiolabeled version of a known ligand for the receptor (e.g., with 125I) is used as a tracer.

  • Competition Reaction: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test peptide (either the L- or D-Histidine analog).

  • Incubation and Separation: The reaction is allowed to reach equilibrium. Bound radioligand is then separated from unbound radioligand. A common method is rapid filtration through a filter mat that traps the cell membranes (and thus the bound radioligand), followed by washing to remove unbound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a gamma counter.

  • Data Analysis: The amount of bound radioligand is plotted against the concentration of the competing unlabeled peptide. The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the comparison of D- and L-Histidine peptides.

G cluster_L L-Histidine Peptide cluster_D D-Histidine Peptide L_Peptide L-His Peptide L_Receptor Receptor L_Peptide->L_Receptor Binding L_Protease Protease L_Peptide->L_Protease Cleavage L_Activity Biological Activity L_Receptor->L_Activity Signaling L_Degradation Degradation Products L_Protease->L_Degradation D_Peptide D-His Peptide D_Receptor Receptor D_Peptide->D_Receptor Binding (Potentially Altered) D_Protease Protease D_Peptide->D_Protease Resistant to Cleavage D_Activity Altered/Reduced Activity D_Receptor->D_Activity Signaling D_Stability Increased Stability

Caption: Comparison of L- and D-Histidine peptide interactions.

G start Peptide Synthesis (L-His vs. D-His analog) stability Serum Stability Assay (LC-MS) start->stability binding Receptor Binding Assay (Radioligand/ELISA) start->binding activity In Vitro/In Vivo Efficacy Studies start->activity data_analysis Data Analysis stability->data_analysis binding->data_analysis activity->data_analysis conclusion Comparative Assessment data_analysis->conclusion

Caption: Workflow for comparing D- and L-Histidine peptides.

References

D-Histidine and Its Analogs in Neurological Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the neuroprotective effects of D-Histidine and its analogs, supported by experimental data. While D-Histidine itself demonstrates limited neurological activity, its L-isomer and synthetic analogs present promising therapeutic potential in various neurological models.

Executive Summary

This comparative guide evaluates the performance of D-Histidine and its analogs in preclinical neurological models. A comprehensive review of available literature indicates that D-Histidine exhibits minimal to no neuroprotective effect in the models studied. In stark contrast, its enantiomer, L-Histidine, and particularly its analogs such as Carnosine and Histidyl Hydrazide, have demonstrated significant neuroprotective properties. These compounds have shown efficacy in models of brain aging, ischemia, and injury, primarily through mechanisms involving antioxidant activity, anti-inflammatory effects, and modulation of the histaminergic system. This guide summarizes the quantitative data, details the experimental protocols, and visualizes the key signaling pathways to facilitate a clear comparison.

Data Presentation: Comparative Efficacy in Neurological Models

The following tables summarize the quantitative data from key studies, highlighting the differential effects of D-Histidine, L-Histidine, and its analogs.

Table 1: Comparison of D-Histidine and L-Histidine in a Cryogenic Brain Injury Model

CompoundDosageAnimal ModelKey FindingEfficacy
D-Histidine 100 mg/kg (i.v.)Male Wistar RatsDid not attenuate brain edema.[1]No significant effect
L-Histidine 100 mg/kg (i.v.)Male Wistar RatsSignificantly attenuated brain edema (p < 0.05).[1]Effective

Table 2: Neuroprotective Effects of L-Histidine and its Analog Carnosine in a D-Galactose-Induced Neuronal Aging Model

CompoundConcentrationIn Vitro ModelEndpoint MeasuredResult
L-Histidine 1 mMD-galactose-treated SH-SY5Y cellsNeuronal Cell ProliferationIncreased by 23.7% (p < 0.001)[2]
1 mMD-galactose-treated SH-SY5Y cellsAverage Neurite LengthIncreased by 40.80% (p < 0.01)[2]
L-Carnosine 10 mMD-galactose-treated SH-SY5Y cellsNeuronal Cell ProliferationIncreased by 27.2% (p < 0.001)[2]
10 mMD-galactose-treated SH-SY5Y cellsAverage Neurite LengthIncreased by 58.9% (p < 0.01)[2]

Table 3: Neuroprotective Effects of the L-Histidine Analog Histidyl Hydrazide (AG-01) in Ischemic Stroke Models

CompoundDosage/ConcentrationModelKey FindingEfficacy
Histidyl Hydrazide 20 mg/kg (i.v.)Mouse model of focal ischemic strokeReduced brain damage and improved functional outcome.[3]Effective
500 µmol/LCultured rat primary neurons (HNE-induced death)Protected neurons against death.[4]Effective

Table 4: A Novel D-Histidine Analog: beta-(1,2,3-triazol-4-yl)-DL-alanine

CompoundStatusNeurological Activity
beta-(1,2,3-triazol-4-yl)-DL-alanine SynthesizedData on neurological effects are not currently available in published literature. The triazole moiety is present in many CNS-active compounds, suggesting potential for future investigation.[5][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.

Cryogenic Brain Injury Model in Rats
  • Animals: Male Wistar rats were utilized for this study.

  • Injury Induction: A cortical freezing lesion was created to induce vasogenic brain edema.

  • Treatment: D-Histidine or L-Histidine (100 mg/kg) was administered intravenously 30 minutes prior to the cryogenic injury. A saline-treated group served as the control.

  • Endpoint Analysis: Brain water content was determined 24 hours post-lesion using the dry-wet weight method to quantify the extent of brain edema.[1]

D-Galactose-Induced Neuronal Aging Model
  • Cell Line: Human neuroblastoma SH-SY5Y cells were differentiated into neuronal-like cells using retinoic acid.

  • Induction of Aging: Cellular senescence was induced by exposing the differentiated cells to 200 mM D-galactose for 48 hours.

  • Treatment: L-Histidine (1 mM) or L-Carnosine (10 mM) was co-administered with D-galactose for 48 hours.

  • Endpoint Analysis:

    • Neuronal Proliferation: Assessed using the MTT assay.

    • Neurite Outgrowth: Average neurite length was measured to determine neuronal regeneration.[2][8]

Ischemic Stroke Models
  • In Vivo Model (Focal Ischemic Stroke):

    • Animals: Mice were used for this model.

    • Procedure: Focal cerebral ischemia was induced by middle cerebral artery occlusion.

    • Treatment: The histidine analog, histidyl hydrazide, was administered intravenously at a dose of 20 mg/kg.

    • Endpoint Analysis: Reduction in brain damage and improvement in functional outcome were assessed.[3]

  • In Vitro Model (HNE-induced Neuronal Death):

    • Cell Culture: Primary rat neurons were cultured.

    • Induction of Cell Death: Neuronal death was induced by exposure to 4-hydroxynonenal (HNE), a toxic lipid peroxidation product.

    • Treatment: Cultures were pre-treated with the histidyl hydrazide analog.

    • Endpoint Analysis: Neuronal survival was quantified to determine the neuroprotective effect.[4]

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of L-Histidine and its analogs are mediated through various signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

L_Histidine_Neuroprotection L_Histidine L-Histidine Antioxidant Antioxidant Effects L_Histidine->Antioxidant Scavenges ROS Anti_inflammatory Anti-inflammatory Effects L_Histidine->Anti_inflammatory Reduces pro-inflammatory cytokines Histamine Histamine Synthesis L_Histidine->Histamine Neuroprotection Neuroprotection Antioxidant->Neuroprotection Anti_inflammatory->Neuroprotection Histamine->Neuroprotection Modulates neuronal function

L-Histidine's neuroprotective mechanisms.

The above diagram illustrates that L-Histidine exerts its neuroprotective effects through three primary pathways: direct antioxidant effects by scavenging reactive oxygen species (ROS), anti-inflammatory actions by reducing pro-inflammatory cytokines, and by serving as a precursor for histamine synthesis, which in turn modulates neuronal function.

Carnosine_Neuroprotection Carnosine L-Carnosine Hydrolysis Hydrolysis Carnosine->Hydrolysis L_Histidine L-Histidine Hydrolysis->L_Histidine Histamine Histamine L_Histidine->Histamine H1_H3_Receptors H1/H3 Receptors Histamine->H1_H3_Receptors Neuroprotection Neuroprotection H1_H3_Receptors->Neuroprotection

Carnosine's neuroprotective pathway.

L-Carnosine, a dipeptide of β-alanine and L-histidine, is hydrolyzed to L-histidine, which is then converted to histamine. Histamine subsequently acts on H1 and H3 receptors to mediate its neuroprotective effects.

Experimental_Workflow_Cryogenic_Injury Start Start Animal_Grouping Randomize Male Wistar Rats into Groups (Sham, Saline, D-Histidine, L-Histidine) Start->Animal_Grouping Treatment Administer Treatment (i.v.) (100 mg/kg) Animal_Grouping->Treatment Injury Induce Cryogenic Brain Injury Treatment->Injury 30 min pre-injury Incubation 24-hour Post-Injury Period Injury->Incubation Sacrifice Sacrifice Animals Incubation->Sacrifice Analysis Determine Brain Water Content (Dry-Wet Weight Method) Sacrifice->Analysis End End Analysis->End

Workflow for the cryogenic brain injury model.

This workflow diagram outlines the key steps in the in vivo experimental protocol used to compare the effects of D- and L-histidine on traumatic brain injury.

Conclusion

The available evidence strongly suggests that D-Histidine is largely inert in the neurological models studied, showing no significant neuroprotective activity. In contrast, its stereoisomer, L-Histidine, and its analogs, L-Carnosine and histidyl hydrazide, are effective neuroprotective agents in various preclinical models of neurological disorders. The mechanisms underlying the effects of these L-isomers and their analogs are multifaceted, involving antioxidant, anti-inflammatory, and histaminergic pathways. While a novel D-histidine analog, beta-(1,2,3-triazol-4-yl)-DL-alanine, has been synthesized, its potential in neurological applications remains to be explored. Future research should focus on the synthesis and evaluation of other D-histidine analogs to determine if the inactivity of D-histidine is a general characteristic of its derivatives or if specific structural modifications can confer neuroprotective properties.

References

A Researcher's Guide to Quantifying D-Histidine in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of D-Histidine in complex biological matrices is crucial for understanding its physiological roles and therapeutic potential. This guide provides an objective comparison of the leading analytical methods, supported by experimental data and detailed protocols, to aid in selecting the most suitable technique for your research needs.

The presence and concentration of D-amino acids, such as D-Histidine, in biological systems have garnered increasing interest due to their potential roles in physiological and pathological processes. Unlike their L-counterparts, D-amino acids are not incorporated into proteins via ribosomal synthesis but can arise from post-translational modifications or bacterial metabolism. Accurate measurement of D-Histidine is therefore essential for elucidating its function and for the development of novel therapeutics.

This guide compares two primary methodologies for D-Histidine quantification: High-Performance Liquid Chromatography (HPLC) with chiral separation and enzymatic assays utilizing D-amino acid oxidase (DAAO).

Comparative Analysis of Quantification Methods

The choice of analytical method for D-Histidine quantification depends on several factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of HPLC-based methods and enzymatic assays.

FeatureHPLC with Chiral SeparationEnzymatic Assay (D-Amino Acid Oxidase)
Principle Chromatographic separation of enantiomers based on differential interaction with a chiral stationary phase, followed by detection (e.g., UV, MS).Enzymatic oxidation of D-amino acids by D-amino acid oxidase (DAAO), leading to a detectable signal (colorimetric or fluorometric).[1][2]
Specificity High for enantiomeric separation. Can distinguish between D-Histidine and L-Histidine. Specificity for Histidine among other amino acids depends on the chromatographic conditions and detector.High for D-amino acids over L-amino acids.[1][3] However, DAAO has broad substrate specificity and can react with other D-amino acids, potentially leading to interference.[1][3][4]
Sensitivity Generally high, especially when coupled with mass spectrometry (LC-MS). Limit of Detection (LOD) can reach the low µg/mL to ng/mL range. For underivatized histidine using HILIC-LC, the LOD can be as low as 0.042 µg/mL.[5]Moderate to high. Detection limits are typically in the low micromolar (µM) range. Some commercial kits report a detection sensitivity limit of 1.56 µM for total D-amino acids.
Sample Throughput Lower, with typical run times of 10-30 minutes per sample.[6][7]Higher, suitable for 96-well plate format, allowing for the analysis of multiple samples simultaneously.
Instrumentation Requires an HPLC system with a chiral column and a suitable detector (UV or Mass Spectrometer).Requires a microplate reader (colorimetric or fluorometric).
Sample Preparation May require protein precipitation and filtration. Derivatization can sometimes be used to improve separation and detection, but direct analysis of underivatized amino acids is also possible.[7][8]Generally simple, involving protein removal and dilution.
Cost Higher initial instrument cost and ongoing expenses for columns and solvents.Lower instrument cost and generally less expensive consumables per sample.

Experimental Workflows

The selection of a quantification method will dictate the experimental workflow. Below are generalized workflows for the two primary methods discussed.

Figure 1. Comparison of Experimental Workflows cluster_0 HPLC with Chiral Separation cluster_1 Enzymatic Assay (DAAO) hplc_start Biological Sample (e.g., Plasma, Tissue Homogenate) hplc_prep Sample Preparation (Protein Precipitation, Filtration) hplc_start->hplc_prep hplc_inject Injection into HPLC System hplc_prep->hplc_inject hplc_sep Chiral Column Separation hplc_inject->hplc_sep hplc_detect Detection (UV or Mass Spectrometry) hplc_sep->hplc_detect hplc_data Data Analysis (Quantification based on Peak Area) hplc_detect->hplc_data enz_start Biological Sample (e.g., Plasma, Tissue Homogenate) enz_prep Sample Preparation (Deproteinization, Dilution) enz_start->enz_prep enz_add Addition to 96-well Plate enz_prep->enz_add enz_reagent Addition of DAAO and Detection Reagents enz_add->enz_reagent enz_incubate Incubation enz_reagent->enz_incubate enz_read Signal Measurement (Colorimetric or Fluorometric) enz_incubate->enz_read enz_data Data Analysis (Comparison to Standard Curve) enz_read->enz_data

Caption: Comparison of Experimental Workflows for D-Histidine Quantification.

L-Histidine Metabolic Pathway

While a specific signaling cascade for D-Histidine is not well-established in mammals, understanding the metabolism of its L-enantiomer is critical, as L-Histidine is a precursor to several important signaling molecules, including histamine.[9][10] The following diagram illustrates the major metabolic pathways of L-Histidine.

Figure 2. L-Histidine Metabolic Pathway Histidine L-Histidine Histamine Histamine Histidine->Histamine Histidine Decarboxylase Urocanic_Acid Urocanic Acid Histidine->Urocanic_Acid Histidase Carnosine Carnosine Histidine->Carnosine Carnosine Synthase (+ β-Alanine) Methylhistidine 1-Methylhistidine & 3-Methylhistidine Histidine->Methylhistidine Methyltransferase Formiminoglutamate Formiminoglutamate (FIGLU) Urocanic_Acid->Formiminoglutamate Glutamate Glutamate Formiminoglutamate->Glutamate

Caption: Major Metabolic Pathways of L-Histidine.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with Chiral Separation

This protocol provides a general framework for the chiral separation of Histidine enantiomers. Optimization of chromatographic conditions may be required for specific sample types and instrumentation.

1. Sample Preparation:

  • For plasma or serum samples, perform protein precipitation by adding a 3-fold volume of ice-cold acetonitrile.
  • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
  • Collect the supernatant and filter through a 0.22 µm syringe filter.

2. Chromatographic Conditions:

  • Column: A chiral stationary phase column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based), is recommended for the direct separation of underivatized amino acid enantiomers.[8] Crown-ether based chiral stationary phases are also effective.[11]
  • Mobile Phase: A common mobile phase for chiral separation of amino acids is a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution containing a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape and resolution.[6][8] A typical gradient might start with a high aqueous content and ramp up to a high organic content.
  • Flow Rate: Typically 0.5 - 1.0 mL/min.
  • Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.
  • Injection Volume: 5-20 µL.

3. Detection:

  • UV Detection: Monitor the column effluent at a low wavelength, typically around 200-210 nm, where amino acids absorb light.
  • Mass Spectrometry (MS) Detection: For higher sensitivity and specificity, couple the HPLC system to a mass spectrometer. Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific mass-to-charge ratio (m/z) of Histidine.

4. Quantification:

  • Prepare a standard curve using known concentrations of D-Histidine.
  • Integrate the peak area of D-Histidine in the sample chromatogram and determine the concentration using the standard curve.

Enzymatic Assay using D-Amino Acid Oxidase (DAAO)

This protocol is based on the principle that DAAO specifically oxidizes D-amino acids, producing hydrogen peroxide (H₂O₂), which can be measured using a colorimetric or fluorometric probe.[1][2]

1. Reagents:

  • D-Amino Acid Oxidase (DAAO) from a commercial source.
  • Horseradish Peroxidase (HRP).
  • A suitable chromogenic or fluorogenic substrate for HRP (e.g., Amplex Red, TMB).
  • D-Histidine standard solution.
  • Assay buffer (e.g., 100 mM sodium pyrophosphate, pH 8.5).
  • 96-well microplate (clear for colorimetric assays, black for fluorometric assays).

2. Sample Preparation:

  • Deproteinate samples using a 10 kDa molecular weight cutoff spin filter.
  • Dilute the deproteinized sample in assay buffer to a concentration within the linear range of the assay.

3. Assay Procedure:

  • Prepare a standard curve of D-Histidine in the assay buffer.
  • Add 50 µL of standards and samples to the wells of the 96-well plate.
  • Prepare a reaction mixture containing DAAO, HRP, and the detection substrate in the assay buffer.
  • Add 50 µL of the reaction mixture to each well.
  • Incubate the plate at 37°C for 30-60 minutes, protected from light.
  • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength for the chosen substrate.

4. Data Analysis:

  • Subtract the background reading (a well with no D-Histidine).
  • Plot the standard curve of absorbance/fluorescence versus D-Histidine concentration.
  • Determine the concentration of D-Histidine in the samples from the standard curve.

Conclusion

Both HPLC with chiral separation and enzymatic assays offer robust methods for the quantification of D-Histidine in biological samples. The choice between these methods will be guided by the specific requirements of the research. HPLC-MS provides the highest specificity and sensitivity, making it ideal for targeted, low-abundance measurements and for distinguishing between different D-amino acids. In contrast, enzymatic assays offer a higher-throughput and more cost-effective solution for screening larger numbers of samples, particularly when the presence of other D-amino acids is minimal or can be accounted for. For any application, careful validation of the chosen method with the specific biological matrix is essential to ensure accurate and reliable results.

References

A Comparative Guide to Assessing the Chiral Purity of D-Histidine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chiral purity of active pharmaceutical ingredients (APIs) like D-Histidine hydrochloride hydrate is a critical step in ensuring product safety and efficacy. The presence of the unwanted L-enantiomer can have different physiological effects, potentially leading to reduced therapeutic action or even adverse reactions. This guide provides a comprehensive comparison of various analytical techniques for assessing the chiral purity of D-Histidine, complete with experimental data and detailed protocols.

Comparison of Analytical Methodologies

Several analytical techniques are available for the determination of the enantiomeric purity of D-Histidine. The choice of method often depends on factors such as the required sensitivity, sample throughput, available instrumentation, and the specific requirements of the analysis (e.g., routine quality control versus research and development). The most prominent and effective methods include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. More novel approaches, such as colorimetric and fluorometric methods, offer rapid screening capabilities.

Quantitative Data Summary

The following table summarizes the key performance parameters of different analytical methods for the chiral analysis of histidine.

MethodChiral Selector/Derivatizing AgentMobile Phase/BufferDetectionReported Resolution (Rs) / Separation Factor (α)Analysis Time
Chiral HPLC Astec® CHIROBIOTIC® T160 mM sodium phosphate:ethanol, pH 4.5 (40:60)UV, 205 nmα = 1.07< 10 min
Chiral HPLC CROWNPAK CR-I(+) / CR-I(-)Acetonitrile/Ethanol/Water/TFA (80/15/5/0.5)MS-< 10 min
Capillary Electrophoresis N-(2-hydroxy-octyl)-L-4-hydroxyproline/Cu(II) complex--Baseline separation-
Capillary Electrophoresis γ-cyclodextrin and sodium taurocholate micelles--Rs 7.8–16.5-
¹⁹F NMR (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA)-NMR-< 90 min (including derivatization)
Colorimetric Assay L-Pro group-functionalized gold nanoparticles (L-Pro–AuNPs) and Cu²⁺ ions-UV-VisVisual discriminationRapid

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a widely used and robust method for the separation and quantification of enantiomers. The use of a chiral stationary phase (CSP) allows for the direct separation of D- and L-Histidine without the need for derivatization.

Protocol using a Teicoplanin-based CSP (Astec® CHIROBIOTIC® T): [1]

  • Column: Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm I.D., 5 µm particles.

  • Mobile Phase: A mixture of 160 mM sodium phosphate and ethanol at a ratio of 40:60 (v/v), with the pH adjusted to 4.5.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 15 °C.

  • Detector: UV at 205 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a 50:50 mixture of water and methanol to a concentration of 200 µg/mL.

Capillary Electrophoresis (CE)

Capillary electrophoresis offers high separation efficiency and low sample consumption. Chiral separation is achieved by adding a chiral selector to the background electrolyte.

Protocol using a Ligand-Exchange CE method: [2]

  • Capillary: Fused silica capillary of appropriate length and internal diameter.

  • Chiral Selector: An N-(2-hydroxyoctyl)-L-4-hydroxyproline/Cu(II) complex is used as the chiral selector in the running buffer.

  • Electrolyte: The composition and pH of the electrolyte should be optimized, as there is a correlation between the isoelectric point (pI) of the amino acid and the optimal pH for separation.

  • Voltage: Apply a high voltage across the capillary to effect separation.

  • Detection: On-capillary UV detection is typically used.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly when using a fluorinated chiral derivatizing agent, provides a powerful tool for determining enantiomeric purity. The derivatization of D- and L-Histidine with a chiral reagent leads to the formation of diastereomers, which exhibit distinct signals in the ¹⁹F NMR spectrum.

Protocol using (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid ((R)-2FHA) as a chiral derivatizing agent: [3][4][5]

  • Derivatization: React the this compound sample with (R)-2FHA in a suitable solvent.

  • NMR Acquisition: Acquire the ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis: Integrate the signals corresponding to the two diastereomers. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original sample. This method can accurately determine the enantiomeric excess.[3][5]

Visualizing the Experimental Workflows

To better illustrate the logical flow of these analytical procedures, the following diagrams have been generated.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis prep1 Weigh D-Histidine Hydrochloride Hydrate prep2 Dissolve in Water/Methanol (50:50) prep1->prep2 hplc1 Inject Sample onto CHIROBIOTIC T Column prep2->hplc1 hplc2 Isocratic Elution with Phosphate Buffer/Ethanol hplc1->hplc2 hplc3 UV Detection at 205 nm hplc2->hplc3 data1 Integrate Peaks for D- and L-Histidine hplc3->data1 data2 Calculate Chiral Purity data1->data2

Caption: Workflow for Chiral Purity Analysis by HPLC.

CE_Workflow cluster_prep Sample & Buffer Preparation cluster_ce Capillary Electrophoresis cluster_data Data Analysis prep1 Prepare D-Histidine Sample Solution ce1 Inject Sample into Capillary prep1->ce1 prep2 Prepare Running Buffer with Chiral Selector (e.g., Hydroxyproline/Cu(II)) ce2 Apply High Voltage ce1->ce2 ce3 On-Capillary UV Detection ce2->ce3 data1 Analyze Electropherogram ce3->data1 data2 Determine Enantiomeric Ratio data1->data2

Caption: Workflow for Chiral Purity Analysis by CE.

NMR_Workflow cluster_prep Sample Derivatization cluster_nmr NMR Analysis cluster_data Data Analysis prep1 React D-Histidine with (R)-2FHA prep2 Formation of Diastereomers prep1->prep2 nmr1 Acquire 19F NMR Spectrum prep2->nmr1 data1 Integrate Diastereomeric Signals nmr1->data1 data2 Calculate Enantiomeric Excess data1->data2

Caption: Workflow for Chiral Purity Analysis by ¹⁹F NMR.

Alternative and Emerging Methods

Beyond the well-established techniques, other methods for assessing the chiral purity of histidine have been developed.

  • Colorimetric Methods: A colorimetric assay using L-Proline functionalized gold nanoparticles in the presence of copper ions has been shown to visually discriminate between D- and L-Histidine.[6] This method is rapid and could be suitable for high-throughput screening.

  • Fluorometric Methods: A fluorescent probe has been developed that can determine both the concentration and enantiomeric composition of histidine by measuring fluorescence responses at two different excitation wavelengths.[7][8]

  • Capillary Electrochromatography (CEC): The use of molecularly imprinted monolithic columns in CEC has demonstrated the efficient separation of D,L-histidine enantiomers.[9][10]

Conclusion

The assessment of the chiral purity of this compound can be effectively achieved through a variety of analytical techniques. Chiral HPLC remains a gold standard for its robustness and reproducibility in quantitative analysis. Capillary Electrophoresis offers high separation efficiency for complex mixtures. NMR spectroscopy, particularly with fluorinated derivatizing agents, provides an excellent alternative for unambiguous structural confirmation and accurate quantification of enantiomeric excess. The choice of the most suitable method will be dictated by the specific analytical needs, available resources, and the desired level of sensitivity and throughput. For rapid screening purposes, emerging colorimetric and fluorometric methods present promising alternatives.

References

A Comparative Guide to the Cross-Reactivity of Anti-Histidine Antibodies with D-Histidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing anti-histidine antibodies, a critical aspect of experimental accuracy and product efficacy lies in understanding the stereospecificity of these antibodies. This guide provides an objective comparison of the cross-reactivity of anti-histidine antibodies with D-histidine, supported by experimental data and detailed protocols. The focus is on the differential binding of antibodies to L-histidine, the naturally occurring enantiomer, versus the synthetic D-histidine.

Executive Summary

The specificity of anti-histidine antibodies for L-histidine over D-histidine is not absolute and can be influenced by the nature of the antibody and the context of the interaction. While antibodies developed specifically against L-histidine can exhibit high specificity, evidence suggests that other monoclonal antibodies may show weak stereospecific interactions, in some cases even displaying a higher affinity for D-histidine. For the widely used anti-polyhistidine tag (His-tag) antibodies, their primary target is a sequence of histidine residues, and their affinity for a single, free histidine molecule, regardless of its chirality, is generally low. This guide will delve into the available data on these interactions.

Comparison of Binding Affinity: L-Histidine vs. D-Histidine

The interaction between antibodies and histidine enantiomers can be subtle but significant. A key study highlights that stereospecific interactions are indeed possible.

Table 1: Comparison of a Monoclonal Antibody's Interaction with L-Histidine and D-Histidine

ParameterL-HistidineD-HistidineMethodReference
Number of Interaction Sites ~2-4 fewer sites~2-4 additional sitesIsothermal Titration Calorimetry (ITC)[1][2]
Effect on Net Protein Charge Less reduction in net negative chargeGreater reduction in net negative chargeElectrophoretic Light Scattering[1][2]

Note: The data above is from a study on a monoclonal antibody where histidine was used as a buffer, not as the specific antigen. However, it provides clear evidence of stereospecific interactions between an antibody and histidine enantiomers.

A study by Baek et al. (2019) demonstrated that a particular monoclonal antibody had approximately two to four more interaction sites for D-histidine than for L-histidine.[1][2] This increased interaction with D-histidine was further supported by measurements of the antibody's net charge, which showed a greater reduction in negative charge in the presence of D-histidine.[1][2] These findings underscore the potential for stereospecificity in antibody-histidine interactions.

Conversely, antibodies can be developed to be highly specific for L-histidine. Commercially available anti-L-histidine antibodies have been shown through competitive ELISA to have high affinity and specificity for L-histidine, with minimal cross-reactivity to structurally related molecules like histamine and L-histidinol. While direct comparative data with D-histidine is not always provided by manufacturers, the principle of generating enantiomer-specific antibodies is well-established.

For anti-polyhistidine tag antibodies, a study on the anti-His tag antibody 3D5 found that its binding to a His-tagged protein was not inhibited by free histidine. This suggests that the affinity of this type of antibody for a single histidine molecule is negligible, making cross-reactivity with either D- or L-histidine in solution less of a concern for most applications.

Experimental Methodologies

The following are detailed protocols for key experiments used to assess the cross-reactivity and binding affinity of antibodies with small molecule enantiomers like D- and L-histidine.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the direct measurement of binding affinity, stoichiometry, and thermodynamic parameters of an interaction.

Protocol for ITC Analysis of Antibody-Histidine Interaction:

  • Sample Preparation:

    • Dialyze the monoclonal antibody extensively against the desired buffer (e.g., 20 mM phosphate buffer, pH 7.2).

    • Prepare solutions of L-histidine and D-histidine in the same dialysis buffer.

    • Determine the precise concentrations of the antibody and histidine solutions.

  • ITC Experiment:

    • Load the antibody solution (typically in the µM range) into the sample cell of the ITC instrument.

    • Load the histidine solution (in the mM range) into the injection syringe.

    • Perform a series of injections of the histidine solution into the antibody solution while monitoring the heat change.

    • Use a control experiment where the histidine solution is injected into the buffer alone to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat change peaks from each injection.

    • Subtract the heat of dilution from the heat of binding.

    • Fit the resulting data to a suitable binding model (e.g., one-site or multiple-sites) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a common method to determine the specificity and cross-reactivity of an antibody.

Protocol for Competitive ELISA:

  • Plate Coating:

    • Coat a 96-well microtiter plate with a conjugate of the target antigen (e.g., L-histidine conjugated to a carrier protein like BSA) at an optimal concentration.

    • Incubate overnight at 4°C.

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS).

  • Competition Reaction:

    • In a separate plate or tubes, pre-incubate a fixed concentration of the anti-histidine antibody with varying concentrations of the competitor ligands (D-histidine and L-histidine).

    • Incubate for a sufficient time to allow the antibody-competitor interaction to reach equilibrium.

  • ELISA Reaction:

    • Transfer the antibody-competitor mixtures to the coated and blocked microtiter plate.

    • Incubate to allow the free antibody to bind to the coated antigen.

    • Wash the plate to remove unbound antibody and competitor.

  • Detection:

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-IgG).

    • Incubate and wash the plate.

    • Add a substrate for the enzyme and measure the resulting signal (e.g., absorbance at a specific wavelength).

  • Data Analysis:

    • Plot the signal as a function of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the antibody binding) for both D-histidine and L-histidine. A lower IC50 indicates a higher binding affinity.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for assessing the cross-reactivity of an anti-histidine antibody using competitive ELISA.

G Competitive ELISA Workflow for Cross-Reactivity Assessment cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Coat Plate with L-Histidine-BSA Conjugate B Block Plate A->B E Add Mixture to Coated Plate B->E C Prepare Antibody and Competitor Solutions (L-His and D-His) D Pre-incubate Antibody with Competitors C->D D->E F Add Secondary Antibody-HRP E->F G Add Substrate F->G H Measure Absorbance G->H I Analyze Data (IC50) H->I

Caption: Workflow for assessing antibody cross-reactivity with competitive ELISA.

Conclusion

The stereospecificity of anti-histidine antibodies is a nuanced topic. While the widely used anti-polyhistidine tag antibodies exhibit low affinity for single histidine molecules, making their cross-reactivity with D- or L-histidine less of a practical concern in many applications, it is crucial for researchers to be aware that stereospecific interactions between antibodies and histidine enantiomers can and do occur. For applications requiring high specificity for L-histidine, the use of antibodies specifically generated and validated against this enantiomer is recommended. The experimental protocols provided in this guide offer a framework for researchers to independently assess the cross-reactivity of their own anti-histidine antibodies.

References

Comparative Analysis of D-Histidine Hydrochloride Hydrate's Effect on Protein Structure Using Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of protein therapeutics and drug development, understanding the nuanced interactions between small molecules and proteins is paramount. The chirality of amino acids, in particular, can have profound effects on protein structure and function. This guide provides a comparative analysis of the potential effects of D-histidine hydrochloride hydrate on protein structure, primarily investigated through circular dichroism (CD) spectroscopy. Due to the limited direct experimental data on D-histidine, this guide draws comparisons with its more extensively studied enantiomer, L-histidine, and the general effects of D-amino acids on protein conformation.

Introduction to Chirality and Protein Structure

Proteins are chiral molecules predominantly composed of L-amino acids. The incorporation or interaction of D-amino acids, the non-natural enantiomers, can lead to significant alterations in protein secondary and tertiary structure, potentially impacting stability, aggregation, and biological activity.[1] Circular dichroism is a powerful spectroscopic technique that is highly sensitive to the chiral environment of molecules, making it an ideal tool for studying the conformational changes in proteins induced by external factors such as the binding of small molecules.[2][3][4]

Comparative Effects of D-Histidine vs. L-Histidine on Protein Structure

L-Histidine:

  • Stabilization and Aggregation: L-histidine is widely used as a buffer in monoclonal antibody (mAb) formulations and has been shown to reduce aggregation.[5][6][7] Molecular dynamics simulations suggest that L-histidine can shield solvent-exposed hydrophobic regions on the protein surface, thereby preventing protein-protein interactions that lead to aggregation.[5][6][7]

  • Alpha-Helix Stability: The protonation state of the imidazole side chain of histidine plays a crucial role in its interaction with the protein backbone. Charged L-histidine can affect alpha-helix stability at all positions within the helix by interacting with the backbone charges.[8] The deprotonation of a single histidine residue has been shown to significantly increase the stability of an α-helical peptide.[9]

  • Solubility: L-histidine, along with other amino acids like arginine and lysine, is known to increase the solubility of certain proteins, such as myosin, at low ionic strength.[10][11]

D-Histidine (Hypothesized Effects):

  • Structural Perturbation: The incorporation of D-amino acids into a peptide chain can disrupt the regular hydrogen bonding patterns that stabilize secondary structures like alpha-helices and beta-sheets. This is due to the different orientation of the side chain.[1]

  • Aggregation Propensity: While L-histidine can mitigate aggregation, the presence of D-amino acids has been linked to abnormal protein aggregation. For instance, the isomerization of L-aspartate to D-aspartate has been shown to accelerate peptide aggregation and fibril formation in the context of Alzheimer's disease.[1] Therefore, it is plausible that D-histidine could either fail to prevent aggregation or even promote it, depending on the protein and the specific interactions.

  • Functional Implications: Changes in the secondary and tertiary structure of a protein due to D-histidine interaction could lead to a loss of biological function.[1]

The following table summarizes the potential comparative effects based on existing literature.

FeatureL-HistidineThis compound (Hypothesized)
Secondary Structure Can modulate α-helix stability depending on its position and protonation state.[8][9]Likely to perturb regular secondary structures (α-helices and β-sheets) due to steric hindrance and altered side-chain orientation.
Tertiary Structure Can influence the overall fold and stability.May lead to partial unfolding or altered tertiary contacts.
Protein Aggregation Generally acts as a stabilizer and reduces aggregation, particularly for monoclonal antibodies.[5][6][7]May have a reduced capacity to prevent aggregation or could potentially induce aggregation by disrupting native protein structure.[1]
Solubility Can increase the solubility of certain proteins.[10][11]The effect on solubility is unknown but could be different from L-histidine due to altered interactions with the protein surface.

Experimental Protocol: Assessing the Effect of this compound on Protein Structure using Circular Dichroism

This protocol outlines a general procedure for investigating the structural changes of a model protein upon interaction with this compound using CD spectroscopy.

1. Materials and Reagents:

  • Model Protein (e.g., Bovine Serum Albumin, Lysozyme)

  • This compound

  • L-Histidine Hydrochloride Monohydrate (for comparison)

  • Buffer solution (e.g., phosphate buffer, pH 7.4) transparent in the far-UV region.

  • High-purity water

  • CD Spectropolarimeter

  • Quartz cuvettes with various path lengths (e.g., 0.1 cm, 1 cm)

2. Sample Preparation:

  • Prepare a stock solution of the model protein in the chosen buffer. The final protein concentration for far-UV CD should be in the range of 0.1-1.0 mg/mL.[2]

  • Accurately determine the protein concentration using a reliable method such as quantitative amino acid analysis or absorbance at 280 nm with a known extinction coefficient.[3]

  • Prepare stock solutions of this compound and L-histidine in the same buffer.

  • Prepare a series of protein samples with increasing concentrations of D-histidine and L-histidine. Ensure the final protein concentration remains constant across all samples.

  • Prepare a corresponding set of buffer blanks containing the same concentrations of D-histidine and L-histidine.

3. Circular Dichroism Measurements:

  • Far-UV CD (190-260 nm): To analyze changes in the protein's secondary structure.

    • Set the CD spectropolarimeter parameters: bandwidth (e.g., 1.0 nm), scanning speed (e.g., 50 nm/min), and response time (e.g., 2 s).

    • Flush the instrument with nitrogen gas to remove oxygen.[12]

    • Record the CD spectrum of the buffer blank first.

    • Record the CD spectra of the protein samples in the absence and presence of D-histidine/L-histidine.

    • Subtract the corresponding blank spectrum from each sample spectrum.

  • Near-UV CD (250-350 nm): To probe changes in the tertiary structure and the environment of aromatic amino acids.

    • Use a higher protein concentration (e.g., 1-2 mg/mL) and a longer path length cuvette (e.g., 1 cm).

    • Follow the same measurement procedure as for far-UV CD.

4. Data Analysis:

  • Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) in deg·cm²/dmol.[3]

  • Deconvolute the far-UV CD spectra using algorithms like K2D, CDPro, or CONTIN to estimate the percentage of secondary structure elements (α-helix, β-sheet, random coil).[2][13]

  • Analyze the changes in the near-UV CD spectra to infer alterations in the tertiary structure.

  • For thermal stability analysis, monitor the CD signal at a specific wavelength (e.g., 222 nm) as a function of temperature to determine the melting temperature (Tm).[2]

Visualizing Experimental and Logical Frameworks

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_measurement CD Measurement cluster_analysis Data Analysis A Prepare Protein Stock C Prepare Protein-Ligand Samples A->C B Prepare Ligand Stocks (D-His, L-His) B->C D Far-UV CD (190-260 nm) Secondary Structure C->D E Near-UV CD (250-350 nm) Tertiary Structure C->E F Thermal Denaturation (Stability - Tm) C->F G Spectrum Processing (Blank Subtraction, Conversion) D->G E->G J Melting Temperature (Tm) Determination F->J H Secondary Structure Estimation (Deconvolution) G->H I Tertiary Structure Analysis G->I

Caption: Experimental workflow for analyzing the effect of D-histidine on protein structure using circular dichroism.

Logical_Relationship cluster_interaction Molecular Interaction cluster_structural_changes Structural Consequences cluster_protein_level_effects Protein-Level Effects cluster_outcome Potential Outcomes A D-Histidine binds to Protein B Disruption of H-bonds A->B C Alteration of Hydrophobic Interactions A->C D Steric Hindrance A->D E Secondary Structure Perturbation (↓ α-helix, ↑ random coil) B->E F Tertiary Structure Unfolding B->F C->E C->F D->E D->F G Increased Aggregation E->G H Loss of Function E->H I Decreased Stability E->I F->G F->H F->I

Caption: Hypothetical pathway of D-histidine's impact on protein structure and function.

References

Safety Operating Guide

Proper Disposal of D-Histidine Hydrochloride Hydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of D-Histidine hydrochloride hydrate, a non-hazardous amino acid derivative commonly used in biochemical research and pharmaceutical development. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.

Chemical Safety and Hazard Assessment

This compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, it is crucial to handle all chemicals with appropriate care.

Key Safety Information:

PropertyDataReference
GHS Hazard Class Not a hazardous substance or mixture[1][3][4][5]
Appearance White to off-white powder/solid[3][6][7]
Molecular Formula C₆H₁₂ClN₃O₃[1][2]
Molecular Weight 209.63 g/mol [1][2]
Melting Point Approximately 253-256 °C (decomposes)[3][6][7]
Solubility Freely soluble in water[8]
Incompatible Materials Strong oxidizing agents[3]
Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following personal protective equipment is worn to minimize exposure:

  • Eye Protection: Safety glasses or chemical safety goggles.

  • Hand Protection: Wear appropriate protective gloves (e.g., nitrile gloves).

  • Body Protection: A standard laboratory coat is recommended.

  • Respiratory Protection: Under normal use conditions where dust generation is minimal, no respiratory protection is typically needed.[3] If significant dust is anticipated, a dust mask (e.g., N95) should be used.[7]

Step-by-Step Disposal Protocol

This protocol outlines the process for collecting and disposing of this compound waste generated in a laboratory setting.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect uncontaminated, solid this compound waste in a dedicated, clearly labeled container.

    • The container should be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure, leak-proof lid.

    • Label the container as "Non-Hazardous Waste: this compound".

    • Do not mix this waste with other chemical waste streams, especially hazardous materials, to avoid cross-contamination and unnecessary disposal costs.

  • Aqueous Solutions:

    • While this compound is not classified as hazardous, direct disposal of chemical solutions down the drain is often subject to strict local regulations.

    • It is best practice to collect aqueous solutions containing this compound for chemical waste disposal unless your institution's Environmental Health & Safety (EHS) department has explicitly approved drain disposal for small quantities of non-hazardous, readily biodegradable materials.

    • If collecting, use a labeled, sealed container as you would for solid waste.

2. Spill Management and Cleanup:

In the event of a spill, follow these procedures:

  • Personal Safety: Ensure you are wearing the appropriate PPE before cleaning up the spill.

  • Containment: For a solid spill, prevent the powder from becoming airborne. Avoid dry sweeping if possible, or do so gently.

  • Cleanup:

    • Carefully sweep up the spilled solid material.

    • Place the collected material and any contaminated cleaning materials (e.g., paper towels) into a sealed container for disposal.

    • Clean the spill area with soap and water.

  • Disposal of Spill Debris: The collected spill material should be disposed of as non-hazardous chemical waste, following the same procedure as for regular waste.

3. Final Disposal Pathway:

  • Consult Institutional Guidelines: Always adhere to your institution's specific chemical waste disposal procedures. Contact your EHS department for guidance.

  • Licensed Disposal Vendor: Dispose of the collected this compound waste through your institution's licensed hazardous waste disposal contractor.[2] Even though the material is non-hazardous, it should be managed as chemical waste and not disposed of in the regular trash unless explicitly permitted by your EHS department.

  • Documentation: Maintain accurate records of the waste generated, including the chemical name and quantity, as required by your institution.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal start D-Histidine Hydrochloride Hydrate Waste Generated ppe Wear Appropriate PPE (Gloves, Safety Glasses, Lab Coat) start->ppe spill Spill Occurs start->spill waste_type Is the waste solid or an aqueous solution? ppe->waste_type cleanup Sweep up material. Place in sealed container. ppe->cleanup solid_waste Collect in a labeled, sealed container for 'Non-Hazardous Solid Waste' waste_type->solid_waste Solid aqueous_waste Collect in a labeled, sealed container for 'Non-Hazardous Aqueous Waste' waste_type->aqueous_waste Aqueous ehs Consult Institutional EHS Guidelines solid_waste->ehs aqueous_waste->ehs spill->ppe cleanup->solid_waste vendor Transfer to Licensed Waste Disposal Vendor ehs->vendor end Disposal Complete vendor->end

Caption: Disposal workflow for this compound.

References

Comprehensive Safety and Handling Guide for D-Histidine Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols, operational procedures, and disposal information for handling D-Histidine hydrochloride hydrate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective use of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Proper protection is critical when handling this compound. Although not classified as a hazardous substance by GHS, adherence to good industrial hygiene and safety practices is essential.[1] Engineering controls and personal protective equipment work together to minimize exposure.

Engineering Controls:

  • Ventilation: Use with adequate ventilation to keep airborne concentrations low.[2] If user operations generate dust, fume, or mist, use process enclosures or local exhaust ventilation.[3] A safety shower and eye bath should be readily available.[4]

Personal Protective Equipment Summary:

Protection TypeSpecificationRationale & Citations
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Must be tested and approved under government standards like EN166 (EU) or OSHA 29 CFR 1910.133 (US).[2][5][6][7]
Hand Protection Suitable chemical-resistant gloves (e.g., Nitrile rubber).Gloves must be inspected before use and disposed of properly after. A material thickness of >0.11 mm is recommended.[5][7] Handle with gloves and wash hands after use.[6]
Skin and Body Protection Laboratory coat.Wear appropriate protective clothing to prevent skin exposure.[1][2][7]
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or P1 filter) should be used.[2][4][5]

Operational Handling and Storage

Safe handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

Handling Procedures:

  • Wash hands thoroughly after handling.[2]

  • Avoid contact with eyes, skin, and clothing.[2][4]

  • Avoid ingestion and inhalation.[2][4]

  • Prevent dust formation during handling.[1]

  • Keep the substance away from food, drink, and animal feed.[5][7]

Storage Conditions:

  • Store in a tightly closed container.[2]

  • Keep in a cool, dry, and well-ventilated area.[2][7]

  • Store away from incompatible substances such as oxidizing agents.[1]

Spills, First Aid, and Disposal

Prompt and correct response to spills, exposures, and proper disposal of waste are essential components of a safe laboratory environment.

Spill and Leak Procedures:

  • Use proper personal protective equipment as outlined in Section 1.[2]

  • Avoid generating dust.[4]

  • Sweep up or absorb the material.[2]

  • Place the spilled material into a suitable, clean, dry, and closed container for disposal.[2][6]

  • Ventilate the area and wash the spill site after material pickup is complete.[4]

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present. Get medical attention.[2][8]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops.[2][8]
Inhalation Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get medical aid.[2][6][8]
Ingestion Wash out mouth with water. Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[2][8]

Waste Disposal:

  • Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3).[2]

  • Consult appropriate local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][2]

  • Dispose of contaminated gloves and packaging in the same way as the substance itself.[5][6] Do not empty into drains.[5]

Procedural Workflow: Weighing and Preparing a Solution

This protocol outlines the step-by-step process for safely weighing this compound and preparing a stock solution.

Objective: To accurately weigh the powdered compound and dissolve it in a solvent (e.g., water[9]) for experimental use.

Materials:

  • This compound powder

  • Appropriate solvent (e.g., sterile water)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask

  • Beakers

  • Magnetic stirrer and stir bar (optional)

  • Required PPE (lab coat, safety goggles, gloves)

Procedure:

  • Preparation:

    • Ensure the work area (e.g., chemical fume hood or ventilated balance enclosure) is clean and uncluttered.

    • Don all required PPE: lab coat, safety goggles, and nitrile gloves.

  • Weighing:

    • Place a clean weighing boat on the analytical balance and tare the mass.

    • Carefully use a clean spatula to transfer the desired amount of this compound powder to the weighing boat. Avoid creating airborne dust.

    • Record the final mass.

  • Dissolution:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add a portion of the solvent to the flask (approximately half the final volume).

    • Swirl the flask gently or use a magnetic stirrer to dissolve the powder completely. The compound is soluble in water (50 mg/ml).[9]

    • Once dissolved, add the solvent to the final volume mark on the flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Post-Procedure:

    • Clean the spatula and work area thoroughly.

    • Dispose of the weighing boat and any contaminated materials in the designated solid waste container.

    • Remove gloves and wash hands thoroughly.

Visualized Workflow and Physical Data

To further clarify the handling process, the following diagram illustrates the logical workflow from preparation to disposal.

G Safe Handling Workflow for this compound prep 1. Preparation - Assess Risks - Verify Ventilation ppe_on 2. Don PPE - Lab Coat - Goggles - Gloves prep->ppe_on workspace 3. Prepare Workspace - Clean Surface - Set up Equipment ppe_on->workspace handle 4. Handle Chemical - Weighing - Dissolving workspace->handle decon 5. Decontaminate - Clean Equipment - Sanitize Work Surface handle->decon waste 6. Waste Disposal - Segregate Waste - Label Containers decon->waste ppe_off 7. Doff PPE - Remove Gloves Last waste->ppe_off wash 8. Personal Hygiene - Wash Hands Thoroughly ppe_off->wash

Caption: Logical workflow for handling this compound.

Physicochemical Properties:

PropertyValue
Molecular Formula C₆H₉N₃O₂·HCl·H₂O
Molecular Weight 209.63 g/mol [3][8]
Appearance White to off-white powder/crystals[1][10]
Melting Point 253 - 256 °C (decomposes)[1][10]

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.